molecular formula C10H14ClN3 B1369550 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine CAS No. 901586-62-7

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Número de catálogo: B1369550
Número CAS: 901586-62-7
Peso molecular: 211.69 g/mol
Clave InChI: HJNGFOJOKNIVKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-2-8-7-9(11)13-10(12-8)14-5-3-4-6-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNGFOJOKNIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590741
Record name 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-62-7
Record name 4-Chloro-6-ethyl-2-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901586-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a key heterocyclic intermediate in medicinal chemistry. It details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile building block in the design of novel therapeutic agents.

Core Compound Profile and Physicochemical Properties

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS No. 901586-62-7) is a substituted pyrimidine that serves as a valuable scaffold in drug discovery. The pyrimidine core is a "privileged structure," forming the basis of numerous FDA-approved drugs, particularly in oncology and virology. This specific compound is functionalized with three key groups that define its utility:

  • C4-Chloro Group: The primary reactive site, this chlorine atom is an excellent leaving group, readily displaced by various nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • C6-Ethyl Group: This alkyl substituent provides steric bulk and modulates the lipophilicity of the molecule and its downstream derivatives, influencing properties like solubility and membrane permeability.

  • C2-Pyrrolidine Group: This saturated heterocycle occupies a key vector for structure-activity relationship (SAR) studies, offering a point for interaction with biological targets and influencing the compound's conformational properties.

The core properties of the compound are summarized in the table below.

PropertyValueSource
CAS Number 901586-62-7[1][2][3]
Molecular Formula C₁₀H₁₄ClN₃[1][2]
Molecular Weight 211.69 g/mol [1][2]
IUPAC Name 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine-
Appearance Solid[1]
SMILES ClC1=CC(CC)=NC(N2CCCC2)=N1[1]
InChI Key HJNGFOJOKNIVKF-UHFFFAOYSA-N[1]
Boiling Point Data not available[2][3]
Melting Point Data not available[2]

Synthesis and Chemical Reactivity

The strategic value of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine lies in its straightforward synthesis and predictable reactivity, making it an ideal starting point for library synthesis.

Mechanistic Insight: Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack. The chlorine atom at the C4 position is therefore highly activated for displacement, a classic example of Nucleophilic Aromatic Substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) to build molecular diversity.

Proposed Synthetic Workflow

A common and efficient method for preparing the title compound involves a two-step process starting from a commercially available precursor, 2,4-dichloro-6-ethylpyrimidine. The process leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions, although conditions can be optimized to favor monosubstitution.

Synthesis_Workflow A 2,4-Dichloro-6-ethylpyrimidine (Starting Material) C Reaction Vessel (Solvent: THF or Dioxane) (Base: DIPEA or K₂CO₃) A->C B Pyrrolidine (Nucleophile) B->C D Nucleophilic Aromatic Substitution (SNAr) (Room Temp to 60°C) C->D Reaction E Work-up & Purification (Aqueous Wash, Column Chromatography) D->E Processing F 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (Final Product) E->F Isolation

Caption: Synthetic workflow for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Detailed Experimental Protocol

This protocol describes the selective nucleophilic substitution at the C2 position, followed by the retention of the reactive C4-chloro group.

Objective: To synthesize 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine from 2,4-dichloro-6-ethylpyrimidine.

Materials:

  • 2,4-dichloro-6-ethylpyrimidine

  • Pyrrolidine

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloro-6-ethylpyrimidine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add DIPEA (1.5 eq).

  • Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred solution at room temperature. The causality for using a slight excess of the nucleophile is to drive the reaction to completion, while the base (DIPEA) scavenges the HCl generated during the substitution, preventing protonation of the nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. The purpose of the aqueous wash is to remove the DIPEA hydrochloride salt and any excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Analytical Characterization (Predicted)

While specific spectral data is not widely published, the expected analytical characteristics can be reliably predicted based on its structure and data from close analogs, such as 4-chloro-6-ethyl-5-fluoropyrimidine.[4]

  • ¹H NMR:

    • Pyrimidine Proton (H5): A singlet is expected around δ 6.5-7.0 ppm.

    • Pyrrolidine Protons: Two multiplets are expected in the regions of δ 3.4-3.6 ppm and δ 1.9-2.1 ppm, corresponding to the protons adjacent to and distant from the nitrogen atom, respectively.

    • Ethyl Protons: A quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃) are predicted.[4]

  • ¹³C NMR: Distinct signals are expected for the pyrimidine ring carbons (δ 160-170 ppm), the ethyl group carbons (δ 12-30 ppm), and the pyrrolidine carbons (δ 25-50 ppm).

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) at m/z 211. A characteristic isotopic pattern with a second peak at m/z 213 (M+2) in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

The true value of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The reactive C4-chloro position is a synthetic handle that allows for the exploration of a vast chemical space.

Applications Core 4-Chloro-6-ethyl-2- pyrrolidin-1-ylpyrimidine (Core Scaffold) Reaction SNAr Reaction (Nucleophilic Aromatic Substitution) Core->Reaction Lib Diverse Compound Library Reaction->Lib R-NH₂ R-OH R-SH App1 Kinase Inhibitors (Oncology) Lib->App1 App2 Antiviral Agents Lib->App2 App3 MDM2 Inhibitors (Cancer Therapy) Lib->App3 App4 Other CNS/Metabolic Targets Lib->App4

Caption: Role as a core scaffold for generating diverse compound libraries.

By reacting this intermediate with various nucleophiles (amines, alcohols, thiols, etc.), researchers can rapidly generate a library of analogs. This strategy is highly effective in SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold is a well-established pharmacophore in many drug classes:

  • Oncology: Many kinase inhibitors, such as Imatinib and Gefitinib, are based on heterocyclic cores like pyrimidine. The structural motif of the title compound is relevant for developing inhibitors of protein-protein interactions, such as the MDM2-p53 pathway.[5]

  • Antiviral/Antifungal Agents: Substituted pyrimidines are central to the structure of many nucleoside analogs and other antiviral drugs. Related chloro-ethyl-pyrimidines are used as building blocks for broad-spectrum antifungal agents.[4]

Safety and Handling

As with any laboratory chemical, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine should be handled with appropriate care.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Hazard Class Acute Toxicity 4 (Oral)[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its predictable reactivity, rooted in the fundamental principles of heterocyclic chemistry, combined with its straightforward synthesis, makes it an invaluable tool for medicinal chemists. Its structure contains the necessary handles to facilitate rapid library synthesis and detailed structure-activity relationship exploration, positioning it as a key intermediate in the quest for novel therapeutics targeting a range of diseases.

References

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine . PubChem, National Center for Biotechnology Information. [Link]

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 . Autech Industry Co.,Ltd. [Link]

  • 2,4-Diamino-6-chloropyrimidine . PubChem, National Center for Biotechnology Information. [Link]

  • Aguilar, A., et al. (2017). Discovery of ... A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development . Journal of Medicinal Chemistry, 60(7), 2819-2839. PubMed. [Link]

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine supplier - CAS 901586-62-7 . e-Chem. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS Number: 901586-62-7), a heterocyclic compound with significant potential in medicinal chemistry. While specific literature on this exact molecule is emerging, this document consolidates information on structurally related compounds and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and exploration of its biological activities. We will delve into a proposed synthetic pathway, discuss its physicochemical properties, and explore its potential as a scaffold in drug discovery, particularly in kinase inhibition. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the expanding field of pyrimidine derivatives.

Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its ability to mimic the purine bases of DNA and RNA, coupled with its capacity for diverse substitutions, makes it a privileged scaffold for targeting a wide range of biological targets. The incorporation of a pyrrolidine moiety can further enhance the pharmacological profile of a molecule by improving aqueous solubility and providing a hydrogen bond acceptor, which can be crucial for target engagement.[1] Fused heterocyclic systems containing pyrrolidine and pyrimidine rings have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]

The subject of this guide, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, represents a promising, yet underexplored, member of this chemical class. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it an attractive intermediate for the synthesis of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

While experimental data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not extensively available in public databases, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueSource/Justification
CAS Number 901586-62-7N/A
Molecular Formula C10H14ClN3Calculated
Molecular Weight 211.69 g/mol Calculated
IUPAC Name 4-chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidineIUPAC Nomenclature
LogP ~2.2Estimated based on similar structures
Topological Polar Surface Area (TPSA) 29.54 ŲCalculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Proposed Synthetic Strategy: A Modular Approach

A plausible and efficient synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine can be envisioned through a convergent synthetic route, leveraging established pyrimidine chemistry.[3][4] The proposed pathway involves a two-step process starting from commercially available precursors.

Rationale for the Synthetic Design

The choice of a stepwise approach allows for the controlled introduction of the different substituents onto the pyrimidine core. The initial condensation reaction to form the pyrimidine ring is a well-established and high-yielding transformation. The subsequent chlorination of the hydroxyl group is a standard procedure, often accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This modular approach also allows for the synthesis of a diverse range of analogs by simply varying the starting materials.

Proposed Synthetic Workflow

Synthetic Workflow A Ethyl 3-oxopentanoate C 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol A->C Base-catalyzed condensation B 1H-Pyrrolidine-1-carboximidamide B->C D 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine C->D Chlorination POCl3 POCl₃

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 3-oxopentanoate (1 equivalent) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 1H-Pyrrolidine-1-carboximidamide hydrochloride (1 equivalent) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC. Upon completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Spectroscopic Characterization

The structural confirmation of the synthesized 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Multiplets for the pyrrolidine protons.- A singlet in the aromatic region for the pyrimidine proton.
¹³C NMR - Peaks corresponding to the ethyl and pyrrolidine carbons.- Resonances for the pyrimidine ring carbons, with the carbon bearing the chlorine atom shifted downfield.
Mass Spectrometry (MS) - A molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5]
Infrared (IR) Spectroscopy - C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1650 cm⁻¹ region.- C-Cl stretching vibration around 700-800 cm⁻¹.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

Substituted pyrimidines are well-represented among kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 4-chloro substituent on the pyrimidine ring serves as a crucial attachment point for linking the scaffold to a hinge-binding motif, a common strategy in the design of ATP-competitive kinase inhibitors.

Hypothetical Signaling Pathway and Mechanism of Action

Given the structural similarities to known kinase inhibitors, it is plausible that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine could be a starting point for the development of inhibitors of protein kinases involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[6]

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., 901586-62-7) Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood.[9]

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion and Future Directions

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of a reactive chlorine atom opens up a plethora of possibilities for further derivatization, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of protein kinases to uncover its full therapeutic potential. The insights provided in this guide aim to serve as a solid foundation for such endeavors.

References

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  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
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  • ResearchGate. (2025). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Retrieved from [Link]

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  • PubMed. (1988). Structure of Ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. Retrieved from [Link]

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  • ResearchGate. (2012). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Retrieved from [Link]

  • Bentham Science. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

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  • PubMed. (2012). Quantification of Four Major Metabolites of Embryotoxic N-methyl- And N-ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]

  • PubMed. (1997). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][10][11]benzothiazepin-1-ones. Retrieved from [Link]

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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Introduction

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine derivative of significant interest to the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a foundational heterocyclic motif present in numerous natural products and synthetic pharmacophores, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1] Furthermore, the pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to favorable pharmacokinetic properties.[2] The combination of these two privileged substructures, along with the specific substitution pattern, makes the target molecule a valuable building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of a robust and logical synthesis pathway for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. As a senior application scientist, the narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis. The pathway is designed around readily available starting materials and employs well-established chemical transformations, culminating in a critical, regioselective amination step.

Retrosynthetic Analysis and Pathway Strategy

The synthesis strategy is devised from a retrosynthetic disconnection of the target molecule. The primary disconnection occurs at the C2-N bond of the pyrimidine ring, identifying pyrrolidine and a 2,4-dichloro-6-ethylpyrimidine intermediate as the immediate precursors. This dichlorinated intermediate is, in turn, accessible from a corresponding dihydroxy pyrimidine (a uracil derivative) through a standard chlorination procedure. The uracil core itself can be constructed via a classical ring-forming condensation reaction.

This retrosynthetic logic dictates a three-step forward synthesis:

  • Pyrimidine Ring Formation: Construction of the 6-ethyluracil core.

  • Aromatic Chlorination: Conversion of the uracil derivative to the key 2,4-dichloro-6-ethylpyrimidine intermediate.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety at the C2 position.

The pivotal challenge in this pathway is achieving the correct regiochemistry in the final amination step, as dichloropyrimidines possess two reactive sites for nucleophilic attack. This guide will delve into the mechanistic rationale for controlling this selectivity.

Synthesis Pathway Overview

The following diagram illustrates the complete synthetic route from the starting materials to the final product.

Synthesis_Pathway A Ethyl 3-oxopentanoate + Urea B 6-Ethyl-1H-pyrimidine-2,4(3H)-dione (6-Ethyluracil) A->B Step 1: Condensation (Base catalyst, e.g., NaOEt) C 2,4-Dichloro-6-ethylpyrimidine B->C Step 2: Chlorination (POCl₃) D 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (Target Molecule) C->D Step 3: Regioselective Amination (Pyrrolidine, Controlled Conditions) p1 p2

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation and elucidation of the mechanism of action for the novel chemical entity, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. In the absence of established biological targets, this document outlines a logical, multi-faceted research plan. By leveraging insights from the known pharmacology of structurally related 2,4-disubstituted pyrimidines, we propose a series of prioritized hypotheses and detail the requisite experimental workflows for their validation. This guide is intended to serve as a foundational resource for research teams embarking on the characterization of this and similar small molecules, emphasizing scientific integrity, experimental rigor, and data-driven decision-making.

Introduction and Compound Profile

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a synthetic small molecule featuring a pyrimidine core, a key heterocycle in numerous biologically active compounds. The pyrimidine scaffold is present in a wide array of therapeutics, with derivatives known to exhibit diverse pharmacological activities, including but not limited to kinase inhibition, receptor modulation, and antimicrobial effects.[1] The subject molecule's specific substitution pattern—a chloro group at position 4, an ethyl group at position 6, and a pyrrolidinyl moiety at position 2—suggests potential for high-affinity interactions with various biological targets.

Table 1: Physicochemical Properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidineC11H16ClN3225.72N/A
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidineC9H12ClN3197.662.5
4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidineC12H17ClN4252.743.1

Data compiled from publicly available chemical databases. XLogP3 is a computed measure of lipophilicity.

The chloro substituent, a common feature in pharmaceuticals, can influence metabolic stability and binding affinity.[2] The pyrrolidinyl group may engage in hydrogen bonding or hydrophobic interactions within a target's binding pocket. Given these structural features, a systematic investigation into the mechanism of action is warranted.

Postulated Mechanisms of Action and Target Classes

Based on the 2,4-disubstituted pyrimidine scaffold, we can hypothesize several potential mechanisms of action. The following sections will explore these possibilities, ranked by likelihood based on existing literature for similar compounds.

Hypothesis 1: Kinase Inhibition

The 2,4-disubstituted pyrimidine motif is a well-established scaffold for inhibitors of various protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Numerous approved and investigational kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, competing for the enzyme's active site. The substitutions on the pyrimidine ring of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine could confer selectivity and potency for specific kinases.

G A Initial Broad-Spectrum Kinase Panel Screen B Dose-Response Assays for Identified Hits A->B Identify primary hits C Cellular Target Engagement Assays B->C Confirm potency (IC50) D Downstream Signaling Pathway Analysis C->D Validate target interaction in cells E Selectivity Profiling D->E Elucidate functional consequences G A GPCR Binding Assays (Radioligand Displacement) B Functional Assays (e.g., cAMP, Ca2+ flux) A->B Identify binding affinity (Ki) C Dose-Response and Potency Determination (EC50/IC50) B->C Determine functional activity D Subtype Selectivity Profiling C->D Confirm potency

Caption: Workflow for Investigating GPCR Modulation.

  • Objective: To determine if the compound binds to a specific GPCR.

  • Methodology:

    • Select a panel of GPCRs based on therapeutic relevance.

    • Use cell membranes expressing the target GPCR.

    • Incubate membranes with a known radiolabeled ligand and varying concentrations of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

    • Measure the displacement of the radioligand.

  • Data Analysis:

    • Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

  • Trustworthiness: This method is a gold standard for assessing direct binding interactions. A low Ki value indicates high binding affinity. Subsequent functional assays are necessary to determine if this binding translates to a cellular response.

Hypothesis 3: Other Potential Mechanisms

The versatility of the pyrimidine scaffold suggests other potential mechanisms that should be considered if the primary hypotheses are not validated. These include:

  • Ion Channel Modulation: The compound could potentially block or activate ion channels.

  • Enzyme Inhibition (Non-kinase): It may inhibit other classes of enzymes.

  • Antimicrobial Activity: Some pyrimidine derivatives possess antibacterial or antifungal properties. [1] A broad phenotypic screening approach in various cell-based assays can help to uncover unexpected activities and guide further mechanistic studies.

Advanced Mechanistic Studies and In Vivo Validation

Once a primary mechanism of action is confirmed through in vitro studies, further investigation is required to understand its physiological relevance.

Cellular Thermal Shift Assay (CETSA)

This technique can be used to confirm target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Gene Expression Profiling

Microarray or RNA-sequencing analysis of cells treated with 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine can reveal downstream effects on gene expression and provide insights into the affected signaling pathways.

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Should the in vitro data be compelling, the next logical step is to assess the compound's behavior in a living organism.

Table 2: Key Parameters for In Vivo Evaluation

Study TypeKey ParametersRationale
Pharmacokinetics (PK) Cmax, Tmax, AUC, Half-life, BioavailabilityTo understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Pharmacodynamics (PD) Target modulation biomarkers, Physiological responseTo demonstrate that the compound engages its target in vivo and elicits the expected biological effect.

Conclusion

The elucidation of the mechanism of action for a novel compound like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a systematic and iterative process. This guide provides a robust framework for initiating and advancing such an investigation. By beginning with broad, hypothesis-driven screening based on the compound's chemical scaffold and progressively narrowing the focus through rigorous in vitro and in vivo validation, a clear understanding of its biological activity can be achieved. This foundational knowledge is paramount for any future drug development efforts.

References

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 703699, 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

  • Bolla, M., & Papishetty, S. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.
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  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857–1861. [Link]

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  • Li, H., et al. (2016). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 59(17), 7967–7980. [Link]

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 23(12), 3060-3064.
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  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Science, 8(5), 10-14.
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Sources

Unlocking the Therapeutic Potential of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a novel heterocyclic compound with significant, yet underexplored, therapeutic potential. In the absence of extensive direct biological data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's core structural motifs—the 2-aminopyrimidine scaffold and the pyrrolidine ring—to forecast its likely biological activities. We present a hypothesis-driven framework for its investigation, focusing on its potential as a kinase inhibitor for applications in oncology and inflammatory diseases. This guide details a proposed synthetic route, outlines a comprehensive screening cascade to elucidate its mechanism of action and biological efficacy, and provides detailed, field-tested experimental protocols. Through this in-depth analysis, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and unlock the full therapeutic value of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The landscape of drug discovery is rich with opportunities presented by novel chemical entities. 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine stands as one such molecule, characterized by a confluence of structural features known to be critical for potent and selective biological activity. The core of the molecule is a pyrimidine ring, a privileged scaffold in medicinal chemistry renowned for its role in a multitude of approved drugs.[1] The 2-aminopyrimidine subclass, in particular, is a cornerstone of many kinase inhibitors.[2] This core is further functionalized with a pyrrolidine moiety, a five-membered nitrogen heterocycle that imparts favorable physicochemical properties, including enhanced solubility and three-dimensional complexity, which can lead to improved target engagement.[3]

The strategic placement of a chlorine atom and an ethyl group at the 4 and 6 positions of the pyrimidine ring, respectively, provides additional avenues for optimizing selectivity and potency. The chloro group can act as a key interaction point with target proteins, while the ethyl group can modulate lipophilicity and binding pocket interactions. Given these structural attributes, we hypothesize that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a prime candidate for development as a kinase inhibitor.

The Privileged Scaffolds: A Foundation for Biological Activity

The predicted biological activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is rooted in the well-established pharmacological profiles of its constituent parts.

  • The 2-Aminopyrimidine Core: This structural motif is a well-known "hinge-binder" in protein kinases, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4] This interaction is a hallmark of many clinically successful kinase inhibitors used in oncology.[2] The pyrimidine scaffold is also found in molecules with a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][5]

  • The Pyrrolidine Ring: The inclusion of a pyrrolidine ring is a common strategy in medicinal chemistry to enhance a molecule's drug-like properties.[3] Its non-planar, saturated nature allows for a more precise three-dimensional fit into protein binding pockets compared to flat aromatic rings.[3] This can lead to increased potency and selectivity.[6] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.[7]

Fused heterocyclic systems incorporating these motifs, such as pyrrolopyrimidines, have been shown to possess a broad range of potent pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[8][9]

A Proposed Synthetic Pathway

To enable the biological investigation of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a robust synthetic route is required. Below is a proposed multi-step synthesis, drawing upon established methodologies for the preparation of related pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Step 1: Synthesis of 2,4-Diamino-6-ethylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl propionylacetate and guanidine hydrochloride.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with glacial acetic acid.

  • The resulting precipitate, 2,4-dihydroxy-6-ethylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Chlorination to 2,4-Dichloro-6-ethylpyrimidine

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 2,4-dihydroxy-6-ethylpyrimidine from Step 1.

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2,4-dichloro-6-ethylpyrimidine.

Step 3: Amination to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

  • Dissolve the 2,4-dichloro-6-ethylpyrimidine from Step 2 in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add pyrrolidine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow A Ethyl Propionylacetate + Guanidine B 2,4-Dihydroxy-6-ethylpyrimidine A->B NaOEt, EtOH, Reflux C 2,4-Dichloro-6-ethylpyrimidine B->C POCl3, Reflux D 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine C->D Pyrrolidine, TEA, Acetonitrile

Caption: Proposed synthetic route for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

A Hypothesis-Driven Approach to Biological Characterization

Given the structural features of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, we propose a focused investigation into its potential as a kinase inhibitor. The pyrimidine core is a well-established ATP-competitive inhibitor scaffold, and the substituents offer opportunities for achieving high potency and selectivity.[10]

Initial Target Class Hypothesis: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[11] The 2-aminopyrimidine scaffold of our target compound is a known hinge-binding motif for many kinases.[4] Therefore, our primary hypothesis is that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine will exhibit inhibitory activity against one or more protein kinases.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition:

Kinase_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Inhibited_Kinase Kinase Inhibitor 4-Chloro-6-ethyl-2- pyrrolidin-1-ylpyrimidine Inhibitor->Inhibited_Kinase Competitively Binds to ATP Binding Site No_Reaction No Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition.

Proposed Experimental Workflow for Biological Evaluation

A systematic, multi-tiered screening approach is recommended to efficiently characterize the biological activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Screening_Workflow A Tier 1: Broad Kinase Panel Screening B Tier 2: Dose-Response and IC50 Determination A->B Identify Initial Hits C Tier 3: Cellular Activity Assays B->C Confirm Potency and Selectivity D Tier 4: In Vivo Efficacy Studies C->D Evaluate Cellular Effects

Caption: A tiered approach for biological characterization.

Detailed Experimental Protocols

Tier 1: Broad Kinase Panel Screening

  • Objective: To identify the primary kinase targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine from a large, representative panel of kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Screen the compound at a single high concentration (e.g., 10 µM) against the panel.

    • The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Results are expressed as a percentage of inhibition relative to a control.

Tier 2: Dose-Response and IC₅₀ Determination

  • Objective: To quantify the potency of the compound against the initial "hit" kinases identified in Tier 1.

  • Methodology:

    • For each hit kinase, perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

    • Conduct the kinase activity assay at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Summary Table:

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D75

Tier 3: Cellular Activity Assays

  • Objective: To determine if the compound can inhibit the target kinase within a cellular context and elicit a biological response.

  • Methodology (Example: Proliferation Assay for an Oncogenic Kinase):

    • Select a cancer cell line that is known to be dependent on the activity of the target kinase.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours).

    • Assess cell viability/proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

    • Calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Tier 4: In Vivo Efficacy Studies

  • Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

  • Methodology (Example: Xenograft Mouse Model):

    • Implant the selected cancer cell line subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer the compound and vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • Monitor tumor growth over time by caliper measurements.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion and Future Directions

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its chemical architecture, combining the privileged 2-aminopyrimidine and pyrrolidine scaffolds, suggests a high probability of potent and selective biological activity. The hypothesis-driven research plan outlined in this guide provides a clear and efficient path to elucidating the therapeutic potential of this molecule.

Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series. Modifications to the ethyl group at the 6-position and substitution on the pyrrolidine ring could be explored to enhance interactions with the target kinase. Furthermore, a thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a clinical candidate.

By following the systematic approach detailed in this guide, research teams can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and its analogs.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

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  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26. [Link]

  • Bara, T. J., & Tadesse, S. (2022). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 243, 114763. [Link]

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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] This guide focuses on the potential therapeutic applications of a specific derivative, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. While direct biological data for this compound is not publicly available, a comprehensive analysis of its structural motifs—the 2,4,6-trisubstituted pyrimidine core and the 2-pyrrolidinyl group—provides a strong foundation for hypothesizing its potential molecular targets. This document synthesizes information from structurally related compounds to propose a rational, evidence-based approach for identifying and validating the therapeutic targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, with a primary focus on the human kinome.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleobases such as cytosine, thymine, and uracil.[2] Its prevalence in biologically active molecules has rendered it a "privileged scaffold" in drug discovery. The versatility of the pyrimidine core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[2] Clinically approved drugs containing the pyrimidine nucleus, such as Imatinib (an anti-cancer agent) and Rilpivirine (an anti-viral), underscore the therapeutic potential of this chemical class.[1]

The subject of this guide, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, features a 2,4,6-trisubstituted pyrimidine core. This specific substitution pattern has been extensively explored in the development of kinase inhibitors.

Structural Deconstruction and Target Hypothesis

The structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine can be deconstructed into two key pharmacophoric elements: the substituted pyrimidine core and the pyrrolidine moiety.

  • The 2,4,6-Trisubstituted Pyrimidine Core: The arrangement of substituents on the pyrimidine ring is critical for target engagement. The 2-pyrrolidinyl and 4-chloro groups are particularly significant as they can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of protein kinases. The 6-ethyl group may contribute to selectivity by interacting with a specific hydrophobic pocket in the target protein.

  • The Pyrrolidine Moiety: The pyrrolidine ring is a common feature in drug candidates and can enhance aqueous solubility and improve physicochemical properties.[3][4] The nitrogen atom can act as a hydrogen bond acceptor, and the overall non-planar structure of the ring can facilitate optimal spatial arrangement for target binding.[4]

Based on these structural features and the known targets of analogous compounds, we hypothesize that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a potential modulator of protein kinases.

Potential Therapeutic Targets: A Focus on the Kinome

The human kinome represents a significant class of drug targets, particularly in oncology, immunology, and neurology. The 2,4-disubstituted pyrimidine scaffold has been successfully employed to develop inhibitors for several kinase families.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases

2,4-Disubstituted pyrimidines have been identified as a novel class of inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2.[5] KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

  • Rationale: The general structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine aligns with the pharmacophore of known KDR inhibitors. The pyrimidine core can mimic the hinge-binding motif of ATP, while the substituents at the 2, 4, and 6 positions can occupy adjacent hydrophobic pockets.

Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anti-cancer drug development.[6] Several 2,4-disubstituted pyrimidine derivatives have been reported as potent inhibitors of Aurora kinases.[6][7]

  • Rationale: The substitution pattern of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is conducive to binding within the ATP-binding site of Aurora kinases. The chloro and ethyl groups could confer selectivity between Aurora A and Aurora B, which have highly homologous ATP-binding sites.[6]

Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor proliferation. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[8] The 2,4-diaminopyrimidine scaffold is a key feature in some EGFR inhibitors.[2]

  • Rationale: Although our compound has a 2-pyrrolidinyl group instead of a 2-amino group, the nitrogen atom can still participate in key hydrogen bonding interactions within the EGFR active site. The overall scaffold is similar to that of known third-generation EGFR inhibitors.

Microtubule Affinity-Regulating Kinase 4 (MARK4)

Recent research has identified 4,6-disubstituted pyrimidines as inhibitors of MARK4, a kinase implicated in the pathology of Alzheimer's disease.[1] MARK4 phosphorylates microtubule-associated proteins, impacting cytoskeletal dynamics.[1]

  • Rationale: The 4-chloro and 6-ethyl substitution of our target compound fits the general profile of these reported MARK4 inhibitors. This suggests a potential therapeutic application in neurodegenerative disorders.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. The following experimental workflows provide a comprehensive strategy.

Initial Target Class Screening: Kinase Panel Profiling

The most direct way to test our primary hypothesis is to screen the compound against a broad panel of human kinases.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.

  • Kinase Reactions: Perform in vitro kinase activity assays using a commercially available kinase panel (e.g., DiscoverX, Eurofins). These assays typically measure the phosphorylation of a substrate peptide by each kinase in the presence of the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration (e.g., 1 µM and 10 µM).

  • Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
KDR[Experimental Data][Experimental Data]
Aurora A[Experimental Data][Experimental Data]
Aurora B[Experimental Data][Experimental Data]
EGFR (WT)[Experimental Data][Experimental Data]
EGFR (T790M)[Experimental Data][Experimental Data]
MARK4[Experimental Data][Experimental Data]
... (other kinases)

Logical Workflow for Kinase Panel Screening

Kinase_Screening_Workflow Compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Stock Dilution Serial Dilutions Compound->Dilution KinasePanel Broad Kinase Panel Assay Dilution->KinasePanel DataAcquisition Measure Kinase Activity KinasePanel->DataAcquisition Analysis Calculate % Inhibition DataAcquisition->Analysis Hit_Identification Identify Hits (>50% Inhibition) Analysis->Hit_Identification IC50_Determination Determine IC50 for Hits Hit_Identification->IC50_Determination

Caption: Workflow for initial kinase target identification.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that the compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing a hit kinase) and treat with either the compound or vehicle (DMSO).

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures.

  • Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_based Cellular Phase cluster_biochemical Biochemical Phase Cell_Culture Culture Target Cells Treatment Treat with Compound or Vehicle Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Lyse Cells Harvest->Lysis Heating Heat Lysate Aliquots Lysis->Heating Centrifugation Separate Soluble/Aggregated Proteins Heating->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analysis Analyze Melting Curve Shift Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Unbiased Target Identification: Affinity Chromatography

To identify potential targets beyond kinases, an unbiased approach such as affinity chromatography can be employed.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine with a linker for immobilization to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. As a control, use beads without the compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Candidate Validation: Validate potential targets identified by mass spectrometry using orthogonal assays such as CETSA or enzymatic assays.

Affinity Chromatography Workflow Diagram

Affinity_Chromatography_Workflow Compound_Deriv Synthesize Linker-Modified Compound Immobilization Immobilize to Beads Compound_Deriv->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Wash_Elute Wash and Elute Bound Proteins Incubation->Wash_Elute Mass_Spec Identify Proteins by LC-MS/MS Wash_Elute->Mass_Spec Validation Validate Hits Mass_Spec->Validation

Caption: Unbiased target identification via affinity chromatography.

Conclusion and Future Directions

While 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is an understudied molecule, its structural similarity to known bioactive compounds, particularly kinase inhibitors, provides a strong rationale for investigating its therapeutic potential. The proposed workflows, from broad kinase screening to unbiased affinity-based methods, offer a comprehensive strategy for identifying and validating its molecular targets. The identification of specific, high-affinity targets will be the crucial first step in developing this compound into a potential therapeutic candidate for diseases such as cancer or neurodegenerative disorders. Further optimization of the scaffold through medicinal chemistry efforts will likely be necessary to enhance potency, selectivity, and drug-like properties.

References

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An In-depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes available data on its chemical identity, outlines a probable synthetic route based on established pyrimidine chemistry, and discusses its potential applications in drug discovery by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers investigating novel pyrimidine-based therapeutic agents, offering insights into its synthesis, characterization, and prospective biological significance.

Introduction: The Significance of the Pyrimidine-Pyrrolidine Scaffold

The fusion of pyrimidine and pyrrolidine rings in a single molecular entity creates a scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are integral components of nucleic acids and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent motif in natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and often playing a crucial role in its interaction with biological targets.[4] The combination of these two pharmacophores in 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine suggests a molecule with potential for diverse biological activities, making it a person of interest for drug discovery programs.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is provided in the table below.

PropertyValueSource
CAS Number 901586-62-7[5][6]
Molecular Formula C₁₀H₁₄ClN₃[5][6]
Molecular Weight 211.69 g/mol [5][6]
IUPAC Name 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine
SMILES ClC1=CC(CC)=NC(N2CCCC2)=N1[5][6]
Physical Form Solid[5]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis would likely proceed in two main stages: the formation of a dichlorinated pyrimidine core, followed by the selective substitution with pyrrolidine.

G cluster_0 Stage 1: Synthesis of Dichloropyrimidine Precursor cluster_1 Stage 2: Nucleophilic Aromatic Substitution A Starting Materials (e.g., Diethyl malonate, Urea) B 4,6-Dihydroxy-2-ethylpyrimidine A->B Cyclocondensation C 2,4-Dichloro-6-ethylpyrimidine or 4,6-Dichloro-2-ethylpyrimidine B->C Chlorination (e.g., POCl₃) E 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine C->E SNAr Reaction D Pyrrolidine D->E

Caption: Proposed two-stage synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Detailed Experimental Considerations

Stage 1: Synthesis of the Dichlorinated Pyrimidine Precursor

The synthesis of a 2,4-dichloro-6-alkylpyrimidine is a common transformation in heterocyclic chemistry. Typically, this involves the cyclocondensation of a β-ketoester or a related species with urea or a derivative to form a dihydroxypyrimidine, followed by chlorination.

Exemplary Protocol for a Related Dichloropyrimidine Synthesis:

  • Step 1: Cyclocondensation. A suitable starting material like diethyl ethylmalonate would be reacted with urea in the presence of a strong base such as sodium ethoxide to yield 4,6-dihydroxy-2-ethylpyrimidine.

  • Step 2: Chlorination. The resulting dihydroxypyrimidine would then be treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to replace the hydroxyl groups with chlorine atoms, yielding 2,4-dichloro-6-ethylpyrimidine.[7]

Stage 2: Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine

The chlorine atoms on the dichloropyrimidine ring are susceptible to nucleophilic attack by amines. The regioselectivity of this reaction (i.e., which chlorine is replaced) is influenced by the electronic and steric environment of the pyrimidine ring.

Exemplary Protocol for SNAr on a Dichloropyrimidine:

  • Reaction Conditions: 2,4-dichloro-6-ethylpyrimidine would be dissolved in a suitable solvent, such as ethanol or isopropanol.[8]

  • Addition of Nucleophile: Pyrrolidine, along with a base such as triethylamine or potassium carbonate to scavenge the HCl byproduct, would be added to the reaction mixture.

  • Reaction Progression: The mixture would likely be stirred at room temperature or heated under reflux to drive the reaction to completion. The progress of the reaction would be monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, the reaction mixture would be worked up by removing the solvent, partitioning between an organic solvent and water, and washing the organic layer. The crude product would then be purified, typically by column chromatography on silica gel, to yield the final product, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Regioselectivity: In the reaction of 2,4-dichloropyrimidines with amines, the substitution can occur at either the 2- or 4-position. The outcome is often dependent on the specific amine and the reaction conditions. For some N-substituted cyclic amines reacting with 2,4-dichloropyrimidine, a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers can be formed.[9]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not publicly available, predictions can be made based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the pyrrolidine ring protons (likely complex multiplets), and a singlet for the proton on the pyrimidine ring.

  • ¹³C NMR: The spectrum would display distinct signals for the carbons of the ethyl group, the pyrrolidine ring, and the three unique carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.69 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H, C=C, and C-N stretching vibrations.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine scaffold holds promise for various therapeutic areas based on the known biological activities of related pyrimidine derivatives.

Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives are known to act as inhibitors of various protein kinases, such as Aurora-A kinase and epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][10] The core structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine could serve as a foundation for the design of novel kinase inhibitors for cancer therapy.

Antimicrobial and Antiviral Activity

The pyrimidine nucleus is a key component in many antimicrobial and antiviral drugs. The incorporation of a pyrrolidine moiety could enhance these properties, making this scaffold a candidate for the development of new agents to combat infectious diseases.

Structure-Activity Relationship (SAR) Considerations

Based on SAR studies of related pyrimidine derivatives, the following points can be considered for the future development of compounds based on this scaffold:

  • The 4-Chloro Group: The chlorine atom at the 4-position is a key handle for further chemical modification. It can be displaced by other nucleophiles to generate a library of analogs with diverse functionalities, allowing for the exploration of the chemical space around this position.

  • The 6-Ethyl Group: The ethyl group at the 6-position contributes to the lipophilicity of the molecule. Modification of this alkyl chain could influence the compound's pharmacokinetic properties and its binding to target proteins.

  • The 2-Pyrrolidinyl Group: The pyrrolidine ring at the 2-position is a significant feature. Its conformation and substitution patterns could be critical for biological activity.

G A 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Core B Further Functionalization at C4-Cl A->B C Modification of C6-Ethyl Group A->C D Substitution on Pyrrolidine Ring A->D E Library of Analogs B->E C->E D->E F SAR Studies E->F G Lead Optimization F->G

Caption: Logical workflow for the exploration of the 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine scaffold in drug discovery.

Safety and Handling

Based on the safety data for the closely related 2,4-diamino-6-chloropyrimidine, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine should be handled with care.

GHS Hazard Statements for a Related Compound:

  • H302: Harmful if swallowed.[11]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its structure suggests potential for a range of biological activities, particularly in the realm of kinase inhibition. This technical guide provides a solid foundation for researchers interested in this molecule and its derivatives. Future work should focus on the development of a robust and scalable synthetic protocol, full spectroscopic characterization, and comprehensive biological screening to unlock the therapeutic potential of this intriguing scaffold. The insights provided herein are intended to catalyze further investigation and accelerate the discovery of novel pyrimidine-based drugs.

References

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An In-depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed exploration of its synthesis, physicochemical properties, and a discussion of its potential as a scaffold for novel therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of numerous biologically active compounds. The pyrimidine ring system is a key component of nucleobases, such as cytosine, thymine, and uracil, and is therefore integral to the structure of DNA and RNA. Beyond their role in nucleic acids, substituted pyrimidines exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects.

The incorporation of a chlorine atom onto the pyrimidine ring offers a versatile handle for further chemical modifications through nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyrrolidine moiety is another privileged scaffold in drug discovery, known to enhance solubility, metabolic stability, and receptor binding affinity. The combination of these three components—a pyrimidine core, a reactive chloro group, and a pyrrolidine substituent—makes 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine an intriguing candidate for library synthesis and hit-to-lead campaigns.

Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

While a specific, peer-reviewed synthesis for 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. The proposed synthesis involves a two-step process starting from a suitable precursor, 2,4-dichloro-6-ethylpyrimidine, followed by a selective nucleophilic aromatic substitution with pyrrolidine.

Proposed Synthetic Pathway

The logical synthetic approach involves the initial synthesis of a di-chlorinated pyrimidine intermediate, which is then selectively reacted with pyrrolidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise substitution.

Synthetic_Pathway Starting_Material 2,4-Dihydroxy-6-ethylpyrimidine Intermediate 2,4-Dichloro-6-ethylpyrimidine Starting_Material->Intermediate  POCl3 (Phosphorus Oxychloride)   Product 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Intermediate->Product  Pyrrolidine, Base (e.g., Et3N)  

Caption: Proposed two-step synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-ethylpyrimidine

This initial step involves the chlorination of 2,4-dihydroxy-6-ethylpyrimidine using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and widely used method for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines.

  • Materials:

    • 2,4-Dihydroxy-6-ethylpyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst, optional)

    • Toluene or other high-boiling inert solvent

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane or Ethyl acetate for extraction

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,4-dihydroxy-6-ethylpyrimidine and phosphorus oxychloride is prepared. An inert solvent like toluene can be used.

    • N,N-dimethylaniline is added dropwise as a catalyst.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with vigorous stirring.

    • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

    • The product, 2,4-dichloro-6-ethylpyrimidine, is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated to yield the crude product.

    • Purification can be achieved by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

The second step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,4-dichloro-6-ethylpyrimidine is displaced by pyrrolidine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position, allowing for selective substitution under controlled conditions.

  • Materials:

    • 2,4-Dichloro-6-ethylpyrimidine

    • Pyrrolidine

    • A suitable base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

    • A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF)

    • Water

    • Ethyl acetate or other suitable extraction solvent

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • 2,4-Dichloro-6-ethylpyrimidine is dissolved in a polar aprotic solvent like acetonitrile in a round-bottom flask.

    • A base, such as triethylamine, is added to the solution to act as an acid scavenger.

    • Pyrrolidine (1 equivalent) is added dropwise to the reaction mixture at room temperature.

    • The reaction is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress is monitored by TLC.

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not widely published, its key physicochemical properties can be predicted or are available from chemical supplier databases.[1][2]

PropertyValueSource
CAS Number 901586-62-7[1][2]
Molecular Formula C₁₀H₁₄ClN₃[1][2]
Molecular Weight 211.69 g/mol [1]
Appearance Solid (predicted)[1]
SMILES ClC1=CC(CC)=NC(N2CCCC2)=N1[1]
InChI Key HJNGFOJOKNIVKF-UHFFFAOYSA-N[1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the pyrrolidine ring protons (two multiplets), and a singlet for the pyrimidine ring proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the four carbons of the pyrrolidine ring, and the three distinct carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 211 and an M+2 peak with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Potential Applications in Drug Discovery

The structural features of 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine make it a valuable scaffold for the development of new therapeutic agents.

As a Building Block for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors. The 4-chloro position serves as a key attachment point for introducing moieties that can interact with the hinge region of the kinase active site. The pyrrolidine group can be oriented towards the solvent-exposed region, where it can be modified to enhance solubility and selectivity.

Scaffold for GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. The substituted pyrimidine scaffold can be elaborated to generate ligands with affinity for various GPCRs. The ethyl and pyrrolidine groups can be tailored to fit into specific binding pockets, while the 4-position offers a vector for further chemical exploration.

Potential as an Antiviral or Anticancer Agent

Many pyrimidine derivatives have demonstrated potent antiviral and anticancer activities. The mechanism of action often involves the inhibition of key enzymes involved in viral replication or cancer cell proliferation. While the biological activity of 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine has not been reported, its structural similarity to known bioactive molecules suggests that it could serve as a starting point for the development of new agents in these therapeutic areas.

Conclusion

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a readily accessible heterocyclic compound with significant potential in drug discovery. Its synthesis can be reliably achieved through a two-step process involving the chlorination of a dihydroxypyrimidine precursor followed by a selective nucleophilic substitution with pyrrolidine. The presence of a reactive chlorine atom provides a versatile handle for the synthesis of diverse compound libraries. The combination of the pyrimidine core, the ethyl group, and the pyrrolidine moiety offers a rich structural landscape for the design of novel kinase inhibitors, GPCR ligands, and other potential therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Sources

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Executive Summary: The Imperative of Solubility Data

The journey of a drug from a lab-synthesized molecule to a patient-administered therapeutic is paved with physicochemical challenges. For an intermediate like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, solubility data is a critical linchpin for:

  • Process Chemistry: Optimizing reaction conditions, solvent selection for synthesis, and controlling reaction kinetics.

  • Purification and Isolation: Designing efficient crystallization or chromatographic purification methods. For instance, knowledge of its solubility in various organic solvents is key to developing effective extraction and purification protocols.

  • Formulation Science: Although an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API), impacting aspects like dissolution rate and bioavailability.

This guide provides a predictive analysis of its solubility and a detailed, actionable protocol for its experimental determination, empowering researchers to generate the precise data needed for their specific applications.

Structural Analysis and Predicted Solubility Profile

Direct, experimentally determined solubility data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not widely published. However, we can infer its likely behavior by dissecting its molecular structure and examining data from structurally similar compounds.

Molecular Structure: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

  • Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. This moiety provides some polarity and potential for hydrogen bonding.

  • Pyrrolidinyl Group: A saturated five-membered nitrogen-containing ring. The tertiary amine nitrogen can act as a hydrogen bond acceptor.

  • Chloro Group: An electron-withdrawing and hydrophobic substituent.

  • Ethyl Group: A small, non-polar alkyl group that contributes to lipophilicity.

Predicted Solubility:

  • Aqueous Solubility: The presence of nitrogen atoms suggests some potential for aqueous solubility through hydrogen bonding with water. However, the hydrophobic ethyl and chloro groups, along with the overall carbon framework, will likely lead to low aqueous solubility . The solubility will be pH-dependent; in acidic media, protonation of the nitrogen atoms would increase polarity and enhance solubility.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents.

    • High Solubility Predicted: In polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). This is supported by synthesis procedures for analogous compounds, such as 4-Chloro-6-ethyl-5-fluoropyrimidine, which use dichloromethane as a solvent and for extraction, indicating good solubility[1].

    • Moderate to Good Solubility Predicted: In polar protic solvents like ethanol and methanol, and other common solvents like ethyl acetate and acetone. Many pyrimidine derivatives are recrystallized from ethanol, suggesting that it is a suitable solvent at elevated temperatures with lower solubility at room temperature, a useful property for purification[2][3].

    • Low Solubility Predicted: In non-polar solvents such as hexanes or toluene.

Table 1: Predicted Solubility of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and Properties of Analogous Compounds

Compound/PropertyPredicted/Reported ValueRationale/Source
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
Predicted Aqueous SolubilityLow; pH-dependentStructural analysis: balance of polar (N atoms) and non-polar (ethyl, chloro) groups.
Predicted Organic SolubilityGood in DCM, Chloroform, DMSO, DMF. Moderate in Ethanol, Ethyl Acetate.Structural analysis and analogy to similar compounds.
Analog: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine XLogP3: 2.5The replacement of an ethyl with a methyl group has a minor impact on lipophilicity. This value suggests a preference for organic solvents over water[4].
Analog: 4-Chloro-6-ethyl-5-fluoropyrimidine Soluble in Chloroform, Ethyl Acetate. Used Dichloromethane as a reaction and extraction solvent.This compound is structurally very similar, and its documented solubility in these common organic solvents strongly supports the predictions for the target compound[1].
General Pyrimidine Derivatives Solubility order often DMF > Methanol > CCl4. Solubility generally increases with temperature.Experimental studies on other pyrimidine derivatives show these trends, which are expected to hold for the target compound. DMF is a powerful polar aprotic solvent, while methanol is a polar protic solvent, and CCl4 is non-polar[5].

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

Given the absence of public data, experimental determination is necessary. The gold-standard method for determining thermodynamic (equilibrium) solubility is the shake-flask technique. This protocol is robust, widely accepted, and provides a true measure of a saturated solution at equilibrium.

3.1. Principle

An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered and the concentration of the dissolved compound is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials & Equipment

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (solid, high purity)

  • Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, select material compatible with the solvent, e.g., PTFE for organic solvents)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for standard preparation

3.3. Step-by-Step Methodology

  • Preparation of Stock & Standards: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine to a pre-weighed vial. "Excess" means enough solid is visible at the end of the experiment (e.g., 2-5 mg per mL of solvent).

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for 24 to 48 hours. A preliminary experiment can determine the exact time required to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle. For finer particles, centrifugation (at the same constant temperature) for 15-20 minutes is highly recommended.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Dilution: Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC to determine the concentration of the compound in the diluted sample.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

3.4. Causality and Self-Validation

  • Expertise: The 24-48 hour equilibration time is chosen to ensure thermodynamic equilibrium is reached, avoiding the pitfalls of measuring kinetic solubility which can be misleadingly high. The use of centrifugation and filtration is a deliberate choice to ensure only the truly dissolved solute is quantified.

  • Trustworthiness: This protocol is self-validating because the continued presence of excess solid at the end of the experiment visually confirms that the solution is saturated. Running the experiment in triplicate for each solvent provides statistical confidence in the final result.

Visualization of Key Concepts

Diagram 1: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Structure Molecular Structure (Polarity, H-bonding sites) Solubility Solubility of 4-Chloro-6-ethyl-2- pyrrolidin-1-ylpyrimidine Structure->Solubility Crystal Crystal Lattice Energy (Melting Point) Crystal->Solubility Polarity Polarity (Dielectric Constant) Polarity->Solubility Interactions Solvent-Solute Interactions (H-bonding, Dipole-Dipole) Interactions->Solubility Temp Temperature Temp->Solubility pH pH (Aqueous) pH->Solubility

Caption: Interplay of solute, solvent, and system properties determining solubility.

Diagram 2: Experimental Workflow for Solubility Determination

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h at constant T) A->B Achieve Saturation C 3. Centrifuge/Settle to Separate Phases B->C Reach Equilibrium D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D Isolate Saturated Solution E 5. Dilute Sample Accurately D->E Prepare for Analysis F 6. Quantify via Calibrated HPLC E->F Bring into Linear Range G 7. Calculate Solubility F->G Obtain Concentration

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Conclusion

While a definitive, published solubility value for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine remains elusive, a robust scientific approach allows us to predict its behavior with high confidence and provides the means for its precise measurement. Its structure suggests low, pH-dependent aqueous solubility and good solubility in common polar aprotic and chlorinated organic solvents. For any drug development professional, the provided detailed shake-flask protocol serves as a reliable, stand-alone guide to generate the critical data required for informed decision-making in process development, purification, and formulation.

References

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Baluja, S., & Gediya, N. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(7-8), 609-614.
  • Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Google Patents. (2016). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Google Patents. (2001). EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Journal of Applicable Chemistry, 7(4), 856-861.
  • Carl Roth. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

  • Popović-Djordjević, J. B., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2547.
  • ResearchGate. (n.d.). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, represents a significant building block in the design of next-generation therapeutics. Its unique substitution pattern offers a versatile scaffold for library synthesis and lead optimization in drug discovery programs. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide, compiled from available safety data for the compound and its close structural analogs, provides a comprehensive overview of the essential safety and handling procedures for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. It is designed to empower researchers with the knowledge to work with this compound confidently and safely.

Compound Profile and Physicochemical Properties

A foundational aspect of safe handling is understanding the fundamental chemical and physical properties of the substance. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

PropertyValueSource
CAS Number 901586-62-7[Sigma-Aldrich]
Molecular Formula C₁₀H₁₄ClN₃[Sigma-Aldrich]
Molecular Weight 211.69 g/mol [Sigma-Aldrich]
Appearance Solid[Sigma-Aldrich]
Boiling Point No data available[BLDpharm][1]
Flash Point Not applicable[Sigma-Aldrich]
Storage Class 11 - Combustible Solids[Sigma-Aldrich]

Hazard Identification and Classification

While comprehensive toxicological data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not yet fully available, information from supplier safety data and analysis of structurally similar pyrimidine derivatives allows for a robust preliminary hazard assessment. The primary hazards are associated with acute oral toxicity and irritant properties.

GHS Classification (Globally Harmonized System):

  • Pictogram:

    
    
    
  • Signal Word: Warning [1]

  • Hazard Statements:

    • H302: Harmful if swallowed. [1]

Inferred Hazards from Structural Analogs:

Based on safety data for compounds such as 4-Chloro-6-ethyl-5-fluoropyrimidine and 4-Chloro-2,6-diaminopyrimidine, it is prudent to assume the following additional hazards[2][3][4]:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The causality behind these hazards lies in the reactive nature of the chloropyrimidine core. The chloro- leaving group and the electron-withdrawing pyrimidine ring can lead to interactions with biological macromolecules, while the overall organic structure can cause irritation to mucous membranes and skin upon contact.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following diagram illustrates the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Recommended Personal Protective Equipment cluster_handling Handling Scenarios eye_protection Eye Protection: Chemical safety goggles or face shield (EN166 compliant) hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) body_protection Body Protection: Laboratory coat respiratory_protection Respiratory Protection: Generally not required if handled in a fume hood. Use an approved respirator if dusts are generated outside of a hood. routine_use Routine Handling in Fume Hood routine_use->eye_protection routine_use->hand_protection routine_use->body_protection spill_cleanup Spill or Aerosol Generation spill_cleanup->respiratory_protection Consider if significant dust/aerosol

Caption: PPE selection workflow for handling 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's stability.

Handling
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Avoid Dust Formation: As a solid, minimize the generation of dust during handling.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Conditions: Store in a locked-up area, segregated from incompatible materials.[3]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following protocols are designed to be a self-validating system, ensuring a logical and safe response.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][3]

Accidental Release Measures

The following workflow outlines the steps for responding to a small-scale laboratory spill.

Spill_Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the spill (use absorbent pads for liquids, or gently cover solids) ppe->contain cleanup Clean up spill: Sweep up solid material carefully. Avoid creating dust. contain->cleanup decontaminate Decontaminate the area with a suitable solvent cleanup->decontaminate dispose Place waste in a sealed, labeled container for hazardous waste disposal decontaminate->dispose end Spill Response Complete dispose->end

Caption: Step-by-step workflow for a small laboratory spill of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Disposal Considerations

All waste materials containing 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine must be treated as hazardous waste.

  • Procedure: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not empty into drains.[5]

Conclusion: A Commitment to Safety

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a valuable tool in the arsenal of medicinal chemists. By understanding its potential hazards and rigorously applying the handling and safety protocols outlined in this guide, researchers can unlock its synthetic potential while maintaining the highest standards of laboratory safety. This commitment to safety is not merely procedural; it is a core tenet of scientific integrity and professional responsibility.

References

  • Organic Chemistry Portal. Pyrimidine Synthesis.[Link]

  • Nature. A deconstruction–reconstruction strategy for pyrimidine diversification.[Link]

  • eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.[Link]

  • PMC, NIH. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.[Link]

  • ResearchGate. Synthesis of Pyrimidines and its Bio-evaluation.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%.[Link]

  • Angene Chemical. Safety Data Sheet: 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine.[Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a theoretical and methodological framework for the spectroscopic analysis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. As of the latest search, publicly available experimental NMR and MS spectra for this specific compound are not available. Therefore, this document focuses on the principles of spectroscopic analysis, predicted data based on chemical structure, and standardized protocols for data acquisition and interpretation.

Introduction: Unveiling the Molecular Identity

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore in numerous therapeutic agents. Accurate structural elucidation and purity assessment are paramount for any downstream application, making a thorough spectroscopic characterization indispensable. This guide offers a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, providing a foundational understanding for researchers in the field.

The choice of NMR and MS is deliberate; they are complementary techniques that provide a holistic view of the molecule. NMR spectroscopy probes the chemical environment of magnetically active nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms. Mass spectrometry, on the other hand, provides information about the molecular weight and the fragmentation pattern, which aids in confirming the elemental composition and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, the following proton signals are predicted.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~6.5 - 6.8Singlet1HH5 (pyrimidine)The lone proton on the pyrimidine ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms and the chlorine atom.
~3.5 - 3.7Triplet4HH2', H5' (pyrrolidine)Protons on the carbons adjacent to the nitrogen of the pyrrolidine ring are deshielded. They are expected to be a triplet due to coupling with the adjacent methylene protons.
~2.6 - 2.8Quartet2H-CH₂- (ethyl)The methylene protons of the ethyl group are adjacent to the pyrimidine ring and a methyl group, resulting in a quartet.
~1.9 - 2.1Multiplet4HH3', H4' (pyrrolidine)The protons on the other two carbons of the pyrrolidine ring are in a more shielded environment.
~1.2 - 1.4Triplet3H-CH₃ (ethyl)The methyl protons of the ethyl group are the most shielded and will appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~165 - 170C2 (pyrimidine)Carbon attached to three nitrogen atoms, highly deshielded.
~160 - 165C4 (pyrimidine)Carbon attached to a nitrogen and a chlorine atom, significantly deshielded.
~160 - 165C6 (pyrimidine)Carbon attached to a nitrogen and an ethyl group.
~110 - 115C5 (pyrimidine)The only CH carbon in the pyrimidine ring.
~45 - 50C2', C5' (pyrrolidine)Carbons adjacent to the nitrogen in the pyrrolidine ring.
~30 - 35-CH₂- (ethyl)Methylene carbon of the ethyl group.
~25 - 30C3', C4' (pyrrolidine)The other two carbons in the pyrrolidine ring.
~12 - 15-CH₃ (ethyl)Methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.[2][3][4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

    • For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish H-H and C-H connectivity.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a characteristic fingerprint.[7][8]

Expected Mass Spectrum

The mass spectrum of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (C₁₀H₁₄ClN₃, Molecular Weight: 211.69 g/mol ) is expected to show the following key features:

  • Molecular Ion Peak (M⁺): A peak at m/z 211. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 213 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives is influenced by the substituents.[9] Common fragmentation pathways may include:

    • Loss of the ethyl group (-29 Da) leading to a fragment at m/z 182.

    • Loss of a chlorine atom (-35 Da) resulting in a fragment at m/z 176.

    • Cleavage of the pyrrolidine ring, leading to various smaller fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a gas chromatography (GC-MS) or a direct insertion probe can be used.

  • Ionization:

    • Utilize Electron Ionization (EI) with a standard electron energy of 70 eV to generate reproducible fragmentation patterns.[10]

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Structure and Connectivity

Diagrams are essential for visualizing molecular structures and the relationships between different spectroscopic signals.

Figure 1: Molecular structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive characterization of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. While experimental data is currently elusive in the public domain, the theoretical analysis and standardized protocols outlined in this guide provide a solid foundation for any researcher undertaking the synthesis or analysis of this and related compounds. The predicted spectral data serves as a benchmark for the verification of future experimental findings, ensuring the scientific integrity of research and development efforts in which this molecule may play a role.

References

  • Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta pharmaceutica Hungarica, 80(3), 101–108.
  • Chang, W., et al. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2895.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gómez-Serranillos, P., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3256–3263.
  • Jayaraman, B., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Science, 11(23), 6035-6042.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Schindler, B. K., et al. (2012). Quantification of Four Major Metabolites of Embryotoxic N-methyl- And N-ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Analytical Chemistry, 84(8), 3787–3794.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
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  • Wikipedia. (2023). Electron ionization. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Grimblat, N., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Natural product reports, 32(11), 1629–1657.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. [Link]

  • Barskiy, D. A., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(4), 2246–2255.
  • da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. Its versatile structure allows for substitutions that can be tailored to interact with a wide array of biological targets, most notably protein kinases. The compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a synthetic molecule featuring this key heterocyclic core. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural motifs suggest a potential for interaction with ATP-binding sites of cellular enzymes.

This guide provides a comprehensive framework for the initial in vitro characterization of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but to instill a logical, self-validating workflow. We will approach this compound as a novel entity, employing a tiered screening cascade to first assess its general cytotoxic effects, then probe for specific enzymatic inhibition (with a focus on kinases), and finally, confirm target engagement within a cellular context. This structured approach ensures a cost-effective and scientifically rigorous evaluation of its therapeutic potential.

Compound Profile: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

PropertyValueSource
Molecular Formula C10H14ClN3(Calculated)
Molecular Weight 211.69 g/mol (Calculated)
IUPAC Name 4-chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidineN/A
SMILES CCC1=CC(=NC(=N1)N2CCCC2)ClN/A
CAS Number Not availableN/A

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

Expertise & Experience: Before investigating specific mechanisms, it is crucial to understand the compound's general effect on cell health. A broad-spectrum cytotoxicity assay provides a foundational dataset from which we can derive key parameters like the half-maximal inhibitory concentration (IC50). This value is instrumental in guiding the concentrations used in subsequent, more complex assays. The MTT assay is a robust, colorimetric method that is both cost-effective and amenable to high-throughput screening, making it an ideal starting point[2][3]. It measures the metabolic activity of cells, which in most cases, correlates with cell viability[4].

Protocol 1.1: MTT Assay for Cell Viability

This protocol is designed to assess the effect of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine on the viability of a selected cancer cell line (e.g., A549, MCF-7).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (stock solution in DMSO)

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 nM. Remember to include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Carefully remove the old media from the wells and add 100 µL of the media containing the various concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3][5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Analysis and Interpretation: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Add Compound Serial Dilutions Incubate1->Treat Incubate2 Incubate 48-72h (Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Agent (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Part 2: Mechanistic Insight - In Vitro Kinase Inhibition Assay

Expertise & Experience: Given that the pyrimidine core is a well-known "privileged scaffold" for kinase inhibitors, the next logical step is to screen the compound against a panel of protein kinases.[6] A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] This provides direct evidence of target interaction, free from the complexities of a cellular environment.

Protocol 2.1: Generic In Vitro Kinase Assay (Luminescent)

This protocol describes a common method for assessing kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption in the presence of the compound indicates inhibition.

Principle: A kinase catalyzes the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is inversely proportional to the kinase activity. Luminescent assays, such as Kinase-Glo®, use luciferase to generate a light signal from the remaining ATP. A higher light signal indicates less ATP was used, and thus, higher kinase inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in the kinase assay buffer.

    • Prepare a solution of the kinase and its specific substrate in the assay buffer.

    • Prepare the ATP solution in the assay buffer at a concentration close to the Km for the specific kinase, if known.

  • Reaction Setup:

    • In a white, opaque plate, add the compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C or the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add the reagent to each well in a volume equal to the reaction volume. This stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot percent inhibition against the log of compound concentration to determine the IC50 value for the specific kinase.

Kinase_Assay_Flow Start Prepare Reagents (Compound, Kinase, Substrate, ATP) Setup Add Compound + Kinase/Substrate Mix to Plate Start->Setup PreIncubate Pre-incubate (15 min) Setup->PreIncubate Initiate Initiate Reaction with ATP PreIncubate->Initiate React Incubate (e.g., 60 min at 30°C) Initiate->React StopDetect Add Luminescent Reagent (Stops reaction, generates signal) React->StopDetect Readout Measure Luminescence StopDetect->Readout

Caption: General workflow for a luminescent kinase inhibition assay.

Part 3: Target Validation - Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: A positive result in a biochemical assay is a strong indicator of a direct interaction, but it does not confirm that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that bridges this gap by verifying target engagement in an in situ environment.[8][9] It provides invaluable, physiologically relevant data.[8]

Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability.[9] CETSA® leverages this principle by heating intact cells or cell lysates to various temperatures. In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to its unbound state. This thermal shift can be quantified by methods like Western blotting or mass spectrometry.[9]

Protocol 3.1: CETSA® for Target Engagement Confirmation

This protocol outlines the steps to confirm the engagement of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine with a putative kinase target identified in the in vitro kinase assay.

Materials:

  • Cell line expressing the target protein

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge for sample processing

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection reagent

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at a concentration several-fold higher than the kinase IC50 (e.g., 10x) and a vehicle control (DMSO) for 1-2 hours.

  • Harvesting and Lysis:

    • Harvest the cells (e.g., by scraping), wash with PBS, and resuspend in lysis buffer.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Heat Challenge:

    • Aliquot the cell lysate from both treated and untreated groups into separate PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes.[10]

  • Separation of Soluble and Aggregated Fractions:

    • After heating, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Analyze the soluble fractions by SDS-PAGE followed by Western blotting.

    • Probe the blot with a primary antibody specific for the target protein.

    • Detect with a suitable secondary antibody and chemiluminescence.

Data Analysis and Interpretation: Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to the right (i.e., stabilization at higher temperatures) in the compound-treated sample provides strong evidence of direct target engagement in the cellular context.[10]

CETSA_Diagram cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_analysis Analysis Treat_Cells Treat Cells with Compound vs. Vehicle Harvest_Lyse Harvest & Lyse Cells Treat_Cells->Harvest_Lyse Heat_Gradient Heat Lysate across Temperature Gradient Harvest_Lyse->Heat_Gradient Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Gradient->Centrifuge Collect_Supernatant Collect Soluble Protein Fraction (Supernatant) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Target Protein Collect_Supernatant->Western_Blot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Forward Outlook

This application note provides a robust, multi-tiered strategy for the initial in vitro characterization of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. By systematically assessing cytotoxicity, screening for enzymatic inhibition, and confirming cellular target engagement, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated from these protocols will be pivotal in making informed decisions about its potential as a therapeutic lead and will guide future studies, including selectivity profiling, mechanism of action elucidation, and eventual progression into more complex biological models.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Available from: [Link].

  • PubChem. 2,4-Diamino-6-chloropyrimidine. Available from: [Link].

  • Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Available from: [Link].

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Available from: [Link].

  • protocols.io. In vitro kinase assay. Available from: [Link].

  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861. Available from: [Link].

  • NCBI. In vitro NLK Kinase Assay. Available from: [Link].

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available from: [Link].

  • CETSA. CETSA. Available from: [Link].

  • ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Available from: [Link].

  • Bio-protocol. In vitro kinase assay. Available from: [Link].

  • Al-Ostoot, F. H., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688. Available from: [Link].

  • ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link].

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004-). Cell Viability Assays. Available from: [Link].

  • American Chemical Society. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link].

  • ResearchGate. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Available from: [Link].

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. Available from: [Link].

  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available from: [Link].

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].

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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a Cell-Based Assay for Screening Pyrimidine-Scaffold Compounds Targeting the ALK Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine represents a key chemical intermediate used in the synthesis of potent targeted therapies, such as the Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib. This document provides a comprehensive guide for developing a robust cell-based assay to screen a library of pyrimidine derivatives, using the ALK signaling pathway as a prototypical target. We detail a high-throughput-compatible cell viability assay using an ALK-dependent lymphoma cell line. The protocol covers cell line selection, detailed experimental steps, data analysis for determining compound potency (IC50), and critical assay validation metrics (Z'-factor). This guide is designed to provide researchers with the scientific rationale and practical steps required to identify and characterize novel inhibitors of oncogenic kinase signaling pathways.

Introduction: The Scientific Rationale

1.1. The Pyrimidine Scaffold and Kinase Inhibition

Kinases are a class of enzymes that catalyze the transfer of phosphate groups, playing a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine ring is a heterocyclic aromatic compound that serves as an effective "scaffold" for designing kinase inhibitors. Its structure allows for chemical modifications at multiple positions, enabling the creation of potent and selective molecules that can compete with ATP for the kinase's binding pocket.

1.2. Target Rationale: Anaplastic Lymphoma Kinase (ALK)

The compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a documented building block for Alectinib, a highly potent second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK). Gene fusions involving ALK (e.g., EML4-ALK) create a constitutively active oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies like anaplastic large-cell lymphoma. In cells harboring such fusions, the ALK signaling cascade is perpetually "on," driving uncontrolled cell proliferation and survival. Therefore, developing an assay to screen for inhibitors of this pathway is a clinically relevant objective.

1.3. Assay Principle: Targeting Oncogene Addiction

Cancer cells that rely on a single activated oncogene for their survival, a phenomenon known as "oncogene addiction," provide a powerful system for drug screening. We can exploit this by using a cancer cell line whose viability is dependent on ALK activity. In such a line, a compound that successfully inhibits ALK will shut down the pro-survival signaling cascade, leading to cell death or growth arrest. This effect can be quantified using a cell viability assay, providing a direct measure of the compound's on-target efficacy in a cellular context. For this protocol, we select the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.

Signaling Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the targeted biological pathway and the overall experimental process.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion (Constitutively Active) PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAF RAF RAS->RAF Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-Scaffold Inhibitor Inhibitor->ALK Inhibition

Figure 1: Simplified ALK Signaling Pathway. In cancer cells with an ALK fusion, the kinase is constantly active, driving multiple downstream pro-survival pathways. An effective inhibitor blocks this initial step.

Assay_Workflow cluster_prep cluster_treat cluster_incubate cluster_read Seed 1. Seed ALK-dependent cells into 96-well plates Treat 2. Prepare serial dilutions of test compounds (e.g., in DMSO) Seed->Treat Add 3. Add compounds to cells. Include controls. Treat->Add Incubate 4. Incubate for 72 hours (allow for phenotypic effect) Add->Incubate Reagent 5. Add CellTiter-Glo® Reagent (Lyses cells, generates signal) Incubate->Reagent Read 6. Measure luminescence on a plate reader Reagent->Read

Figure 2: High-Level Experimental Workflow. This diagram outlines the major steps and timeline for executing the cell-based viability screen from cell seeding to data acquisition.

Detailed Protocol: Cell-Based ALK Inhibition Assay

3.1. Materials and Reagents

  • Cell Line: SU-DHL-1 [ATCC® CRL-2959™], an anaplastic large-cell lymphoma line with an NPM-ALK translocation, making it dependent on ALK signaling.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: Sterile, white, flat-bottom 96-well plates suitable for luminescence measurements.

  • Test Compounds: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and other library compounds, dissolved in 100% DMSO to create high-concentration stocks (e.g., 10 mM).

  • Positive Control: A known, potent ALK inhibitor (e.g., Alectinib or Crizotinib).

  • Negative Control: 100% DMSO.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Equipment: Humidified incubator (37°C, 5% CO2), multichannel pipette, automated plate reader with luminescence detection capabilities.

3.2. Step-by-Step Experimental Procedure

Day 1: Cell Seeding and Compound Addition

  • Cell Preparation: Culture SU-DHL-1 cells to a healthy, sub-confluent state. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Cell Seeding: Dilute the cell suspension in fresh culture medium to a final concentration of 1 x 10^5 cells/mL. Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of the 96-well plate (this seeds 5,000 cells/well).

    • Expert Tip: The optimal cell seeding density should be determined empirically during assay development to ensure the cells are in the exponential growth phase at the end of the incubation period and the assay signal is within the linear range of the plate reader.

  • Compound Plate Preparation: In a separate 96-well "compound" plate, prepare serial dilutions of your test compounds.

    • Start with a 2 mM stock of your test compound in DMSO.

    • Perform a 1:3 serial dilution in DMSO to create a 10-point concentration curve.

    • Dilute these DMSO stocks 1:100 in culture medium. This creates a 2X final concentration working solution with a consistent DMSO concentration (e.g., 1%).

  • Compound Addition: Transfer 50 µL from the compound plate to the corresponding wells of the "cell" plate. This brings the total volume to 100 µL and achieves the final 1X compound concentration.

    • Negative Control Wells: Add 50 µL of medium containing 1% DMSO (vehicle control).

    • Positive Control Wells: Add 50 µL of medium containing the 2X final concentration of the reference ALK inhibitor.

Day 4: Assay Readout

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient for an anti-proliferative effect to manifest.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is crucial for consistent enzyme kinetics of the assay reagent.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® buffer and substrate according to the manufacturer's instructions.

  • Signal Generation: Add 100 µL of the prepared CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

4.1. Calculating Percentage Inhibition

The raw data will be in Relative Luminescence Units (RLU). The primary analysis involves normalizing the data to your controls.

  • 100% Viability (0% Inhibition): Average RLU from the DMSO-only wells (Negative Control).

  • 0% Viability (100% Inhibition): This can be defined by the average RLU from the highest concentration of your potent positive control or from wells with a cell-killing agent.

The formula for calculating % Inhibition at each compound concentration is: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Background) / (RLU_NegativeControl - RLU_Background)) (Note: RLU_Background is often negligible or can be taken from empty wells containing only reagent).

4.2. Dose-Response Curve and IC50 Determination

Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to generate a dose-response curve. The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that produces 50% of the maximum inhibitory effect.

Parameter Description Example Value
Top Plateau Maximum % Inhibition (should be near 100%)102.1%
Bottom Plateau Minimum % Inhibition (should be near 0%)1.5%
LogIC50 The log of the compound concentration at 50% inhibition-6.3 M
IC50 The concentration that causes 50% inhibition500 nM
HillSlope The steepness of the curve1.1

Table 1: Example parameters derived from a non-linear regression fit of a dose-response curve for a hypothetical active compound.

Assay Validation: Ensuring Trustworthy Data

A robust assay must be able to reliably distinguish a "hit" from background noise. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.

5.1. Z'-Factor Calculation

The Z'-factor is calculated using the signals from your positive and negative controls. For this assay, the positive control would be a high concentration of Alectinib (e.g., 1 µM) and the negative control is DMSO.

Z' = 1 - ( (3 * SD_PositiveControl + 3 * SD_NegativeControl) / |Mean_NegativeControl - Mean_PositiveControl| )

Where SD is the standard deviation and Mean is the average RLU.

Assay Quality Z'-Factor Value
Excellent> 0.5
Good0 to 0.5
Unacceptable< 0

Table 2: Interpretation of Z'-Factor values for assay validation. An assay with a Z'-factor of 0.5 or greater is considered excellent and suitable for high-throughput screening.

References

  • Source: Google Patents (US20140378447A1)
  • Title: Protein kinases as drug targets Source: Annual Review of Biomedical Engineering URL: [Link]

  • Title: Anaplastic lymphoma kinase: a new therapeutic target in cancer Source: Expert Review of Anticancer Therapy URL: [Link]

  • Title: Oncogene Addiction Source: Cancer Cell URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Using 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Practical Guide to Screening 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This document provides a comprehensive guide for the initial characterization of novel pyrimidine-containing compounds, using 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine as a representative test compound. While this specific molecule has not been extensively characterized in the public domain as a kinase inhibitor, its structure merits investigation. We present a strategic series of protocols, from initial biochemical screening and dose-response analysis to selectivity profiling and cell-based validation. The methodologies are designed to be robust and self-validating, providing researchers with a clear workflow to determine if a novel compound of interest warrants further investigation in a drug discovery pipeline.

Introduction: The Rationale for Screening

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][4]

The process of identifying novel kinase inhibitors typically begins with a high-throughput screening (HTS) campaign to identify "hits"—small molecules that demonstrate inhibitory activity against a target kinase.[5] These hits then undergo extensive optimization to improve potency, selectivity, and pharmacokinetic properties.[5]

This guide outlines the foundational screening cascade for a novel pyrimidine derivative, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine . The protocols described herein are designed to rigorously assess its potential as a kinase inhibitor, providing a blueprint for the evaluation of similar compounds of interest (COIs).

Compound of Interest (COI) Profile:

PropertyValueSource
IUPAC Name 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine[6]
CAS Number 901586-62-7[6]
Molecular Formula C₁₀H₁₄ClN₃[6]
Molecular Weight 211.69 g/mol [6]
Physical Form Solid[6]

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the COI are critical for generating reproducible and reliable data.

2.1. Causality Behind the Protocol:

  • DMSO as a Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its high solubilizing power and compatibility with most assay formats. However, it is essential to control the final DMSO concentration in the assay, as levels above 1-2% can inhibit enzyme activity and interfere with assay signals.[7]

  • Stock Concentration: Preparing a high-concentration stock (e.g., 10 mM) allows for minimal volume addition to the final assay, thereby minimizing solvent effects.[8]

  • Storage: Storage at -20°C or -80°C in small aliquots prevents degradation from repeated freeze-thaw cycles.

2.2. Protocol: Preparation of 10 mM COI Stock Solution

  • Accurately weigh out 2.12 mg of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (MW = 211.69 g/mol ).

  • Add 1.0 mL of 100% molecular biology-grade DMSO to the solid compound.

  • Vortex vigorously for 5-10 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot into smaller volumes (e.g., 50 µL) in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store at -20°C, protected from light.

Primary Screening: Biochemical Kinase Assay

The initial step is to determine if the COI has any inhibitory effect on a kinase of interest in a purified, in-vitro system.[4] We will use a luminescence-based ADP-detection assay as an example, which measures the amount of ADP produced by the kinase reaction.[9] In this format, lower kinase activity (inhibition) results in less ADP produced, which is converted to a higher light signal.[9]

3.1. Workflow for Primary Biochemical Screening

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis prep_coi Prepare COI Dilution (e.g., 10 µM) add_coi 1. Add COI/Controls (Positive & Negative) prep_coi->add_coi prep_kinase Prepare Kinase/Substrate Mix add_kinase 2. Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp 4. Add ATP to Initiate Reaction prep_atp->add_atp add_coi->add_kinase incubate1 3. Incubate (Pre-incubation) add_kinase->incubate1 incubate1->add_atp incubate2 5. Incubate (Kinase Reaction) add_atp->incubate2 add_detection 6. Add ADP Detection Reagent incubate2->add_detection incubate3 7. Incubate (Signal Development) add_detection->incubate3 read_plate 8. Read Luminescence incubate3->read_plate analyze 9. Calculate % Inhibition read_plate->analyze

Caption: Workflow for a typical biochemical kinase inhibitor screening assay.

3.2. Protocol: Single-Point Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is a template and must be optimized for each specific kinase, particularly enzyme and substrate concentrations.[7]

Materials:

  • COI stock solution (10 mM in DMSO)

  • Recombinant Kinase of interest (e.g., Src, Abl)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase Assay Buffer (vendor-specific or a general buffer like 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Positive Control Inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a working solution of the COI at 4X the final desired concentration (e.g., 40 µM for a 10 µM final screen) in kinase assay buffer. Ensure the DMSO concentration is matched across all wells.

    • Add 5 µL of the 4X COI solution to the "Test" wells.

    • Add 5 µL of 4X Positive Control inhibitor (e.g., 4 µM Staurosporine) to the "Positive Control" wells.

    • Add 5 µL of assay buffer with the same percentage of DMSO to the "Negative Control" (100% activity) wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mixture in kinase assay buffer. The optimal concentrations must be predetermined.[5]

    • Add 10 µL of the 2X Kinase/Substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[8]

    • Prepare a 4X ATP solution in kinase assay buffer (concentration should be at or near the Kₘ for the specific kinase).

    • Add 5 µL of the 4X ATP solution to all wells to initiate the reaction. The final volume is now 20 µL.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • ADP Detection:

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

3.3. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Dose-Response and IC₅₀ Determination

If the COI is identified as a hit, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC₅₀).[4] This involves a serial dilution of the compound.

4.1. Causality and Best Practices:

  • IC₅₀ vs. Kᵢ: The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is dependent on assay conditions, particularly the ATP concentration.[10][11] The Kᵢ (inhibition constant) is a measure of binding affinity and is independent of substrate concentration. For ATP-competitive inhibitors, the IC₅₀ value will increase as the ATP concentration in the assay increases.[10]

  • Curve Fitting: A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is the standard method for accurately determining the IC₅₀ from the dose-response curve.

4.2. Protocol: IC₅₀ Determination

  • Prepare a serial dilution series of the COI. A common approach is an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Perform the biochemical kinase assay as described in Section 3.2, but instead of a single concentration, add each concentration from the dilution series to the appropriate wells.

  • Plot the % Inhibition (Y-axis) against the logarithm of the COI concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve using software like GraphPad Prism or R to determine the IC₅₀ value.

Example IC₅₀ Data Table:

Log [COI] (M)[COI] (µM)% Inhibition
-4.00100.0098.5
-4.4833.3395.2
-4.9611.1189.1
-5.433.7075.4
-5.911.2351.2
-6.390.4124.8
-6.870.149.7
-7.350.052.1

Kinase Selectivity Profiling

A crucial step in characterizing an inhibitor is to determine its selectivity. An ideal drug candidate inhibits its intended target with high potency while having minimal effect on other kinases, thereby reducing the potential for off-target side effects.[5][10]

5.1. Conceptual Workflow for Selectivity Profiling

G cluster_screening Kinase Panel Screening cluster_results Data Analysis coi Compound of Interest (COI) k1 Kinase 1 coi->k1 k2 Kinase 2 (Target) coi->k2 k3 Kinase 3 coi->k3 kn Kinase 'n' coi->kn res1 % Inhibition = 5% k1->res1 res2 % Inhibition = 95% k2->res2 res3 % Inhibition = 80% k3->res3 resn % Inhibition = 12% kn->resn conclusion Selectivity Profile: Potent against Target Kinase 2 Some activity against Kinase 3 Selective over Kinase 1, 'n' res1->conclusion res2->conclusion res3->conclusion resn->conclusion

Caption: Conceptual diagram of kinase selectivity profiling.

5.2. Protocol: Kinase Panel Screening

  • Strategy: The most efficient method for selectivity profiling is to utilize a commercial service that offers screening against a large, diverse panel of kinases (e.g., Eurofins DiscoverX, Reaction Biology).[12]

  • Execution:

    • Provide the service vendor with a sample of the COI at a specified concentration and volume.

    • Request a single-point screen at a fixed concentration (e.g., 1 µM or 10 µM) against their kinase panel.

    • The vendor will perform the assays and provide a data report, typically listing the % inhibition for each kinase in the panel.

  • Interpretation: Analyze the data to identify which kinases are inhibited by >50% or >80%. For these "hits," follow up with full IC₅₀ determinations to quantify the potency of the off-target interactions.

Cell-Based Target Engagement

Confirming that the COI can inhibit the target kinase within the complex environment of a living cell is a critical validation step. Biochemical activity does not always translate to cellular activity due to factors like cell permeability and stability.

6.1. Protocol: Western Blot for Phospho-Substrate Inhibition This protocol assumes a known downstream substrate for the target kinase.

Materials:

  • Cell line that expresses the target kinase (e.g., a cancer cell line with hyperactive Src kinase).

  • Complete cell culture medium.

  • COI and control inhibitors.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Src Tyr416) and a primary antibody for the total protein (total Src) as a loading control.

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the COI (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imager.

    • Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

6.2. Interpretation:

  • A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein signal, indicates that the COI is engaging and inhibiting the target kinase in the cell.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Probe Development. National Center for Biotechnology Information (US). Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Gehart, H., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. (Note: A direct link to the full text may require subscription; the provided search result offers a summary).
  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Celtarys Research (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. (Note: This is a foundational reference in the field, a URL to the abstract would be: [Link])

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(12), 3366–3375. Available at: [Link]

  • Farnaes, J., & Dodge, J. A. (2015). New Screening Approaches for Kinases. Royal Society of Chemistry. (Note: A direct link to the full text may require subscription; the provided search result offers a summary).
  • Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(10), 3277–3293. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine as a Novel Chemical Probe for Kinase Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a novel small molecule with potential as a chemical probe. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this guide outlines a hypothetical but scientifically rigorous workflow to assess its potential as a selective kinase probe. We will detail the necessary experimental procedures, from initial biochemical profiling to cell-based target engagement and downstream signaling analysis. The protocols provided herein are designed to establish the potency, selectivity, and cellular activity of this compound, thereby validating its use as a tool for interrogating specific kinase functions in biological systems.

Introduction: The Pyrimidine Scaffold and the Quest for Selective Kinase Probes

The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a cornerstone for designing potent and selective modulators of this critical enzyme family.[3][4] Chemical probes, potent, selective, and cell-permeable small molecules, are indispensable tools for dissecting the complex roles of individual kinases in cellular signaling pathways and for validating them as therapeutic targets.[5][6][7]

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (hereafter referred to as CEP-461) is a novel compound featuring this key pyrimidine core. Its full biological activity profile is yet to be publicly characterized. This guide, therefore, serves as a roadmap for a researcher who has synthesized or acquired CEP-461 and wishes to rigorously evaluate its potential as a chemical probe for a specific protein kinase. We will proceed under the hypothesis that CEP-461 is a kinase inhibitor and outline the critical steps for its validation.

Compound Profile:

PropertyValueSource
IUPAC Name 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidineN/A
CAS Number 901586-62-7
Molecular Formula C₁₀H₁₄ClN₃
Molecular Weight 211.69 g/mol
Structure

The Workflow for Chemical Probe Validation

A rigorous validation process is essential to ensure that any observed biological effect of a chemical probe can be confidently attributed to its intended target.[8] The following workflow outlines the necessary stages for characterizing CEP-461.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biochemical Profiling cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Selectivity & Control Purity Purity & Identity Confirmation Solubility Aqueous Solubility Assessment Purity->Solubility Stability Chemical Stability Solubility->Stability Screen Broad Kinase Panel Screen Stability->Screen IC50 IC50 Determination for Hits Screen->IC50 Mechanism Mechanism of Inhibition Studies IC50->Mechanism Permeability Cell Permeability Assay Mechanism->Permeability TargetEngage Cellular Target Engagement Permeability->TargetEngage Phenotype Phenotypic Assays TargetEngage->Phenotype OffTarget Off-Target Profiling Phenotype->OffTarget NegControl Inactive Analog Synthesis OffTarget->NegControl Validation Final Probe Validation NegControl->Validation

Caption: A four-phase workflow for the validation of a novel chemical probe.

Phase 1: Foundational Physicochemical Characterization

Before any biological assessment, it is crucial to confirm the identity, purity, and basic properties of the compound batch being tested.

  • Purity and Identity Confirmation: Use techniques like NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm the structure and assess purity (>95% is recommended for a chemical probe).

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can lead to misleading results in biological assays.

  • Chemical Stability: Assess the stability of the compound in assay media over time to ensure it does not degrade during the course of an experiment.

Phase 2: Biochemical Profiling to Identify Primary Targets

The initial step in identifying the biological target(s) of CEP-461 is to screen it against a large panel of purified enzymes. Given the pyrimidine scaffold, a kinase panel is the most logical starting point.

Protocol: Broad Kinase Selectivity Profiling

Objective: To identify which kinases from a large, diverse panel are inhibited by CEP-461 at a single high concentration.

Rationale: This initial screen is a cost-effective way to survey a large portion of the kinome and identify potential primary targets for further investigation.[9][10] A concentration of 1-10 µM is typically used to identify potent interactions.

Materials:

  • CEP-461 stock solution (10 mM in DMSO)

  • Commercially available kinase profiling service (e.g., Reaction Biology, Eurofins) offering a panel of >300 kinases.

  • Assay buffer and ATP (as provided by the service)

Procedure:

  • Provide the service vendor with a sample of CEP-461 at the required concentration and volume.

  • Request a single-point inhibition screen at a concentration of 10 µM.

  • The assay is typically a radiometric (³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide by each kinase.[11][12]

  • The vendor will provide data as "% Inhibition" for each kinase relative to a vehicle (DMSO) control.

Data Interpretation: Kinases showing significant inhibition (e.g., >70%) at 10 µM are considered "hits" and should be prioritized for further validation.

Protocol: IC₅₀ Determination for Primary Hits

Objective: To determine the potency of CEP-461 for the "hit" kinases identified in the initial screen.

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. A potent chemical probe should ideally have an IC₅₀ < 100 nM for its primary target.[6]

Materials:

  • Purified recombinant "hit" kinases.

  • Corresponding substrate peptides.

  • ATP.

  • CEP-461 stock solution (10 mM in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, Promega).

Procedure:

  • Prepare a series of dilutions of CEP-461 in assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • In a 384-well plate, add the kinase, the substrate, and the diluted CEP-461 or DMSO vehicle.

  • Allow the compound to incubate with the kinase for 15-20 minutes.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Kₘ for each specific kinase to ensure the IC₅₀ value approximates the Kᵢ.[9]

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the remaining ATP using a detection reagent like ADP-Glo™, which measures the amount of ADP produced.

  • Plot the percent inhibition against the logarithm of the CEP-461 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

Let's assume the initial screen identified two putative targets: Kinase A and Kinase B.

CompoundTargetBiochemical IC₅₀ (nM)
CEP-461 Kinase A50
CEP-461 Kinase B850
CEP-461 Kinase C (unrelated)>10,000

This hypothetical data suggests that CEP-461 is a potent inhibitor of Kinase A and is over 15-fold selective for Kinase A over Kinase B.

Phase 3: Cellular Characterization

A useful chemical probe must be able to enter cells and engage its target in the complex cellular environment.[13]

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that CEP-461 can bind to its putative target, Kinase A, inside living cells.

Rationale: Biochemical activity does not guarantee cellular activity. Cellular target engagement assays provide direct evidence that the compound reaches and binds to its target in an intact cell.[14] The NanoBRET™ assay is a robust method for quantifying this interaction.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding Kinase A fused to NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer.

  • CEP-461 stock solution.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Procedure:

  • Transfect HEK293 cells with the Kinase A-NanoLuc® fusion plasmid.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

  • Dispense the cells into a 96-well plate.

  • Add the NanoBRET™ Tracer and either CEP-461 (at various concentrations) or DMSO vehicle. The tracer is a fluorescently labeled ATP-competitive ligand that also binds to the kinase.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ substrate and inhibitor solution.

  • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Calculate the NanoBRET™ ratio. Competitive displacement of the tracer by CEP-461 will result in a decrease in the BRET signal.

  • Plot the BRET ratio against the CEP-461 concentration to determine the cellular IC₅₀.

G cluster_0 NanoBRET Assay Principle Kinase Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer Kinase->Tracer Binds in ATP pocket Energy BRET Signal Tracer->Energy Energy Transfer (No Probe) Probe CEP-461 (Probe) Probe->Kinase Displaces Tracer

Caption: Principle of the NanoBRET target engagement assay.

Protocol: Assessing Downstream Pathway Inhibition

Objective: To demonstrate that target engagement by CEP-461 leads to the modulation of the kinase's downstream signaling pathway.

Rationale: This experiment connects target binding to a functional cellular outcome, which is a critical piece of evidence for probe validation.

Procedure (Example for a hypothetical "Kinase A"):

  • Assume Kinase A phosphorylates a specific substrate, Protein S, at serine 75 (pS75).

  • Culture a relevant cell line that expresses Kinase A and Protein S.

  • Starve the cells of serum to reduce basal signaling, then stimulate with a growth factor known to activate Kinase A.

  • Treat the cells with increasing concentrations of CEP-461 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours prior to stimulation.

  • Lyse the cells and perform a Western blot analysis using a primary antibody specific for pS75 on Protein S.

  • Use an antibody against total Protein S as a loading control.

  • A dose-dependent decrease in the pS75 signal upon treatment with CEP-461 would indicate successful inhibition of the Kinase A pathway in cells.

Conclusion and Best Practices

This guide has outlined a hypothetical but robust workflow for the characterization of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CEP-461) as a chemical probe. The journey from a novel molecule to a validated probe is multi-faceted, requiring rigorous biochemical and cellular assays.

Key Takeaways for a Validated Probe:

  • Potency: IC₅₀ < 100 nM in biochemical and cellular assays.

  • Selectivity: At least 30-fold selectivity against other related kinases.

  • Mechanism: A clear understanding of its mechanism of action (e.g., ATP-competitive).

  • Cellular Activity: Demonstrated target engagement and modulation of a downstream signaling pathway in intact cells.

  • Controls: The availability of a structurally similar but biologically inactive negative control is highly desirable for confirming on-target effects in phenotypic screens.

By following these principles and protocols, researchers can confidently establish whether CEP-461, or any novel compound, has the necessary characteristics to serve as a valuable tool for biological discovery.

References

  • Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link][13]

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem. Available at: [Link][15]

  • Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS Publications. Available at: [Link][1]

  • Target validation using chemical probes. Nature Chemical Biology. Available at: [Link][5]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link][9]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. Available at: [Link][6]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link][10]

  • Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. PubMed Central. Available at: [Link][2]

  • Kinase assays. BMG LABTECH. Available at: [Link][11]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link][12]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available at: [Link][3]

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal. Available at: [Link][14]

  • Chemical probes of signal-transducing proteins. PubMed. Available at: [Link][7]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link][4]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available at: [Link][8]

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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine for target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Target Deconvolution of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (herein referred to as CEP-1) in target identification and deconvolution studies. Given that CEP-1 is a novel chemical entity with uncharacterized biological targets, this guide presents a holistic, multi-pronged strategy rather than focusing on a single known mechanism. We detail an integrated workflow that begins with computational target prediction to generate initial hypotheses, followed by robust experimental validation using state-of-the-art chemical proteomics and biophysical methods. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Challenge of Target Deconvolution

Phenotypic drug discovery has re-emerged as a powerful paradigm, yielding compounds with potent and desirable cellular effects. However, a significant bottleneck remains: the identification of the specific molecular target(s) responsible for the observed phenotype.[1] This process, known as target deconvolution or target identification, is critical for advancing a hit compound into a lead candidate. A thorough understanding of a compound's mechanism of action (MoA) is essential for optimizing its potency and selectivity, predicting potential off-target effects, and developing relevant biomarkers for clinical studies.[2]

Substituted pyrimidines are a well-established class of heterocyclic compounds with a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes.[3][4] 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CEP-1) is a representative member of this class whose specific targets are yet to be elucidated. This guide provides a strategic framework for systematically identifying the cellular interactome of CEP-1. Our approach integrates computational, chemical, and biophysical methodologies to build a high-confidence profile of the compound's direct binding partners.

Compound Profile: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CEP-1)

A foundational step in any target identification campaign is to understand the physicochemical properties of the small molecule.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₄ClN₃Calculated
Molecular Weight 211.69 g/mol Calculated
Chemical Structure (See Figure 1)-
Canonical SMILES CCC1=CC(=NC(=N1)N2CCCC2)ClCalculated
InChI Key (Varies by software)Calculated
Predicted LogP ~2.8-3.2Computational
Reactive Moieties Electrophilic pyrimidine C4-ClChemical Intuition

Figure 1: Chemical Structure of CEP-1 (A 2D rendering of the 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine structure would be displayed here.)

The chloro-substituent at the C4 position of the pyrimidine ring is a key feature. This position is susceptible to nucleophilic aromatic substitution, a property that can be exploited for two purposes:

  • Biological Activity: It may act as a covalent handle, reacting with nucleophilic residues (e.g., cysteine) in a protein's binding pocket.

  • Probe Synthesis: It provides a convenient and chemically selective site for attaching linkers for the synthesis of affinity or imaging probes, without significantly altering the core structure likely responsible for binding.

The Integrated Target Identification Workflow

A successful target deconvolution strategy relies on the convergence of evidence from multiple, orthogonal techniques.[5] Relying on a single method can lead to false positives (e.g., non-specific binders in an affinity pull-down) or false negatives (e.g., targets missed due to incorrect assay conditions). We propose a three-phase workflow.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Screening & Hit ID cluster_2 Phase 3: Target Validation & Engagement P1 In Silico Target Prediction (Reverse Docking, Pharmacophore Screening) P2_A Affinity-Based Proteomics (Chemical Probe Pull-down + MS) P1->P2_A Guides probe design P3 Label-Free Target Engagement (Cellular Thermal Shift Assay - CETSA) P2_A->P3 Provides candidate list P2_B Activity-Based Profiling (e.g., Kinobeads Competition Assay) P2_B->P3 Provides candidate list MoA MoA P3->MoA Validated Target(s) & MoA Studies Affinity_Proteomics_Workflow Affinity-Based Proteomics Workflow A Synthesize Affinity Probe (CEP-1 + Linker + Biotin) C Incubate Lysate with Probe (Target binding) A->C B Prepare Cell Lysate (Native protein complexes) B->C D Competition Control: Incubate with excess free CEP-1 first B->D E Capture on Streptavidin Beads C->E D->C F Wash Beads (Remove non-specific binders) E->F G Elute Bound Proteins F->G H Prepare for MS (Reduction, Alkylation, Digestion) G->H I LC-MS/MS Analysis H->I J Data Analysis (Identify proteins enriched vs. control) I->J

Caption: Workflow for an affinity-based proteomics experiment.

Detailed Protocol: CEP-1 Biotin Probe Pulldown

1. Probe Synthesis:

  • Rationale: The linker must be attached at a position that does not interfere with the protein-binding interface. The C6-ethyl group is a potential attachment point, but modifying the C4-chloro position via nucleophilic substitution with an amino-PEG-biotin linker is often more synthetically tractable. It is crucial to synthesize a "negative control" probe where a key binding feature is altered, and to confirm that the active probe retains the biological activity of the parent CEP-1.

  • Procedure: React CEP-1 with a suitable nucleophilic linker (e.g., N-Boc-ethylenediamine), deprotect, and then couple to NHS-PEG-Biotin. Purify by HPLC.

2. Cell Lysis:

  • Reagents: Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, Protease and Phosphatase Inhibitor Cocktails).

  • Procedure:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10-20 million cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (clarified lysate) and determine protein concentration (e.g., BCA assay).

3. Affinity Pulldown:

  • Procedure:

    • Dilute the lysate to 1-2 mg/mL with Lysis Buffer.

    • For the competition control, pre-incubate a lysate aliquot with 100-fold molar excess of free CEP-1 for 1 hour at 4°C.

    • Add the CEP-1-biotin probe to all lysates (final concentration 1-10 µM) and incubate for 1-2 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin-agarose beads and incubate for another hour at 4°C.

    • Pellet the beads by centrifugation (500 x g, 1 min) and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Lysis Buffer to remove non-specific binders.

4. Sample Preparation for Mass Spectrometry:

  • Rationale: Proteins must be digested into smaller peptides for analysis by bottom-up proteomics. [6]* Procedure (On-Bead Digestion):

    • After the final wash, resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 min (reduction).

    • Cool to room temperature and add iodoacetamide to 20 mM. Incubate in the dark for 30 min (alkylation).

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the peptides. Acidify with formic acid and desalt using a C18 StageTip.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and no-probe control. Label-free quantification (LFQ) or isotopic labeling (SILAC) methods can provide high-confidence quantification. [7]

Kinase Profiling with Kinobeads

Given that pyrimidine scaffolds are common in kinase inhibitors, a parallel and highly valuable approach is to assess CEP-1's profile against the human kinome. [8]The Kinobeads method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the expressed kinome from a cell lysate. [9] Principle of Kinobeads Competition Assay: This is a competitive displacement assay. [10]The cell lysate is pre-incubated with the free test compound (CEP-1). Any kinases that bind to CEP-1 will be unable to bind to the Kinobeads. By comparing the amount of each kinase pulled down by the beads with and without pre-incubation of CEP-1, one can determine the compound's targets and their relative affinities. [11][12] Protocol Overview: Kinobeads Profiling

  • Prepare clarified cell lysate as described in section 5.1.

  • Incubate lysate aliquots with a range of concentrations of CEP-1 (e.g., 0.01 to 100 µM) for 1 hour at 4°C. A DMSO vehicle control is essential.

  • Add the Kinobeads slurry to each sample and incubate for 1 hour at 4°C.

  • Wash the beads extensively to remove unbound proteins.

  • Elute and process the captured kinases for LC-MS/MS analysis.

  • Data Analysis: Quantify the abundance of each identified kinase in each sample. A target of CEP-1 will show a dose-dependent decrease in its abundance in the pulldown. Plotting this decrease against the CEP-1 concentration allows for the determination of an apparent IC₅₀ value.

Phase 3: Label-Free Target Engagement Validation

A critical step after identifying high-confidence candidates from pulldown experiments is to confirm that the compound engages its target in a physiological context (i.e., within intact cells) without requiring any modification to the compound or the protein. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose. [13][14] Principle of CETSA: The binding of a small molecule to its target protein typically stabilizes the protein's tertiary structure. [15]This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, intact cells are treated with the compound and then heated. At a given temperature, more of the target protein will remain soluble in the compound-treated cells compared to the vehicle-treated cells. [16][17]

CETSA_Principle Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 Vehicle Control cluster_1 CEP-1 Treatment A1 Target Protein A2 Heat (ΔT) A1->A2 A3 Denatured & Precipitated Protein A2->A3 B1 Target Protein CEP-1 B2 Heat (ΔT) B1->B2 B3 Stabilized & Soluble Protein-Ligand Complex B2->B3

Caption: Ligand binding stabilizes proteins against heat-induced denaturation.

Detailed Protocol: CETSA for CEP-1 Target Validation

1. Cell Treatment:

  • Culture cells to ~80% confluency.

  • Treat cells directly in the culture dish with CEP-1 at a desired concentration (e.g., 10x the cellular IC₅₀) or a vehicle control (DMSO) for 1-2 hours.

2. Heating and Lysis:

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures for 3 minutes using a PCR thermocycler (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One aliquot should remain on ice as the unheated control.

  • Cool the tubes to room temperature.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

3. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Analysis:

  • Normalize the protein concentration of all samples.

  • Analyze the abundance of the putative target protein in the soluble fraction using Western Blotting or other quantitative methods like ELISA or targeted mass spectrometry.

5. Data Interpretation:

  • For a given target, plot the percentage of protein remaining soluble as a function of temperature for both the vehicle- and CEP-1-treated samples.

  • A positive result is a rightward shift in the melting curve for the CEP-1-treated sample, indicating thermal stabilization and direct target engagement. [13]

    Temperature (°C) % Soluble (Vehicle) % Soluble (CEP-1) Interpretation
    40 100% 100% No denaturation
    48 85% 98% Stabilization begins
    52 50% (Tm) 80% Significant stabilization
    56 20% 55% (Tm shift) Clear evidence of engagement

    | 60 | 5% | 25% | Denaturation occurs at higher T |

Conclusion

The identification of a novel compound's molecular target is a complex but achievable challenge that is fundamental to modern drug discovery. The strategy outlined in this document for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine provides a robust, layered approach to move from broad, computationally-driven hypotheses to high-confidence, experimentally validated targets. By combining the discovery power of affinity proteomics with the rigorous, in-cell validation of CETSA, researchers can effectively deconvolve the mechanism of action of CEP-1, paving the way for its future development as a chemical probe or therapeutic lead.

References

  • PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Almqvist, H. et al. (2016), Methods in Molecular Biology. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Yao, Y. et al. (2023), Journal of Biomedical Science. [Link]

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  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. Hsieh, Y.T. et al. (2019), ACS Chemical Biology. [Link]

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  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Al-Abdullah, E.S. et al. (2023), Scientific Reports. [Link]

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  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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Application Notes and Protocols for High-Throughput Screening with 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Topic: High-Throughput Screening Strategies for the Novel Pyrrolidinylpyrimidine Compound

Introduction: Unveiling the Therapeutic Potential of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

The compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine represents a novel chemical entity with potential therapeutic applications. Its pyrimidine core is a common scaffold in a multitude of biologically active molecules, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs). The lack of established biological targets for this specific molecule necessitates a broad, yet systematic, high-throughput screening (HTS) approach to elucidate its pharmacological profile. This document provides detailed application notes and protocols for two distinct HTS campaigns designed to identify and characterize the activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine against two major classes of drug targets: protein kinases and GPCRs.

The following protocols are designed to be robust and self-validating, incorporating industry-standard practices for assay development, primary screening, hit confirmation, and counter-screening to minimize false positives and provide a clear path toward understanding the compound's mechanism of action.

Part 1: Kinase Inhibitor High-Throughput Screening Campaign

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently implicated in diseases such as cancer and inflammatory disorders.[1] Consequently, they are a major class of targets for drug discovery.[2] This section outlines a comprehensive HTS cascade to identify and validate 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine as a potential kinase inhibitor.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

To screen for potential kinase inhibitors, a robust and sensitive biochemical assay is required. The HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a widely used platform for this purpose. This assay technology offers high sensitivity, low background, and a homogeneous format (no wash steps), making it ideal for HTS.[3]

The assay principle involves a kinase, a substrate (typically a biotinylated peptide), and ATP. The kinase phosphorylates the substrate. Following the kinase reaction, a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) is added. If the substrate is phosphorylated, the antibody binds to the phospho-site, and the streptavidin binds to the biotin tag, bringing the Europium cryptate donor and the XL665 acceptor into close proximity. Excitation of the donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, leading to a specific fluorescence emission at 665 nm. An inhibitor of the kinase will prevent substrate phosphorylation, resulting in a loss of the FRET signal.

HTS Workflow for Kinase Inhibitor Screening

The screening process will follow a multi-step workflow to identify and confirm active compounds.

HTS_Workflow_Kinase cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism Primary Primary HTS @ 10 µM (Single Concentration) DoseResponse Dose-Response Assay (10-point curve) Primary->DoseResponse Identify 'Hits' Confirm Re-test of Confirmed Hits DoseResponse->Confirm Confirm Potency (IC50) Selectivity Kinase Selectivity Profiling (Panel of related kinases) Confirm->Selectivity Prioritize Confirmed Hits Mechanism Mechanism of Action Studies (e.g., ATP competition assay) Selectivity->Mechanism Characterize Lead Compounds

Caption: Kinase Inhibitor HTS Workflow.

Detailed Protocols

1.3.1. Primary HTS Protocol: Single-Point Screen

This protocol is designed for a 384-well plate format.

Materials:

  • Compound: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (10 mM stock in DMSO)

  • Kinase: e.g., Polo-like kinase 1 (PLK1)[4] (concentration to be optimized)

  • Substrate: Biotinylated peptide substrate for PLK1

  • ATP: Adenosine triphosphate

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Reagents: HTRF® Kinase detection kit (e.g., from Cisbio) containing Eu³⁺-cryptate labeled anti-phospho-antibody and Streptavidin-XL665

  • Plates: Low-volume 384-well white plates

  • Control Inhibitor: A known PLK1 inhibitor (e.g., Rigosertib)[4]

Procedure:

  • Compound Plating:

    • Dispense 50 nL of 10 mM 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine stock solution into wells of a 384-well plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • For control wells, dispense 50 nL of DMSO (negative control) or a control inhibitor (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate mix in assay buffer.

    • Dispense 2.5 µL of the 2X kinase/substrate mix into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The plate should be sealed to prevent evaporation.

  • Detection:

    • Prepare the HTRF® detection mix according to the manufacturer's instructions.

    • Dispense 5 µL of the detection mix into each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).

1.3.2. Dose-Response (IC₅₀) Protocol

For compounds showing significant inhibition in the primary screen (>50% inhibition), a dose-response curve is generated to determine the IC₅₀ value.

Procedure:

  • Prepare serial dilutions of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, typically a 10-point, 3-fold dilution series starting from 100 µM.

  • Follow the same procedure as the primary HTS, but plate the serial dilutions of the compound instead of a single concentration.

  • Calculate the percent inhibition for each concentration relative to DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Data Analysis and Interpretation
ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, calculated from positive and negative controls.Z' > 0.5[5]
Signal-to-Background (S/B) Ratio of the signal from the negative control (DMSO) to the positive control (inhibitor).S/B > 5
% Inhibition 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))Hits are typically defined as >50% inhibition or >3 standard deviations from the mean of the negative controls.
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Determined from the dose-response curve.

Part 2: GPCR Antagonist High-Throughput Screening Campaign

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[6] They are involved in a vast array of physiological processes, making them attractive targets for novel therapeutics. This section details an HTS cascade to screen 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine for activity as a GPCR antagonist.

Assay Principle: Calcium Mobilization Assay

Many GPCRs, particularly those that couple to Gαq proteins, signal through the release of intracellular calcium (Ca²⁺).[7] This can be monitored using fluorescent calcium indicators. The assay utilizes a cell line stably expressing the target GPCR. The cells are loaded with a calcium-sensitive dye (e.g., Fluo-8). When the GPCR is activated by an agonist, it triggers a signaling cascade leading to the release of Ca²⁺ from the endoplasmic reticulum, causing a transient increase in intracellular Ca²⁺ concentration. This increase is detected as a change in the fluorescence intensity of the dye. A GPCR antagonist will block the agonist-induced Ca²⁺ release.

HTS Workflow for GPCR Antagonist Screening

HTS_Workflow_GPCR cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Counter-Screen & Selectivity Primary Primary HTS @ 10 µM (Antagonist Mode) DoseResponse Dose-Response Assay (10-point curve, IC50) Primary->DoseResponse Identify 'Hits' Confirm Re-test of Confirmed Hits DoseResponse->Confirm Confirm Potency (IC50) CounterScreen Agonist Mode Screen (To exclude agonists) Confirm->CounterScreen Prioritize Confirmed Hits Selectivity Selectivity Profiling (Against related GPCRs) CounterScreen->Selectivity Characterize Lead Compounds

Sources

Application Notes and Protocols for the Evaluation of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preclinical data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in animal cancer models is not publicly available. The following application notes and protocols are based on established methodologies for the evaluation of novel small molecule pyrimidine derivatives in oncology research. These guidelines are intended to provide a robust framework for the in vivo assessment of this compound.

Introduction: The Rationale for Investigating Novel Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry and a "privileged" structure in the development of anticancer therapeutics. Its unique physicochemical properties, including the ability to form multiple hydrogen bonds, allow for potent and selective interactions with a variety of biological targets crucial to cancer cell proliferation and survival. Numerous FDA-approved drugs, such as 5-Fluorouracil and Imatinib, incorporate the pyrimidine motif, highlighting its clinical significance.

Substituted pyrimidines have been successfully developed as inhibitors of key oncogenic drivers, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other protein kinases. The structural features of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, with its chloro, ethyl, and pyrrolidinyl substitutions, suggest the potential for novel interactions within the ATP-binding pockets of such kinases or other unforeseen targets. Therefore, a systematic evaluation of this compound in relevant animal models of cancer is a logical and promising step in the drug discovery pipeline.

Hypothesized Mechanism of Action

While the precise mechanism of action for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is yet to be elucidated, its structural similarity to other 2,4,6-trisubstituted pyrimidines suggests potential activity as a kinase inhibitor. The pyrrolidinyl group at the 2-position and the ethyl group at the 6-position may confer selectivity and potency, while the chlorine atom at the 4-position can serve as a leaving group for covalent modification of the target protein or contribute to binding interactions.

A primary hypothesis is the inhibition of signaling pathways critical for tumor growth and survival, such as the MAPK/ERK or PI3K/Akt pathways. This can be investigated through in vitro kinase assays and Western blotting of key downstream effectors in treated cancer cell lines prior to and concurrently with in vivo studies.

Hypothesized Signaling Pathway Inhibition Hypothesized Signaling Pathway Inhibition of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine->RAF Inhibition? 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine->PI3K Inhibition?

Caption: Hypothesized inhibition of key cancer signaling pathways.

Preclinical Evaluation Workflow

A structured approach is essential for the preclinical evaluation of a

Application Note & Protocol: Establishing In Vivo Dosing and Administration of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective dosing and administration strategy for the novel compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in mice. As this is a research compound with limited public data, this guide emphasizes the foundational principles and experimental workflows required to characterize a new chemical entity for in vivo use. The protocols herein detail the critical steps of vehicle selection, determination of the Maximum Tolerated Dose (MTD), and the design of a basic pharmacokinetic (PK) study. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility. All procedures are designed to be self-validating and adhere to established guidelines for preclinical research.

Introduction: The Challenge of Novel Compound Administration

The successful in vivo evaluation of a novel small molecule, such as 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, is fundamentally dependent on the rational development of a proper dosing and administration protocol.[1] Small molecules form the backbone of modern pharmacology, but their transition from in vitro discovery to in vivo testing is a critical step that requires meticulous planning.[1][2] The primary objective is to deliver the compound to the target tissue in a consistent and reproducible manner, while minimizing any confounding effects from the vehicle or administration procedure itself.[3]

A search for existing data on 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine reveals no publicly available preclinical dosing information. While structurally related pyrimidine compounds have been evaluated in mice, their specific applications and reported effects may not be directly translatable.[4] Therefore, this document serves not as a fixed recipe, but as a strategic workflow for investigators to generate the necessary preliminary data for their specific research context. The following sections will guide the user through the logical progression of experiments, from basic formulation to initial safety and exposure studies, which are prerequisites for any subsequent efficacy models.[2]

Pre-formulation and Vehicle Selection: The Foundation of Dosing

The first and most critical step is to develop a suitable formulation. Many novel compounds exhibit low aqueous solubility, making direct administration in saline impossible.[5][6] The choice of vehicle is paramount, as an inappropriate vehicle can cause toxicity, inflammation, or alter the pharmacokinetics of the test compound, leading to unreliable results.[5][6][7]

Causality of Vehicle Selection

The goal is to find an inert vehicle that can safely deliver the desired dose in a volume appropriate for the mouse (typically 5-10 mL/kg for oral gavage and intraperitoneal injection).[8] The choice depends on the compound's physicochemical properties and the intended route of administration.

Protocol: Solubility Screening
  • Objective: To determine the solubility of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in a panel of common, well-tolerated preclinical vehicles.

  • Materials:

    • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine powder.

    • Test Vehicles (see Table 1).

    • Vortex mixer, magnetic stirrer, sonicating water bath.

    • Microcentrifuge tubes.

  • Procedure:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of each test vehicle to a tube.

    • Vortex vigorously for 2 minutes.

    • If not dissolved, place on a magnetic stirrer for 30 minutes at room temperature.

    • If still not dissolved, sonicate for 15-30 minutes, monitoring for any sample degradation.

    • Visually inspect for particulates against a dark background. If a clear solution is formed, the compound is soluble at that concentration.

    • If particulates remain, the compound is a suspension. Proceed to test its homogeneity and stability over a relevant time frame (e.g., 1-2 hours).

Data Presentation: Common Preclinical Vehicles

Table 1: Common Vehicles for Murine Dosing Studies

Vehicle Composition Route Properties & Considerations Reference
Aqueous Solutions
0.9% Saline IV, IP, SC, PO Isotonic. Only for highly water-soluble compounds. [5][6]
5% Dextrose in Water (D5W) IV, IP, SC, PO Isotonic. Suitable for compounds sensitive to chloride ions.
Phosphate-Buffered Saline (PBS) IP, SC, PO Maintains physiological pH. Not ideal for IV due to potential phosphate precipitation. [9]
Suspensions / Emulsions
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water PO, IP Forms a uniform suspension for insoluble compounds. Low toxicity. [5][6]
10% Tween® 80 in Saline PO, IP Surfactant that can increase solubility and aid in suspension. [8]
Co-solvent Systems
5-10% DMSO, 30-40% PEG400, rest Saline/Water IV, IP Common system for solubilizing hydrophobic compounds. Caution: DMSO and PEG can have their own biological effects and toxicity. [5][6][9]

| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | IV, IP, SC, PO | Encapsulates hydrophobic compounds to increase solubility. Potential for renal toxicity at high doses. |[3] |

Note: Always test the vehicle alone in a small cohort of animals to ensure it does not produce any adverse effects that could be misattributed to the test compound.[5][6]

Visualization: Vehicle Selection Workflow

G start Start: Compound Powder sol_screen Solubility Screening (Table 1 Vehicles) start->sol_screen is_soluble Is it soluble at required concentration? sol_screen->is_soluble solution Use clear solution. Verify stability. is_soluble->solution Yes optimize Insoluble? Try co-solvents or milling to reduce particle size. is_soluble->optimize No suspension Use suspension. Verify homogeneity and re-suspendability. optimize->suspension

Caption: Decision workflow for selecting an appropriate vehicle.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

Before conducting efficacy studies, it is essential to determine the safety and tolerability of the compound. A dose-range finding (DRF) study is performed to identify the Maximum Tolerated Dose (MTD).[10][11][12] The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[13][14][15]

Causality of MTD Study Design

The MTD study is a short-term dose escalation study designed to identify a dose that challenges the animal's system without causing severe morbidity or mortality.[13][14] This provides a safe upper limit for dosing in subsequent, longer-term studies and helps to select appropriate dose levels (e.g., high, medium, low) for efficacy and PK studies.[11][16] The endpoints are primarily clinical observations and body weight changes.[12][16]

Protocol: Acute MTD Study (e.g., 7-Day)
  • Objective: To determine the MTD of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine following a single or short-term administration.

  • Animals: Use a common mouse strain (e.g., CD-1 or C57BL/6), 8-10 weeks old, with an equal number of males and females. Group size is typically small (n=3-5 per group).[17][18]

  • Dose Selection:

    • If no prior data exists, start with a low dose (e.g., 10 mg/kg).

    • Use a dose escalation factor (e.g., 2x or 3x) for subsequent groups (e.g., 10, 30, 100 mg/kg).[10]

    • Include a vehicle-only control group.

    • The highest dose may be capped at a "limit dose" of 1000 mg/kg if no toxicity is observed.[15][19]

  • Administration:

    • Administer the compound once daily for 5-7 days via the selected route (e.g., IP or PO).[14][17]

    • Ensure the dosing volume is consistent across all groups.

  • Monitoring and Endpoints:

    • Clinical Observations: Record signs of toxicity at least twice daily. This includes changes in posture, activity, breathing, and presence of tremors or convulsions.[12]

    • Body Weight: Measure body weight daily. A loss of >15-20% from baseline is often a humane endpoint.[15] The NC3Rs recommends a more refined limit of 10% body weight loss for rats.[16]

    • Mortality: Record any deaths.

  • Data Analysis: The MTD is the highest dose at which no mortality and no more than transient, slight-to-moderate clinical signs are observed, and body weight loss is minimal and recoverable.[15]

Visualization: MTD Study Workflow

G start Select Vehicle & Route groups Establish Dose Groups (n=3-5/group) - Vehicle Control - Low Dose (10 mpk) - Mid Dose (30 mpk) - High Dose (100 mpk) start->groups admin Administer Compound (e.g., Daily for 7 days) groups->admin monitor Daily Monitoring: - Clinical Signs - Body Weight - Mortality admin->monitor endpoint Analyze Endpoints monitor->endpoint mtd_ok MTD Determined (Highest well-tolerated dose) endpoint->mtd_ok No severe toxicity adjust Toxicity Observed? Add intermediate dose groups or lower the starting dose. endpoint->adjust Severe toxicity adjust->groups

Caption: Workflow for a typical dose-range finding (MTD) study.

Pharmacokinetic (PK) Study Design

A basic PK study is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[10] This helps correlate the administered dose with the actual drug exposure in the plasma, which is essential for interpreting efficacy and toxicology data.[19]

Causality of PK Study Design

The goal is to measure the concentration of the compound in the blood over time after a single dose. This allows for the calculation of key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure).[8] A well-designed PK study uses a minimal number of animals by employing serial blood sampling.[20]

Protocol: Single-Dose Mouse PK Study
  • Objective: To determine the plasma concentration-time profile of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine after a single dose.

  • Animals: Use the same strain of mice as in the MTD study (n=3 per time point or n=3-4 for serial sampling).

  • Dose Selection: Choose a dose that was well-tolerated in the MTD study (e.g., the mid-dose).

  • Administration: Administer a single dose via the intended therapeutic route (e.g., PO) and an intravenous (IV) route in a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect sparse samples (one sample per mouse) or serial samples from the same mouse at specific time points. Serial sampling is preferred to reduce animal use.[20]

    • Typical time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

    • The volume of blood collected should not exceed regulatory guidelines (e.g., a single sample of 10% of total blood volume, or repeated samples totaling no more than 7.5% per week).[21][22][23] For a 25g mouse, total blood volume is ~2 mL, so a single sample should not exceed 200 µL.[23]

    • Common sampling sites include the saphenous vein or facial (cheek) vein.[20][24]

  • Sample Processing & Analysis:

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Centrifuge to separate plasma.

    • Store plasma at -80°C until analysis.

    • Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).

Data Presentation: Key Pharmacokinetic Parameters

Table 2: Example Data from a Hypothetical PK Study

Parameter Description Example Value (PO) Example Value (IV)
Dose Administered Dose (mg/kg) 30 mg/kg 5 mg/kg
Cmax Maximum observed plasma concentration 1200 ng/mL 2500 ng/mL
Tmax Time to reach Cmax 1.0 hr 0.08 hr (5 min)
AUC(0-t) Area under the curve to the last time point 4500 hr*ng/mL 1500 hr*ng/mL
Terminal half-life 3.5 hr 3.2 hr

| F (%) | Absolute Bioavailability | 50% | N/A |

Note: Bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Conclusion and Next Steps

This guide outlines the essential, foundational studies required to establish a dosing and administration protocol for a novel compound like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in mice. By systematically determining an appropriate vehicle, identifying the MTD, and characterizing the basic pharmacokinetic profile, researchers can proceed to efficacy studies with a high degree of confidence and scientific rigor. All subsequent in vivo experiments should use this validated information to ensure that the observed biological effects are directly attributable to the compound itself, paving the way for successful and reproducible preclinical drug development.

References

  • Barra, C. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 187-200. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. NIH OACU. [Link]

  • Reddy, C. C., et al. (1980). Hepatic effects of some [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643) analogs in the mouse. Drug and Chemical Toxicology, 3(1), 49-61. [Link]

  • Blystone, C. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem Compound Database. [Link]

  • Mignani, S., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Chemistry, 11. [Link]

  • Barra, C. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Navigating Dose Range Finding Studies. Charles River. [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. AECOM IACUC. [Link]

  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • NC3Rs. (2013). Blood sampling: Mouse. NC3Rs. [Link]

  • Zhou, W., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports, 2, 461-468. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Ling, J., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol, 7(18). [Link]

  • Absorption Systems. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Absorption Systems. [Link]

  • Li, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 198. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. NC3Rs. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Ghosal, S. K., & Nunn, A. D. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 53(4), 346-353. [Link]

  • University of California, Berkeley. (n.d.). Blood Collection: The Mouse IACUC Guideline. Berkeley ACUC. [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Eurofins. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. PubChem Compound Database. [Link]

Sources

Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Derivatives for SAR Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and its derivatives, intended for structure-activity relationship (SAR) studies. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This document outlines a robust synthetic strategy, beginning with the construction of the core pyrimidine scaffold, followed by diversification at the C4 position. The protocols herein are designed to be reproducible and scalable, providing researchers in drug discovery and development with the necessary tools to generate a library of analogs for biological screening.

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Its prevalence in nature, most notably as a component of nucleic acids, underscores its fundamental role in biological processes. The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a versatile platform for medicinal chemists to modulate physicochemical properties and biological activity through targeted structural modifications.[2][4] The strategic placement of various substituents around the pyrimidine core allows for the fine-tuning of interactions with biological targets, making it an attractive starting point for the development of novel therapeutics.

This guide focuses on the synthesis of derivatives based on the 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine core. The rationale for this scaffold lies in the differential reactivity of the chloro-substituent at the C4 position, which serves as a convenient handle for introducing a wide array of chemical diversity via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The pyrrolidinyl moiety at the C2 position and the ethyl group at C6 are selected to impart favorable pharmacokinetic properties and to probe specific binding interactions within a target active site.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step process designed for efficiency and adaptability. It commences with the synthesis of a key intermediate, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, followed by the introduction of the ethyl group at the C6 position. The final diversification step involves the displacement of the C4-chloro substituent.

G A Starting Materials (e.g., 4,6-Dichloropyrimidine) B Step 1: Nucleophilic Substitution (Introduction of Pyrrolidine at C2) A->B C Intermediate 1 (4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine) B->C D Step 2: Cross-Coupling Reaction (Introduction of Ethyl Group at C6) C->D E Core Scaffold (4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine) D->E F Step 3: Diversification (Substitution at C4) E->F G Library of Derivatives F->G

Caption: General Synthetic Workflow.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Core Scaffold: 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine

Step 1: Synthesis of 4,6-Dichloropyrimidine

The synthesis of 4,6-dichloropyrimidine is a well-established procedure. It can be prepared by treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of a suitable base like N,N-dimethylaniline.[5]

  • Protocol:

    • To a stirred solution of 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to afford 4,6-dichloropyrimidine, which can be used in the next step without further purification.

Step 2: Synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

This step involves a nucleophilic aromatic substitution reaction where one of the chloro groups of 4,6-dichloropyrimidine is displaced by pyrrolidine. The C2 position is generally more reactive towards nucleophilic attack than the C4/C6 positions in dichloropyrimidines.

  • Protocol:

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

    • Add pyrrolidine (1.1 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.

Step 3: Synthesis of 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine

The ethyl group is introduced at the C6 position via a Suzuki cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[8]

  • Protocol:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), ethylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).[6]

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a solvent system like 1,4-dioxane/water (4:1).

    • Degas the reaction mixture by bubbling argon through it for 15 minutes.

    • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the core scaffold, 4-chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine.

Diversification for SAR Studies

The C4-chloro group of the core scaffold is now amenable to substitution with a variety of nucleophiles, enabling the generation of a library of derivatives for SAR studies. Two common and powerful methods for this diversification are the Buchwald-Hartwig amination and the Suzuki cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[9][10] This reaction is highly versatile and tolerates a wide range of functional groups.[11]

G cluster_0 Buchwald-Hartwig Amination Core Core Scaffold (4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine) Product 4-Amino Derivative Core->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos, SPhos) Ligand->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Buchwald-Hartwig Amination Workflow.

  • General Protocol:

    • To a mixture of 4-chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) in a Schlenk tube, add a strong base (e.g., sodium tert-butoxide, 1.4 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Degas the mixture and heat under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the desired 4-amino-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine derivative.

Suzuki Cross-Coupling for C-C Bond Formation

To introduce aryl or heteroaryl moieties at the C4 position, another Suzuki cross-coupling reaction can be employed.[6][7][12]

G cluster_1 Suzuki Cross-Coupling Core Core Scaffold (4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine) Product 4-Aryl/Heteroaryl Derivative Core->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki Cross-Coupling Workflow.

  • General Protocol:

    • Combine 4-chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a flask.

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

    • Degas the mixture and heat under an inert atmosphere at 80-100 °C until completion.

    • Work-up the reaction as described in the previous Suzuki protocol.

    • Purify by column chromatography to obtain the 4-aryl- or 4-heteroaryl-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine derivative.

Structure-Activity Relationship (SAR) Data Table

The following table provides a template for summarizing the synthesized derivatives and their corresponding biological activity data. This structured presentation is crucial for discerning SAR trends.

Compound ID Structure Molecular Weight Biological Activity (e.g., IC₅₀, µM)
Core --4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine225.70-
1a HPhenyl4-(Phenylamino)-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine282.38Data to be filled
1b H4-Methoxyphenyl4-((4-Methoxyphenyl)amino)-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine312.41Data to be filled
2a -Phenyl4-Phenyl-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine265.36Data to be filled
2b -3-Pyridyl4-(Pyridin-3-yl)-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine266.35Data to be filled
..................

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of a diverse library of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine derivatives. The strategic use of modern cross-coupling methodologies allows for the systematic exploration of the chemical space around the pyrimidine core, which is essential for elucidating meaningful structure-activity relationships. The insights gained from such studies will be invaluable for the rational design of novel and potent therapeutic agents.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2001). Journal of Combinatorial Chemistry. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine. (1998).
  • Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. (2023). Organic Letters. [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2001). PubMed. [Link]

  • Synthesis of chlorinated pyrimidines. (2001).
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of target pyrimidine 11 as Aurora A and Aurora B inhibitor. (2022). ResearchGate. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2018). Molbank. [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2024). IOP Conference Series: Earth and Environmental Science. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2016). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). New Journal of Chemistry. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (2018). ResearchGate. [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2001). Journal of Combinatorial Chemistry. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of chlorinated pyrimidines. (2004).
  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). PubMed. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). Organic Letters. [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (1943). Organic Syntheses. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules. [Link]

  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2024). ACS Omega. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]

  • Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (2018). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

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Application Note: Quantitative Analysis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical synthesis as an intermediate or building block. The pyrimidine core is a fundamental constituent of many biologically active compounds, including nucleobases.[1][2][3][4] The precise quantification of such intermediates is critical for ensuring the quality, efficacy, and safety of final drug products. Impurities and residual starting materials must be carefully monitored and controlled throughout the manufacturing process.

This application note provides detailed protocols for the quantitative analysis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmatory analysis. The methodologies are designed to be robust and are presented with a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7][8]

Physicochemical Properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine:

PropertyValue
Molecular FormulaC₁₀H₁₄ClN₃
Molecular Weight211.69 g/mol [9]
AppearanceSolid
CAS Number901586-62-7[9]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a proposed HPLC-UV method for the routine quantification of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. The selection of a reversed-phase C18 column is based on the non-polar nature of the molecule, while the mobile phase composition is chosen to achieve optimal separation and peak shape.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Rationale for parameter selection: A C18 column is a versatile stationary phase suitable for a wide range of organic molecules. The acetonitrile/water mobile phase is a common choice for reversed-phase chromatography, and the addition of formic acid helps to improve peak shape by protonating any residual silanols on the column and ensuring the analyte is in a single ionic form. A detection wavelength of 254 nm is often a good starting point for aromatic compounds like pyrimidines.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation:

  • Accurately weigh the sample containing 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards HPLC HPLC-UV System Injection Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards LC UPLC Separation Standard->LC Sample Prepare Sample Sample->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Validation_Workflow Start Method Development Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Sources

Troubleshooting & Optimization

Optimizing 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine solubility for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Solubility for Cell Culture Applications

Welcome to the technical support center for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to help you overcome solubility challenges in your cell-based assays. We understand that achieving a stable, homogenous solution is critical for reproducible and meaningful experimental results. This center is designed to address the specific issues you may encounter with this compound and to provide the scientific rationale behind our recommended solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Q1: What are the key physicochemical properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine?

Understanding the fundamental properties of a compound is the first step in designing a successful experimental protocol. 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine with characteristics that suggest poor aqueous solubility. Its structure contains hydrophobic moieties (ethyl group, pyrrolidine ring, chlorinated pyrimidine core) that dominate its behavior in aqueous solutions.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 901586-62-7 [1]
Molecular Formula C₁₀H₁₄ClN₃
Molecular Weight 211.69 g/mol
Appearance Solid (predicted)
Predicted LogP ~2.5 - 3.0 (estimated)

| Primary Solvent | Dimethyl sulfoxide (DMSO) |[2] |

Note: The LogP (logarithm of the partition coefficient) is an estimate based on its chemical structure. A value greater than 2 indicates significant hydrophobicity and predicts low water solubility.

Q2: My compound precipitated immediately after I added my DMSO stock to the cell culture medium. What happened?

This is a classic phenomenon known as "solvent shock" or "crashing out."[3] Your compound is highly soluble in a concentrated organic solvent like DMSO but becomes poorly soluble when diluted into the overwhelmingly aqueous environment of your cell culture medium.[4] The rapid change in solvent polarity causes the compound to fall out of solution, forming a precipitate.[3] This is problematic because it drastically lowers the effective concentration of your compound and the precipitate can be toxic to cells or interfere with assay readouts.

Q3: How can I prevent my compound from precipitating in the cell culture medium?

Preventing precipitation is key to obtaining reliable data. The core principle is to avoid sudden, drastic changes in the solvent environment.

  • Prepare a High-Concentration Stock: Start by creating a highly concentrated stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[5]

  • Perform Serial Dilutions: Never add the high-concentration stock directly to your full volume of media. Instead, perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 or 1:100 in fresh, sterile DMSO or in a 50/50 mixture of DMSO and culture medium.

  • Use a Step-wise Addition Method: When adding the final, diluted stock to your bulk culture medium, do so slowly and with constant agitation. Add the compound drop-wise to the vortexing medium to ensure rapid dispersal.[4] This prevents localized high concentrations that trigger precipitation.

  • Respect the Final DMSO Concentration: The final concentration of DMSO in your culture medium is critical. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[6][7] High final concentrations of DMSO can be cytotoxic and may confound your experimental results.[8] Always run a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity.[9]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

DMSO tolerance is cell-line specific. While a general rule is to keep the final concentration at or below 0.5%, it is imperative to determine the specific tolerance of your cell line.[6][7]

Table 2: General DMSO Cytotoxicity Guidelines

Final DMSO Concentration General Cellular Effect Recommendation
< 0.1% Generally considered safe for most cell lines; minimal impact on cell proliferation and function. Ideal for long-term or sensitive assays.
0.1% - 0.5% Acceptable for many cell lines in short-term assays (24-72h). May cause slight growth inhibition. Most common working range. A vehicle control is essential.[7]
0.5% - 1.0% Can induce significant growth inhibition, differentiation, or cytotoxicity in sensitive cell lines.[6] Use with caution and only after validation. Not recommended for most applications.

| > 1.0% | Generally cytotoxic.[6][8] | Avoid. |

We strongly recommend performing a simple dose-response experiment with DMSO alone on your specific cell line using your standard viability assay (e.g., MTT, CellTiter-Glo®) to establish a safe working concentration.

Q5: Are there effective alternatives to DMSO if my compound is still precipitating at non-toxic solvent concentrations?

Yes. When DMSO alone is insufficient, solubility-enhancing excipients can be used. For cell culture, the most common and effective class of enhancers are cyclodextrins .[10]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as "molecular buckets" that encapsulate the poorly soluble compound, shielding its hydrophobic regions from the aqueous medium and forming a more water-soluble inclusion complex.[][13] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is frequently used in cell culture due to its high aqueous solubility and excellent biocompatibility.[11]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you encounter during your experiments.

Observed Problem Potential Cause Recommended Solution & Rationale
Media turns cloudy immediately upon adding the compound. Solvent Shock / Exceeding Solubility Limit. This is the most common issue, caused by rapid dilution of the DMSO stock into the aqueous medium.[3]1. Refine Dilution Technique: Follow the step-wise addition protocol (See Protocol 2). Ensure you are adding the diluted compound stock to the medium, not the other way around. 2. Lower Final Concentration: You may be exceeding the compound's thermodynamic solubility limit in the final medium. Reduce the target concentration and re-test.
Solution is initially clear but a precipitate forms after incubation (e.g., overnight at 37°C). Temperature Effects & Kinetic vs. Thermodynamic Solubility. The compound may have been kinetically trapped in a supersaturated state that is not stable over time. Changes in temperature can decrease solubility for some compounds.[3] It may also be interacting with components of the serum or medium.1. Pre-warm the Medium: Ensure your medium is at 37°C before adding the compound. 2. Use a Solubility Enhancer: This is a strong indicator that a formulation strategy is needed. Incorporate HP-β-CyD to form a stable inclusion complex (See Protocol 3).[11] 3. Reduce Serum Concentration: If using serum, try reducing its concentration, as the compound may be binding to and precipitating with serum proteins.
I see high levels of cell death in my vehicle control wells (DMSO only). Excessive DMSO Concentration. The final concentration of DMSO is above the toxic threshold for your specific cell line.[6][7]1. Reduce Final DMSO%: The most direct solution. This may require making a more concentrated initial stock solution. 2. Perform a DMSO Toxicity Curve: Systematically test a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells to determine the precise IC₅₀ and a safe working concentration.
My results are inconsistent between experiments. Incomplete Dissolution or Precipitation. If the compound is not fully dissolved in the stock or is precipitating in the medium, the actual concentration delivered to the cells will vary.1. Validate Stock Solution: After preparing your DMSO stock, visually inspect it under a microscope for any micro-crystals. Ensure it is a clear solution. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from your concentrated stock for each experiment. Do not store dilute aqueous solutions of the compound. 3. Standardize the Protocol: Ensure the exact same procedure for dilution and addition to media is used every time.
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a concentrated stock solution in DMSO, the foundation for all subsequent experiments.

  • Calculation: Determine the mass of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine needed. For a 10 mM stock in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 211.69 g/mol × 1000 mg/g = 2.12 mg

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance. Use appropriate personal protective equipment (PPE).

  • Dissolution: Add the weighed compound to a sterile, appropriate microcentrifuge tube or vial. Add the calculated volume (1 mL) of high-purity, sterile DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Verification: Visually inspect the solution to ensure all solid material has dissolved. If not, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used as an alternative.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Solubility Optimization Workflow

This workflow provides a decision-making framework for troubleshooting solubility issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Prepare 10-50 mM Stock in 100% DMSO add_media Add to culture medium following a step-wise dilution protocol start->add_media check_precip Observe for Precipitation add_media->check_precip no_precip No Precipitation: Proceed with Experiment check_precip->no_precip  No precip Precipitation Occurs check_precip->precip  Yes troubleshoot Troubleshooting Step 1: Lower Final Concentration precip->troubleshoot recheck_precip1 Still Precipitates? troubleshoot->recheck_precip1 recheck_precip1->no_precip No use_enhancer Troubleshooting Step 2: Incorporate HP-β-Cyclodextrin (See Protocol 3) recheck_precip1->use_enhancer Yes recheck_precip2 Still Precipitates? use_enhancer->recheck_precip2 recheck_precip2->no_precip No contact_support Contact Technical Support: Further formulation development may be required. recheck_precip2->contact_support Yes

Caption: A decision tree for systematically troubleshooting compound precipitation.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CyD) as a Solubility Enhancer

This protocol describes how to prepare a complex of the compound with HP-β-CyD to significantly increase its aqueous solubility.

  • Prepare HP-β-CyD Solution: Prepare a 20-40% (w/v) solution of HP-β-CyD in sterile, serum-free culture medium or PBS. For example, to make a 20% solution, dissolve 200 mg of HP-β-CyD in a final volume of 1 mL. Warm to 37°C to aid dissolution. Sterile filter the final solution.

  • Complexation: Add your concentrated DMSO stock of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine directly into the sterile HP-β-CyD solution. A 1:2 or 1:5 molar ratio of compound to cyclodextrin is a good starting point.

  • Incubation: Vortex the mixture vigorously and incubate at room temperature or 37°C for at least 1 hour, protected from light, to allow for the formation of the inclusion complex.

  • Application: This compound:cyclodextrin complex solution can now be treated as your new, highly water-soluble stock. It can be further diluted directly into your complete cell culture medium with a much lower risk of precipitation.

  • Control: Remember to use a vehicle control containing the same final concentration of HP-β-CyD and DMSO that is present in your experimental wells.

Mechanism of Cyclodextrin-Mediated Solubilization

The diagram below illustrates how the amphipathic structure of cyclodextrin facilitates the solubilization of hydrophobic molecules.

Caption: Cyclodextrin encapsulates the hydrophobic compound, presenting a hydrophilic exterior to the aqueous medium.

References
  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

  • PubChem. 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. Available at: [Link]

  • PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Available at: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]

  • National Institutes of Health (NIH). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • National Institutes of Health (NIH). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Available at: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Available at: [Link]

  • ResearchGate. DMSO solubility and bioscreening. Available at: [Link]

  • National Institutes of Health (NIH). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • OAJI. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • ResearchGate. The effect of DMSO on the cell viability at 72 h post-seeding. Available at: [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

  • MilliporeSigma. Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • National Institutes of Health (NIH). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Available at: [Link]

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. Available at: [Link]

  • ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]

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Technical Support Center: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic process. Our goal is to provide practical, in-depth solutions grounded in chemical principles to help you optimize your reaction, identify impurities, and ensure the quality of your final product.

Introduction to the Synthesis

The synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a crucial step in the development of various targeted therapeutic agents. The most common and direct route involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically starts with a di-substituted pyrimidine, 2,4-Dichloro-6-ethylpyrimidine, which is then reacted with pyrrolidine.

While seemingly straightforward, this reaction is sensitive to several parameters that can lead to the formation of process-related impurities. Controlling these impurities is paramount for downstream applications, regulatory compliance, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Below is a visual representation of the primary synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants DCEP 2,4-Dichloro-6-ethylpyrimidine Product 4-Chloro-6-ethyl- 2-pyrrolidin-1-ylpyrimidine (Target Product) DCEP->Product + Pyrrolidine (Base, Solvent, Temp) PYR Pyrrolidine

Caption: General synthetic scheme for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.

Question 1: I'm observing a significant amount of a di-substituted impurity in my crude product. What is it, and how can I minimize its formation?

Answer:

This is the most common impurity encountered in this synthesis. The impurity is 2,4-bis(pyrrolidin-1-yl)-6-ethylpyrimidine . Its formation is a result of a second nucleophilic substitution reaction where another molecule of pyrrolidine displaces the remaining chlorine atom at the C4 position.

Causality: The pyrimidine ring is activated towards nucleophilic attack at both the C2 and C4 positions. While the first substitution to form the desired product is generally faster, the product itself is still susceptible to a second substitution, especially under forcing conditions. The key factors that promote the formation of this di-substituted impurity are:

  • Stoichiometry: An excess of pyrrolidine relative to the 2,4-dichloro-6-ethylpyrimidine starting material.

  • Reaction Temperature: Higher temperatures increase the rate of the second substitution reaction.

  • Reaction Time: Prolonged reaction times can allow the slower second substitution to proceed to a greater extent.

Impurity_Formation Start 2,4-Dichloro-6-ethylpyrimidine Product Target Product (4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine) Start->Product + 1 eq. Pyrrolidine (Controlled Temp) DiSub Di-substituted Impurity (2,4-bis(pyrrolidin-1-yl)-6-ethylpyrimidine) Product->DiSub + Pyrrolidine (Excess) Higher Temp Hydrolysis Hydrolyzed Impurity (6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol) Product->Hydrolysis + H₂O (Trace Moisture)

Caption: Formation pathways for common process impurities.

Troubleshooting & Mitigation Strategy:

  • Control Stoichiometry: Use pyrrolidine as the limiting reagent or maintain a strict 1:1 molar ratio with the dichloropyrimidine starting material. A slight excess of the dichloropyrimidine can also be used to suppress di-substitution, though this will require purification to remove the unreacted starting material.

  • Temperature Management: Maintain a low reaction temperature. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Avoid heating or refluxing unless reaction kinetics are prohibitively slow.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the di-substituted product appear.[3]

  • Controlled Addition: Add the pyrrolidine dropwise to the solution of 2,4-dichloro-6-ethylpyrimidine to avoid localized high concentrations of the nucleophile.

Question 2: My final product contains an impurity with a mass 18 amu lower than the target molecule. What is this impurity?

Answer:

This impurity is likely 6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol . It is formed by the hydrolysis of the chloro group at the C4 position of your target molecule.

Causality: Chloropyrimidines are susceptible to hydrolysis, where water acts as a nucleophile to displace the chloride. This process can be accelerated by:

  • Presence of Water: Using non-anhydrous solvents or reagents.

  • pH Changes: The work-up conditions, especially if aqueous basic solutions are used, can promote hydrolysis.

  • Elevated Temperatures: Hydrolysis rates increase with temperature, particularly during work-up or distillation.[4]

Troubleshooting & Mitigation Strategy:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Careful Work-up: When quenching the reaction, use a non-aqueous work-up if possible. If an aqueous wash is necessary, perform it quickly at low temperatures and use a saturated sodium bicarbonate solution followed by a brine wash to minimize contact time and buffer the pH.

  • Purification: If the hydrolyzed impurity forms, it can often be separated from the desired product by column chromatography due to the significant difference in polarity (the hydroxyl group makes the impurity more polar).

Question 3: How do I set up an analytical method to identify and quantify these impurities?

Answer:

A robust analytical method is critical for impurity profiling. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the gold standard for this purpose.[5][6][7]

Recommended Analytical Workflow:

Analytical_Workflow Sample Crude Reaction Sample HPLC HPLC Separation (C18 Column) Sample->HPLC UV UV Detector (Quantification) HPLC->UV MS Mass Spectrometer (Identification, m/z) HPLC->MS Data Impurity Profile (Identity & Purity %) UV->Data MS->Data

Caption: A typical analytical workflow for impurity profiling.

Step-by-Step Protocol: HPLC-MS Method Development

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then re-equilibrate. This will elute compounds based on their polarity.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 5-10 µL

  • Detection:

    • UV Detector: Monitor at a wavelength where the pyrimidine ring absorbs, typically around 254 nm or 270 nm.

    • Mass Spectrometer (ESI): Use Electrospray Ionization in positive ion mode. Scan a mass range that covers all potential reactants, products, and impurities (e.g., m/z 100-500).

Data Interpretation:

The table below summarizes the expected masses for the target product and key impurities, which can be used to identify the peaks in your LC-MS data.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Retention Behavior in RP-HPLC
2,4-Dichloro-6-ethylpyrimidine (Starting Material)C₆H₆Cl₂N₂177.0Less Polar (elutes later)
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (Product) C₁₀H₁₄ClN₃ 212.1 Intermediate Polarity
2,4-bis(pyrrolidin-1-yl)-6-ethylpyrimidine (Impurity)C₁₄H₂₂N₄247.2Least Polar (elutes latest)
6-ethyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Impurity)C₁₀H₁₅N₃O194.1Most Polar (elutes earliest)
Question 4: What is the most effective strategy for purifying the final product?

Answer:

The optimal purification strategy depends on the impurity profile of your crude material.

  • For Di-substituted and Starting Material Impurities: Flash column chromatography is highly effective.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. The less polar di-substituted impurity and starting material will elute before the more polar desired product. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • For Hydrolyzed and Other Polar Impurities:

    • Aqueous Wash: A carefully controlled wash with a dilute base (like saturated NaHCO₃ solution) can sometimes remove acidic or highly polar impurities, but this risks causing more hydrolysis of the product.

    • Recrystallization: If the product is a solid and has moderate to high purity (>90%), recrystallization can be an excellent final purification step.

      • Solvent Screening: Test solubility in various solvents (e.g., isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof). An ideal solvent will dissolve the product when hot but have low solubility when cold.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble material, and then allow the solution to cool slowly to induce crystallization. The impurities will ideally remain in the mother liquor.

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine synthesis.

References

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. [Link]

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed. [Link]

  • 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine - PMC - NIH. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. [Link]

  • Pyrimidine de novo Biosynthesis - Biology LibreTexts. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. [Link]

  • Recent development in the chemistry of bicyclic 6-6 systems, part 2: chemistry of pyrido[1,2-c]pyrimidines - ResearchGate. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - ResearchGate. [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer - ResearchGate. [Link]

  • De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. [Link]

  • Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine - PrepChem.com. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. [Link]

  • Pyrimidine - Wikipedia. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. [Link]

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile - ResearchGate. [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed. [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - European Patent Office. [Link]

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Sources

Technical Support Center: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and regioselectivity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your reaction outcomes.

Overview of the Synthetic Challenge

The synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a multi-step process that, while conceptually straightforward, presents a significant practical challenge: controlling the regioselectivity during the nucleophilic aromatic substitution (SNAr) step. The starting material, 2,4-dichloro-6-ethylpyrimidine, has two reactive chlorine atoms. The inherent electronic properties of the pyrimidine ring favor nucleophilic attack at the C4 position.[1] Therefore, direct reaction with pyrrolidine often yields the undesired 2-chloro-4-(pyrrolidin-1-yl) isomer as the major product, drastically reducing the yield of the target compound.

This guide provides a systematic approach to overcoming this and other common hurdles in the synthetic pathway.

General Synthetic Workflow

The synthesis typically proceeds in two main stages: the formation of the dichloropyrimidine intermediate followed by the selective substitution with pyrrolidine.

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Nucleophilic Substitution (SNAr) A Ethyl Propionylacetate + Urea B 6-ethyl-1,3-diazinane- 2,4-dione A->B Condensation C 2,4-Dichloro-6-ethylpyrimidine B->C Chlorination (POCl3) E Crude Product Mixture (Isomers + Byproducts) C->E SNAr Reaction (Key Challenge) D Pyrrolidine D->E F Purified 4-Chloro-6-ethyl- 2-pyrrolidin-1-ylpyrimidine E->F Purification

Caption: General two-stage synthetic pathway.

Troubleshooting Guide: Step-by-Step Analysis

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 2,4-Dichloro-6-ethylpyrimidine

Question: My yield for the chlorination of 6-ethyl-1,3-diazinane-2,4-dione using phosphorus oxychloride (POCl₃) is consistently low. What are the likely causes and solutions?

Answer: Low yields in this chlorination step typically stem from incomplete reaction, degradation of the product, or difficult workup. The reaction of hydroxypyrimidines with POCl₃ is a well-established but often harsh procedure.[2]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The conversion of the hydroxyl (or tautomeric keto) groups to chlorides requires high temperatures to proceed. Insufficient heat or reaction time will result in incomplete conversion.

    • Solution: Ensure the reaction is heated to reflux (approx. 105-110 °C) and maintained for at least 3-4 hours. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.

  • Reagent Quality and Stoichiometry:

    • Causality: POCl₃ can hydrolyze over time if not stored properly, reducing its efficacy. While often used in large excess, a solvent-free approach using near-equimolar amounts in a sealed reactor can improve efficiency and reduce waste.[2][3]

    • Solution: Use fresh, high-quality POCl₃. For larger scale reactions, consider adding a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline) which can facilitate the reaction.[4]

  • Difficult Workup and Product Loss:

    • Causality: The workup, which involves quenching the excess POCl₃ with ice water, is highly exothermic and can be hazardous on a larger scale. Product can be lost during this quench or subsequent extractions if the pH is not controlled. An unexpected and dangerous reaction between POCl₃ and acetone has also been reported, highlighting the need for careful solvent choice.[5]

    • Solution:

      • Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water. Maintain the temperature of the quench mixture below 20 °C.

      • Neutralization & Extraction: After quenching, carefully neutralize the acidic solution with a base like NaOH or NaHCO₃ to a pH of 6-7 before extracting with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). This prevents hydrolysis of the chlorinated product back to the starting material.

ParameterStandard ConditionOptimized ConditionRationale
POCl₃ Stoichiometry Large Excess (5-10 eq.)1.0 - 1.5 eq. (in sealed reactor)Reduces waste, simplifies workup, and improves safety.[3]
Catalyst None0.1 - 0.5 eq. N,N-DialkylanilineAccelerates the reaction, allowing for potentially lower temperatures or shorter times.[4]
Temperature Reflux (~110 °C)110-140 °C (Sealed reactor)Ensures complete conversion.[3]
Workup Quench in ice waterSlow addition to ice, maintain T < 20 °C, then neutralizePrevents product degradation and ensures safe handling of exotherm.
Stage 2: The Regioselectivity Challenge in Nucleophilic Substitution

This is the most critical step for achieving a high yield of the desired product.

Question: My primary product is the 2-chloro-4-(pyrrolidin-1-yl) isomer, not the desired 4-chloro-2-(pyrrolidin-1-yl) product. How can I reverse this selectivity?

Answer: This is the expected outcome based on the fundamental principles of pyrimidine chemistry. The C4 and C6 positions are generally more electron-deficient and thus more reactive towards nucleophiles than the C2 position.[1] However, this reactivity can be modulated by the substituents on the ring and the reaction conditions. For 2,4-dichloropyrimidines with an electron-donating group at C6 (like an ethyl group), the electronic preference for C4 attack is reduced, and in some cases, can be overcome to favor C2 attack.[6]

Strategies to Promote C2-Substitution:

  • Kinetic vs. Thermodynamic Control (Temperature):

    • Causality: Nucleophilic attack at C4 is often the kinetically favored pathway (lower activation energy), especially at higher temperatures. Attack at C2 may be thermodynamically more stable but requires overcoming a higher energy barrier.

    • Solution: Perform the reaction at low temperatures. Start the reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature. This will favor the kinetically controlled product, and by carefully managing conditions, you can influence which kinetic product is formed.

  • Solvent Effects:

    • Causality: The solvent can influence the transition state of the SNAr reaction. Aprotic polar solvents like THF, acetonitrile, or DMF are commonly used.

    • Solution: Experiment with different solvents. Some reports suggest that less polar solvents can sometimes alter selectivity. A systematic screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.

  • Stoichiometry and Addition Rate:

    • Causality: Using a large excess of pyrrolidine or adding it too quickly can increase the reaction rate and temperature, favoring the formation of the C4 isomer and the disubstituted byproduct.

    • Solution: Use a slight excess of pyrrolidine (1.0-1.2 equivalents). Add the pyrrolidine dropwise to a cooled solution of the dichloropyrimidine. This maintains a low concentration of the nucleophile and helps control the reaction rate and temperature.

Question: I am getting a significant amount of the 2,4-di(pyrrolidin-1-yl)-6-ethylpyrimidine byproduct. How do I minimize this?

Answer: This is a common issue when the desired monosubstituted product is of comparable reactivity to the starting material.

  • Precise Stoichiometry: The most critical factor is to limit the amount of pyrrolidine. Use no more than 1.05 equivalents.

  • Low Temperature: As with improving regioselectivity, running the reaction at 0 °C or below will slow down the second substitution significantly more than the first.

  • Monitor the Reaction: Closely follow the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting 2,4-dichloro-6-ethylpyrimidine is consumed to prevent the subsequent reaction from proceeding.

Selectivity_Problem cluster_paths Reaction Pathways Start 2,4-Dichloro-6-ethylpyrimidine P_desired Desired Product 4-Chloro-2-pyrrolidinyl Start->P_desired k₂ (slow) Attack at C2 P_undesired Undesired Isomer 2-Chloro-4-pyrrolidinyl (Kinetically Favored) Start->P_undesired  k₁ (fast)  Attack at C4 Nuc Pyrrolidine P_di Disubstituted Byproduct 2,4-di-pyrrolidinyl P_desired->P_di + Pyrrolidine P_undesired->P_di + Pyrrolidine

Caption: Competing reaction pathways in the SNAr step.

Purification Strategy

Question: How can I effectively separate the desired 4-chloro-2-pyrrolidinyl isomer from the 2-chloro-4-pyrrolidinyl isomer and other impurities?

Answer: Separating these regioisomers is often challenging due to their similar polarities.

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient solvent system is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The two isomers should have slightly different Rf values, allowing for separation. A shallow gradient is key. For example, start with 100% Hexane and increase to 5-10% Ethyl Acetate over many column volumes.

  • Crystallization: If a crude mixture is enriched enough in the desired isomer, crystallization may be possible. Experiment with various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that selectively crystallizes the desired product.

Experimental Protocols

Protocol 1: Optimized Chlorination of 6-ethyl-1,3-diazinane-2,4-dione
  • To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-ethyl-1,3-diazinane-2,4-dione (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) and N,N-diethylaniline (0.2 eq).

  • Heat the mixture to reflux (110 °C) and maintain for 4 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a vigorously stirred slurry of crushed ice in water.

  • Slowly and carefully, add the reaction mixture dropwise to the ice slurry, ensuring the temperature does not exceed 20 °C.

  • Once the addition is complete, adjust the pH to ~7 using a 2M NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-ethylpyrimidine.

Protocol 2: Regioselective Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
  • Dissolve 2,4-dichloro-6-ethylpyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -20 °C using an appropriate cooling bath.

  • In a separate flask, dissolve pyrrolidine (1.05 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Add the pyrrolidine solution dropwise to the cooled dichloropyrimidine solution over 30 minutes, maintaining the internal temperature below -15 °C.

  • Allow the reaction to stir at -20 °C for 2 hours, then let it warm slowly to 0 °C and hold for an additional 2-4 hours. Monitor the reaction closely by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that makes the C4 position on a pyrimidine ring more reactive in SNAr reactions? The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density, making the carbon atoms electrophilic. The nitrogen atoms exert a stronger electron-withdrawing effect on the adjacent (C2, C4, C6) positions. In 2,4-dichloropyrimidine, both C2 and C4 are activated, but the C4 position is generally considered more electron-deficient and sterically accessible, leading to faster nucleophilic attack.[1]

Q2: Are there safer alternatives to POCl₃ for the chlorination step? While POCl₃ is the most common and effective reagent, alternatives like oxalyl chloride or thionyl chloride in DMF (Vilsmeier-Haack conditions) can sometimes be used, though their effectiveness can be substrate-dependent. For large-scale industrial applications, developing solvent-free or low-solvent methods with equimolar POCl₃ is a key strategy for improving safety and environmental impact.[2][3]

Q3: What analytical methods are essential for this synthesis?

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the consumption of starting materials and identifying the masses of the products and byproducts, including the two key isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and confirming the identity and purity of the final product. The proton and carbon chemical shifts will be distinct for the C2- and C4-substituted isomers, allowing for unambiguous identification.

References

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  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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  • Wordpress. (2026, January 4). Specific Solvent Issues with Chlorination. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved January 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Investigating Off-Target Effects of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CEP-XXX)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a novel investigational compound. This document is intended for researchers, scientists, and drug development professionals. Given that this is a novel chemical entity, this guide provides a comprehensive framework for identifying and validating potential off-target effects, a critical step in preclinical drug development. Our approach is based on established principles for characterizing molecules with a pyrimidine scaffold, which is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, anti-proliferative effects in a cell line lacking the intended target) that cannot be explained by the primary target's known biology. Could this be an off-target effect of CEP-XXX?

Answer: Yes, it is highly probable that the observed phenotype is due to one or more off-target interactions. The pyrimidine scaffold is known to be a "hinge-binding motif" for many kinases because it can mimic the adenine ring of ATP.[1][4] Therefore, even if CEP-XXX was designed for a specific target, it may bind to other kinases or ATP-binding proteins with varying affinities.

Unexplained cellular activity is a classic indicator of off-target engagement. To troubleshoot this, we recommend a multi-pronged approach:

  • Confirm On-Target Engagement: First, verify that CEP-XXX is engaging its intended target in your cellular model. A lack of on-target engagement would suggest the observed phenotype is entirely due to off-target effects.

  • Broad-Spectrum Profiling: Screen CEP-XXX against a large panel of kinases to identify potential off-target interactions.

  • Validate Key Off-Targets: Confirm the most potent off-target hits from the screen in orthogonal, cell-based assays.

Below, we provide detailed protocols and explanations for these steps.

Troubleshooting Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

A crucial first step is to confirm that CEP-XXX engages its intended target within the complex cellular environment. Biochemical assays, while useful, may not always reflect the true activity in a cell.[5] We recommend the Cellular Thermal Shift Assay (CETSA) for this purpose.

What is CETSA?

CETSA is a powerful technique to assess target engagement in intact cells and tissues.[6][7][8] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature (Tagg).[6][7] This change can be detected and quantified.

Experimental Workflow: CETSA for Target Engagement

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with CEP-XXX (and vehicle control) A->B C 3. Harvest, wash, and lyse cells B->C D 4. Aliquot cell lysate C->D Lysate E 5. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) D->E F 6. Separate soluble vs. aggregated proteins (centrifugation) E->F Heated Lysate G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze protein levels (e.g., Western Blot, Mass Spectrometry) G->H I 9. Plot protein abundance vs. temperature to generate melt curves H->I

Caption: CETSA workflow to validate target engagement.

Interpreting CETSA Results:
  • Positive Target Engagement: You should observe a rightward shift in the melting curve for the target protein in CEP-XXX-treated cells compared to the vehicle control. This indicates that CEP-XXX is binding to and stabilizing its intended target.

  • No Target Engagement: If there is no shift in the melting curve, it suggests that under these experimental conditions, CEP-XXX is not binding to its intended target in the cell. In this case, any observed phenotype is almost certainly due to off-target effects.

Troubleshooting Guide 2: Identifying Potential Off-Targets

If you've confirmed on-target engagement but still suspect off-target effects are contributing to the phenotype, the next step is to identify these unknown interactions.

Q2: How can we identify which of the hundreds of kinases might be an off-target of CEP-XXX?

Answer: The most efficient method is to perform a kinome-wide profiling screen. Several contract research organizations (CROs) offer this as a service, screening your compound against panels of hundreds of kinases in biochemical assays.[9][10][11] These services provide a broad overview of the selectivity of your compound.

Key Considerations for Kinome Profiling:

  • ATP Concentration: It is advisable to run the screen at or near the Km for ATP for each kinase, as this provides a more physiologically relevant measure of potency. Some services also offer screening at a high, fixed ATP concentration (e.g., 1 mM) to identify ATP-competitive inhibitors.[9]

  • Compound Concentration: A single high concentration (e.g., 1 or 10 µM) is often used for initial screening to identify any potential hits. Follow-up dose-response curves should be generated for any significant off-targets to determine their IC50 values.

Data Presentation: Example Kinome Profiling Results

Below is a hypothetical table summarizing results from a kinome screen for CEP-XXX, tested at 1 µM.

Kinase TargetFamily% Inhibition at 1 µMOn-Target/Off-TargetNotes
Primary Target Kinase (PTK) (e.g., Tyrosine Kinase) 95% On-Target Expected Activity
SRCTyrosine Kinase85%Off-TargetStructurally related to many inhibitors.[12]
LCKTyrosine Kinase78%Off-TargetCommon off-target for Src-family inhibitors.
EGFRTyrosine Kinase65%Off-TargetCysteine in active site can be a target.[13]
AURKASerine/Threonine Kinase45%Off-TargetPyrimidine derivatives can target Aurora kinases.[14]
PIM-1Serine/Threonine Kinase30%Off-TargetKnown to be inhibited by pyrimidine compounds.[15]
CDK2Serine/Threonine Kinase15%Off-TargetOften hit by ATP-competitive inhibitors.[13]

This is example data and does not represent real experimental results for CEP-XXX.

Troubleshooting Guide 3: Validating and Characterizing Off-Target Effects

Once you have a list of potential off-targets from a kinome screen, it is essential to validate these hits in a cellular context and link them to the observed phenotype.

Q3: Our kinome screen identified several potent off-targets. How do we confirm these are relevant in our cellular model and responsible for the unexpected phenotype?

Answer: Biochemical hits do not always translate to cellular activity. You must validate these interactions in your experimental system.

Recommended Validation Steps:

  • Orthogonal Target Engagement: Use CETSA (as described in Guide 1) to confirm that CEP-XXX engages the high-priority off-target kinases in your cells. A positive thermal shift for an off-target kinase is strong evidence of cellular engagement.

  • Downstream Signaling Analysis: Analyze the phosphorylation of known substrates of the off-target kinase. A reduction in substrate phosphorylation upon CEP-XXX treatment provides functional evidence of target inhibition. This can be done via Western Blotting or using services like KinomeView™ Profiling.[16]

  • Phenocopying with Known Inhibitors or Genetic Knockdown:

    • Pharmacological: Treat your cells with a known, selective inhibitor of the off-target kinase. If this known inhibitor reproduces the same unexpected phenotype you observed with CEP-XXX, it strongly implicates that off-target interaction.

    • Genetic: Use siRNA or CRISPR to knock down the expression of the off-target kinase. If the knockdown cells become resistant to the effects of CEP-XXX, it confirms that the compound is acting through that off-target.

Experimental Workflow: Validating an Off-Target

Off_Target_Validation cluster_cellular Cellular Validation A Potent Off-Target Hit (e.g., Kinase X from screen) B 1. CETSA for Kinase X (Confirm Engagement) A->B C 2. Western Blot for p-Substrate of Kinase X (Confirm Inhibition) B->C D 3. Phenocopying: - Treat with selective Kinase X inhibitor - siRNA/CRISPR knockdown of Kinase X C->D E Conclusion: Off-target Kinase X is responsible for the observed phenotype. D->E If phenotype is replicated or rescued

Caption: Workflow for validating a candidate off-target.

General Best Practices
  • Cytotoxicity Assays: Always run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) on your cell line of interest and a non-target control cell line. This helps establish a therapeutic window and can reveal non-specific toxicity.[2][17][18]

  • Selectivity Index (SI): Calculate the SI by comparing the IC50 on your target cells versus a normal, healthy cell line. An SI greater than 3 is generally considered a good starting point for selectivity.[18]

  • Documentation: Meticulously document lot numbers, compound purity, and storage conditions, as impurities or degradation products can lead to confounding results.

We hope this guide provides a logical and scientifically rigorous framework for investigating the off-target effects of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. Should you have further questions, please do not hesitate to contact our technical support team.

References
  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. Available at: [Link]

  • Jarzab, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Green, N., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Wolf, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Green, N., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Wolf, M. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Available at: [Link]

  • Wang, L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • ScienceDirect. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • CETSA. (n.d.). Publications. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Logé, C., et al. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Technical Support Center: Overcoming Resistance to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CEP-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: 2026-01-22

Introduction

Welcome to the technical support center for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, hereafter referred to as CEP-1. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering resistance to this novel investigational compound.

Important Note on Mechanism of Action: For the purpose of this guide, CEP-1 is presented as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Resistance to inhibitors of this pathway is a significant challenge in oncology research.[1][2] This document will, therefore, focus on overcoming resistance in the context of PI3K/Akt/mTOR pathway inhibition.

Conceptual Overview: The Path to Overcoming CEP-1 Resistance

The journey from observing drug resistance to identifying a strategy to overcome it is a systematic process of elimination and discovery. The following diagram outlines the general workflow for investigating and mitigating resistance to CEP-1.

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Resistance Mechanisms cluster_2 Phase 3: Strategies to Overcome Resistance A Initial Observation: Decreased cell death or resumed proliferation with CEP-1 B Cell Viability Assay (e.g., MTT, CellTiter-Glo) Parental vs. Suspected Resistant Cells A->B C Determine and Compare IC50 Values B->C D Western Blot Analysis: - p-Akt, p-mTOR, p-S6K - Total Akt, mTOR, S6K C->D Resistance Confirmed E Genomic Analysis: - Next-Generation Sequencing (NGS) - Sanger sequencing of target genes D->E No change in pathway activation F Investigate Bypass Pathways: - Western Blot for key nodes (e.g., p-ERK, p-STAT3) - Functional assays D->F Pathway reactivation observed G Combination Therapy: - Inhibitors of bypass pathways - Other cytotoxic agents E->G Bypass pathway mutation identified H Next-Generation Inhibitors E->H Target mutation identified I CRISPR-Cas9 Mediated Gene Knockout of Resistance-Conferring Genes E->I Novel resistance gene identified F->G Bypass pathway activation confirmed

Caption: A workflow for troubleshooting CEP-1 resistance.

Frequently Asked Questions (FAQs)

Q1: My cells are no longer responding to CEP-1 at the previously effective concentration. How do I confirm resistance?

A1: The first step is to quantitatively confirm the loss of sensitivity. This is best achieved by performing a cell viability assay to compare the dose-response of your parental (sensitive) cell line with the suspected resistant cell line.

  • Rationale: A significant increase in the half-maximal inhibitory concentration (IC50) is the standard measure of drug resistance.[3] Visual observation of cell morphology or confluence can be misleading.

  • Action:

    • Culture both parental and suspected resistant cells in parallel.

    • Treat both cell lines with a range of CEP-1 concentrations (typically a 10-point serial dilution centered around the original IC50).

    • After a predetermined incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, resazurin, or ATP-based assays).[4]

    • Plot the dose-response curves and calculate the IC50 for each cell line using non-linear regression.[5][6] A significant rightward shift in the curve and an increased IC50 value for the suspected resistant line confirms resistance.

Q2: I've confirmed resistance with a higher IC50 value. What are the most likely causes?

A2: Resistance to kinase inhibitors like CEP-1 can arise from several mechanisms, broadly categorized as on-target and off-target alterations.[1]

  • On-target mechanisms involve changes to the drug's direct target. This can include:

    • Secondary mutations in the kinase domain of PI3K or mTOR that prevent CEP-1 from binding effectively.

    • Amplification of the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitory effect of the drug.

  • Off-target mechanisms involve activation of alternative signaling pathways that bypass the need for the PI3K/Akt/mTOR pathway. This is often referred to as "bypass signaling." Common bypass pathways include the MAPK/ERK and JAK/STAT pathways.[1][2]

Q3: How can I begin to investigate the mechanism of resistance in my cell line?

A3: A logical starting point is to use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and potential bypass pathways.

  • Rationale: This will help you determine if the resistance is due to reactivation of the target pathway or the activation of a compensatory pathway.

  • Action:

    • Lyse parental and resistant cells, both untreated and treated with CEP-1.

    • Perform Western blot analysis for the following proteins:

      • PI3K/Akt/mTOR pathway: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), and total S6K.

      • MAPK/ERK pathway: p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

      • JAK/STAT pathway: p-STAT3 (Tyr705) and total STAT3.

    • Compare the protein expression and phosphorylation levels between the parental and resistant cells.

Q4: My Western blot shows that p-Akt and p-mTOR are still inhibited by CEP-1 in my resistant cells. What does this suggest?

A4: This is a strong indication of a bypass signaling mechanism. The drug is still hitting its target, but the cells have found an alternative route to promote survival and proliferation. Your next step should be to further investigate the activation of pathways like MAPK/ERK or JAK/STAT. If your initial screen of these pathways was negative, consider a broader analysis of other potential bypass tracks.

Q5: My Western blot shows that p-Akt and p-mTOR are no longer inhibited by CEP-1 in my resistant cells, even at high concentrations. What should I do next?

A5: This result points towards an on-target mechanism of resistance. The most likely culprits are a mutation in the drug's binding site or amplification of the target gene.

  • Action:

    • Genomic Analysis: Perform next-generation sequencing (NGS) or Sanger sequencing of the genes encoding the catalytic subunits of PI3K (e.g., PIK3CA) and mTOR to look for mutations.[7]

    • Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess for amplification of these genes.

Troubleshooting Guides

Guide 1: Establishing a CEP-1 Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous, escalating-dose exposure.[3][8]

Protocol:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of CEP-1 in your parental cell line.[8]

  • Initial Exposure: Begin by continuously culturing the parental cells in media containing CEP-1 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of CEP-1 by 1.5- to 2-fold.[3]

  • Repeat and Monitor: Continue this process of dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.

  • Cryopreserve: It is crucial to cryopreserve cells at each stage of dose escalation. This creates a valuable resource for later analysis and as a backup.

  • Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A 5- to 10-fold (or greater) increase in the IC50 compared to the parental line is a good indicator of established resistance.

Parameter Recommendation Rationale
Starting Concentration IC20 of the parental cell lineMinimizes initial cell death and allows for gradual adaptation.[8]
Dose Increase 1.5- to 2-fold incrementsA balance between applying selective pressure and avoiding complete culture collapse.[3]
Passaging Maintain cells at each concentration for 2-3 passagesEnsures the selection of a stable resistant population.[8]
Monitoring Regular microscopic observation and periodic IC50 determinationTo guide the pace of dose escalation and confirm the development of resistance.
Guide 2: Western Blot Analysis for Pathway Reactivation and Bypass Signaling

This guide provides a workflow for using Western blotting to dissect the mechanism of CEP-1 resistance.

Experimental Workflow:

A Prepare Lysates: - Parental Cells (+/- CEP-1) - Resistant Cells (+/- CEP-1) B Western Blot for PI3K/Akt/mTOR Pathway: - p-Akt, Total Akt - p-mTOR, Total mTOR - p-S6K, Total S6K A->B C Analyze Results B->C D Pathway Still Inhibited: - Proceed to Bypass Pathway Analysis C->D p-Akt, p-mTOR inhibited E Pathway Reactivated: - Proceed to On-Target Mechanism Investigation C->E p-Akt, p-mTOR not inhibited F Western Blot for Bypass Pathways: - p-ERK, Total ERK - p-STAT3, Total STAT3 D->F G Analyze Bypass Pathway Results F->G H Bypass Pathway Activated: - Consider combination therapy G->H Increased phosphorylation in resistant cells I No Bypass Pathway Activation: - Consider other resistance mechanisms (e.g., drug efflux, metabolic changes) G->I No change in phosphorylation

Caption: A workflow for Western blot analysis in CEP-1 resistance.

Troubleshooting Common Western Blot Issues:

Problem Possible Cause Solution
No or Weak Signal Low protein concentration in lysateLoad more protein per well (20-40 µg is a good starting point).[9]
Insufficient primary antibodyOptimize antibody concentration; increase incubation time (e.g., overnight at 4°C).
Inactive secondary antibody or substrateUse fresh reagents.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA or non-fat milk).[10]
Primary antibody concentration too highDecrease the antibody concentration.[10]
Non-specific Bands Suboptimal antibody dilutionPerform a titration of the primary antibody to find the optimal concentration.[9]
Lysate degradationAlways use fresh lysates with protease and phosphatase inhibitors.[9]
Guide 3: Investigating On-Target Mutations with Genomic Analysis

If Western blot analysis suggests an on-target mechanism of resistance, genomic analysis is the next logical step.

Recommended Approach:

  • RNA/DNA Extraction: Isolate high-quality genomic DNA and/or RNA from both parental and CEP-1 resistant cell lines.

  • Next-Generation Sequencing (NGS):

    • Whole-Exome Sequencing (WES): Provides a broad view of mutations across all protein-coding regions of the genome.

    • Targeted Sequencing: Focuses on a panel of genes known to be involved in cancer and drug resistance, including PIK3CA, MTOR, AKT1, etc. This is often more cost-effective than WES.

  • Data Analysis and Interpretation:

    • Compare the mutational landscape of the resistant cells to the parental cells.

    • Look for non-synonymous mutations in the kinase domains of PI3K and mTOR.

    • Utilize databases like COSMIC and ClinVar to determine if identified mutations have been previously associated with cancer or drug resistance.[7]

    • Interpreting NGS data can be complex and may require collaboration with a bioinformatician.[7][11]

Table: Interpreting Potential Genomic Findings

Finding Interpretation Next Steps
Novel mutation in the ATP-binding pocket of PI3K or mTOR Likely a "gatekeeper" mutation that sterically hinders CEP-1 binding.- Functional validation of the mutation's effect on drug binding. - Consider testing next-generation inhibitors designed to overcome this mutation.
Amplification of PIK3CA or MTOR gene Overexpression of the target protein, titrating out the inhibitor.- Confirm protein overexpression by Western blot. - Test if higher concentrations of CEP-1 can overcome resistance.
Mutation in a downstream effector (e.g., AKT1) Constitutive activation of the pathway, making it independent of upstream inhibition.- Validate the activating nature of the mutation with functional assays. - Consider combination therapy with an inhibitor of the mutated protein.

Advanced Strategies: Functional Genomics

For identifying novel resistance mechanisms, CRISPR-Cas9 based screens can be a powerful tool.[12][13]

Conceptual Workflow for a CRISPR-Cas9 Screen:

A Introduce genome-wide CRISPR knockout library into parental cells B Treat cell population with a lethal dose of CEP-1 A->B C Collect surviving cells B->C D Sequence sgRNAs in surviving population C->D E Identify enriched sgRNAs D->E F Enriched sgRNAs correspond to genes whose knockout confers resistance E->F

Caption: A CRISPR-Cas9 screen to identify resistance genes.

References

  • PLoS One. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frontiers in Oncology. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Retrieved from [Link]

  • eCancer. (2020). How to read a next-generation sequencing report—what oncologists need to know. Retrieved from [Link]

  • Journal of Translational Medicine. (2020). CRISPR/Cas9 for overcoming drug resistance in solid tumors. Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (2021). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Retrieved from [Link]

  • Microbiology Society. (2024). Implementation of Next-Generation Sequencing-Based HIV Drug Resistance Testing: Enhancing Antiretroviral Treatment Monitoring and Public Health Outcomes. Retrieved from [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]

  • Frontiers in Oncology. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Cancer Cell International. (2023). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Retrieved from [Link]

  • MDPI. (2021). HIV Drug Resistance Mutations Detection by Next-Generation Sequencing during Antiretroviral Therapy Interruption in China. Retrieved from [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • American Association for Cancer Research. (2020). Paradoxical Activation of Oncogenic Signaling as a Cancer Treatment Strategy. Retrieved from [Link]

  • Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]

  • F1000Research. (2022). Next-generation sequencing (NGS) reveals low-abundance HIV-1 drug resistance mutations among patients experiencing virological. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • National Institutes of Health. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Retrieved from [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • ResearchGate. (2023). Molecular Mechanisms of Breast Cancer Drug Resistance and CRISPR/Cas9 Strategies to Overcome. Retrieved from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2024). Emergent Role of Intra-Tumor Radioactive Implantation in Pancreatic Cancer. Retrieved from [Link]

  • AZoLifeSciences. (2024). Interpreting Next-Generation Sequencing Results: Key Considerations. Retrieved from [Link]

  • YouTube. (2020). CRISPR/Cas9 screens to investigate mechanisms of cancer drug resistance; by Guotai Xu, MSKCC. Retrieved from [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]

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Technical Support Center: Formulation Strategies for Novel Pyrimidine Derivatives in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation of novel pyrimidine derivatives, such as 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (hereafter referred to as C4EPP), for in vivo research. Many new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, which presents a significant hurdle for preclinical evaluation.[1][2][3] This guide provides a logical framework and practical troubleshooting advice to develop safe and effective formulations for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions researchers face when beginning to work with a novel, poorly soluble compound like C4EPP.

Q1: I have a new pyrimidine derivative, C4EPP, but I don't know its solubility. Where do I start?

A1: The absolute first step is to determine the compound's basic physicochemical properties. Before attempting any complex formulation, you must establish a baseline understanding of its solubility. This process, often called preformulation, is critical.[1]

  • Kinetic Solubility Screening: A rapid assessment using a small amount of compound. Dissolve C4EPP in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Then, dilute this stock into a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and common preclinical vehicles. Observe for precipitation immediately and after a set time (e.g., 1-2 hours). This gives you a quick indication of which solvent systems are promising.

  • Thermodynamic Solubility: This is the true equilibrium solubility. Add an excess of solid C4EPP to your chosen vehicles, agitate for 24-48 hours to ensure equilibrium is reached, then centrifuge and quantify the concentration of the compound in the supernatant. This is the gold standard for solubility determination.

Q2: What are the most common and safest vehicles for initial in vivo studies in rodents?

A2: For early-stage non-GLP studies, the goal is to find a vehicle that is simple, well-tolerated, and provides adequate exposure. Always start with the simplest options before moving to more complex systems. The choice of vehicle depends heavily on the route of administration.[4]

  • Oral (PO):

    • Aqueous Suspension: If the compound is not soluble, a uniform suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) or 0.5% methylcellulose in water is a common starting point.[5] Particle size reduction can be critical here.[6]

    • Co-solvent Systems: For compounds with some solubility, mixtures of water with co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG) can be effective.[1][4]

  • Intravenous (IV):

    • Aqueous Solutions: If soluble in buffered saline (pH 7.4), this is ideal.

    • Co-solvents: Mixtures containing PEG 400, PG, or ethanol are often used. However, the concentration of organic solvent must be carefully controlled to avoid toxicity and hemolysis.[5][7]

    • Solubilizing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent for increasing the aqueous solubility of hydrophobic compounds for IV administration.[8][9]

Q3: My compound seems to be a "brick dust" - insoluble in everything. What are my next steps?

A3: For extremely insoluble compounds (often classified as BCS Class II or IV), more advanced formulation strategies are necessary.[2][6] These approaches aim to increase the surface area of the drug or keep it in a higher energy, more soluble state.

  • Particle Size Reduction: Milling or micronization increases the surface area-to-volume ratio, which can improve the dissolution rate of a suspension.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its apparent solubility. This is often achieved through techniques like spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: For lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can significantly improve oral absorption.[10][11] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, which facilitates drug absorption.[12]

Q4: How do I know if my chosen vehicle is causing toxicity or interfering with my results?

A4: This is a critical consideration. The vehicle itself should be inert and not cause adverse effects that could be mistaken for compound toxicity.[13]

  • Run a Vehicle-Only Control Group: In every in vivo experiment, a cohort of animals must receive the vehicle alone, administered by the same route and volume as the drug-treated groups.[13] This is the only way to isolate the effects of the compound from the effects of the formulation.

  • Observe Clinical Signs: Monitor animals for any adverse reactions post-dosing, such as lethargy, irritation at the injection site, ataxia, or changes in breathing.[14] Some organic solvents like DMSO can cause significant motor impairment at high doses.[5]

  • Consult Literature and Guidelines: Use vehicles that are well-characterized in the scientific literature.[15] Regulatory guidelines, such as those from the FDA, provide recommendations on safe excipient use.[15]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during formulation development and in vivo administration.

Guide 1: Issue - Compound Crashes Out (Precipitates) Upon Dosing

Q: I prepared a clear solution of C4EPP in a co-solvent vehicle (e.g., 40% PEG 400 in water), but I suspect it's precipitating upon injection into the animal. How can I confirm this and fix it?

A: This is a common problem known as "in vivo precipitation," which occurs when a drug solution is diluted by physiological fluids, causing the drug to fall out of solution. [1] This can lead to low and highly variable bioavailability.

  • Rationale: To mimic what happens upon injection, you need to see how your formulation behaves when diluted in an aqueous environment.

  • Protocol:

    • Prepare your final drug formulation (e.g., 5 mg/mL C4EPP in 40% PEG 400 / 60% Saline).

    • In a clear glass vial, add 1 part of your formulation to 9 parts of Phosphate Buffered Saline (PBS), pH 7.4.

    • Vortex briefly and observe immediately for any cloudiness or visible precipitate.

    • Let the mixture stand at 37°C for 1-2 hours and observe again. If precipitation occurs, this formulation has a high risk of failing in vivo.

G start Precipitation Observed in Dilution Test strategy Select Mitigation Strategy start->strategy option1 option1 strategy->option1 For Co-Solvent Systems option2 option2 strategy->option2 For IV/IP Routes option3 option3 strategy->option3 For Oral Route option4 option4 strategy->option4 For IV/Oral Routes action1 action1 option1->action1 action2 action2 option2->action2 action3 action3 option3->action3 action4 action4 option4->action4 end Re-run In Vitro Dilution Test action1->end action2->end action3->end action4->end

  • Incorporate a Precipitation Inhibitor: For co-solvent systems, adding a small amount of a polymer like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as a "parachute," keeping the drug in a supersaturated state long enough for absorption.[16]

  • Switch to a Cyclodextrin-Based Vehicle: Cyclodextrins, like HP-β-CD, form inclusion complexes with drug molecules, effectively encapsulating them.[8][17] This prevents the drug from precipitating upon dilution. A typical starting point for an IV formulation would be 20-40% (w/v) HP-β-CD in water.[9]

  • Develop a Lipid-Based System (for oral): If the oral route is intended, formulating C4EPP in a lipid-based system is an excellent strategy. The drug remains dissolved in the oily phase when the formulation emulsifies in the GI tract, which protects it from precipitation.[11][16]

Guide 2: Issue - Adverse Events or Toxicity Observed in the Vehicle Control Group

Q: My animals dosed IV with a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline are showing signs of distress (lethargy, hemolysis in blood samples). How do I select a safer vehicle?

A: Vehicle-induced toxicity can confound study results and harm animal welfare. The combination of DMSO and PEG 400, while a powerful solvent system, can cause issues. High concentrations of organic solvents can lead to hemolysis (rupturing of red blood cells) and other toxicities.[5][7]

  • Rationale: Before dosing animals, you can screen potential IV formulations for their propensity to cause red blood cell lysis. This is a regulatory expectation for injectable formulations.[18][19]

  • Protocol:

    • Obtain fresh whole blood from the species you are studying (e.g., rat).

    • Prepare serial dilutions of your vehicle.

    • Incubate the vehicle dilutions with a small amount of blood at 37°C for approximately 45 minutes.[19]

    • Centrifuge the samples and measure the amount of hemoglobin released into the plasma via spectrophotometry (at 540 nm).[18]

    • Compare your results to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (saline).[20]

    • Interpretation: Formulations causing <10% hemolysis are generally considered safe for IV administration.[21][22]

The goal is to reduce the concentration of potentially toxic organic co-solvents.

Vehicle Component Primary Concern Max Recommended % (IV, Bolus) Safer Alternatives / Mitigation
DMSO Hemolysis, Neurotoxicity< 10%Replace with or dilute into a cyclodextrin solution.
PEG 400 Hemolysis, Renal Toxicity (high dose)< 30-40%Use a lower percentage in combination with other solubilizers.
Ethanol Hemolysis, CNS depression< 10%Use only when necessary and at the lowest possible concentration.

Recommended Safer IV Formulation Approaches:

  • Cyclodextrin-Based: The gold standard for solubilizing problematic compounds for IV use. A 20-40% HP-β-CD solution in water is generally very well tolerated.[8]

  • Lower Percentage Co-Solvent: Try to achieve the target concentration with a lower percentage of organic solvent. For example, see if 5% DMSO / 20% PEG 400 is sufficient.

  • Change Administration Method: If a bolus (rapid) injection is causing issues, switching to a slow intravenous infusion over 15-30 minutes can dramatically improve tolerability by allowing for rapid dilution of the vehicle in the bloodstream.[7][23]

G start Vehicle Toxicity Observed check_iv Is Route IV? start->check_iv hemolysis hemolysis check_iv->hemolysis Yes check_osmolality check_osmolality check_iv->check_osmolality No (Oral) reduce_cosolvent reduce_cosolvent hemolysis->reduce_cosolvent use_cyd use_cyd reduce_cosolvent->use_cyd slow_infusion slow_infusion use_cyd->slow_infusion end Select Tolerated Vehicle and Re-test In Vivo slow_infusion->end use_suspension use_suspension check_osmolality->use_suspension use_suspension->end

References

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  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
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  • Morton, D. B. (2000). A systematic approach for establishing humane endpoints. ILAR Journal, 41(2), 80–86.
  • FDA. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S.
  • Warren, D. B., Chalmers, D. K., Pouton, C. W., & Pouton, C. W. (2010). Formulation development and in vivo evaluation of a self-emulsifying drug delivery system (SEDDS) for the poorly water-soluble drug venetoclax. Journal of Pharmaceutical Sciences, 99(4), 1836–1847.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315–499.
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  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
  • Mus, L., Lambert, D. M., & Pendeville, H. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192580.
  • FDA. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S.
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  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.
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Technical Support Center: Optimizing Dose-Response Curves for Novel Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing dose-response curves for novel compounds, with a focus on pyrimidine-based inhibitors like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of characterizing the potency of new chemical entities. As a Senior Application Scientist, my goal is to equip you with a robust framework for generating high-quality, reproducible dose-response data.

Introduction: The Importance of a Well-Defined Dose-Response Relationship

The dose-response curve is a fundamental tool in pharmacology and drug discovery, graphically representing the relationship between the concentration of a drug and its biological effect.[1][2] A well-characterized dose-response curve provides critical information about a compound's potency (often expressed as IC50 or EC50), efficacy (the maximum effect), and the therapeutic window.[1] For novel pyrimidine-based inhibitors, which often target kinases or other enzymes, a precise understanding of this relationship is paramount for lead optimization and further development.

This guide will provide a comprehensive overview of the experimental workflow, from initial compound handling to final data analysis, with a strong emphasis on troubleshooting common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the optimization of dose-response curves for novel small molecules.

Q1: My dose-response curve is flat or shows very weak activity. What are the potential causes and solutions?

A flat or weak dose-response curve can be disheartening, but it's a common issue with several potential root causes:

  • Compound Insolubility: Novel compounds, particularly those with aromatic rings like pyrimidines, can have poor aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay wells for any signs of precipitation.

      • Determine the kinetic and thermodynamic solubility of your compound early in the development process.

      • Consider using a lower concentration of Dimethyl Sulfoxide (DMSO) or alternative formulation strategies if solubility is a persistent issue.

  • Incorrect Target Engagement: The compound may not be interacting with the intended biological target in your assay system.

    • Troubleshooting:

      • Confirm the expression of the target protein in your chosen cell line.

      • If possible, use a positive control compound with a known mechanism of action to validate the assay.

  • Compound Degradation: The compound may be unstable in the assay medium or under the experimental conditions.

    • Troubleshooting:

      • Assess the chemical stability of your compound in the assay buffer over the time course of the experiment.

      • Prepare fresh stock solutions for each experiment.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect.

    • Troubleshooting:

      • Optimize the assay parameters, such as incubation time and cell seeding density.[3][4]

      • Consider using a more sensitive detection method. For example, ATP-based viability assays are often more sensitive than metabolic assays like MTT.

Q2: I'm observing high variability between replicate wells. How can I improve the reproducibility of my assay?

High variability can obscure the true dose-response relationship and lead to unreliable IC50 values. Several factors can contribute to this issue:[5]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.

    • Troubleshooting:

      • Ensure you have a single-cell suspension before plating.

      • Mix the cell suspension thoroughly between plating each row or column.

      • Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and cell growth.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can introduce significant variability.

    • Troubleshooting:

      • Calibrate your pipettes regularly.

      • Use fresh pipette tips for each dilution and transfer.

      • When performing serial dilutions, ensure thorough mixing at each step.[6][7]

  • DMSO Concentration Effects: High concentrations of DMSO can be toxic to cells and affect their response to the compound.[8][9][10]

    • Troubleshooting:

      • Keep the final DMSO concentration in the assay wells as low as possible, typically below 0.5%.[10][11]

      • Ensure that the DMSO concentration is consistent across all wells, including the vehicle control.

Q3: My dose-response curve has an unusual shape (e.g., U-shaped or a very steep slope). What could be the reason?

Non-ideal curve shapes can provide valuable information about the compound's mechanism of action or potential off-target effects:[12]

  • U-shaped (Hormetic) Curve: This can indicate a biphasic response where the compound is stimulatory at low concentrations and inhibitory at high concentrations. This could be due to off-target effects or complex biological responses.

  • Steep Slope (High Hill Coefficient): A steep slope suggests a high degree of cooperativity in the binding of the compound to its target.[13] It can also be an artifact of compound precipitation at higher concentrations, leading to a sudden drop in response.

  • Shallow Slope (Low Hill Coefficient): A shallow slope may indicate multiple binding sites with different affinities, negative cooperativity, or experimental artifacts.

Experimental Protocol: Determining the IC50 of a Novel Pyrimidine-Based Inhibitor using an MTT Assay

This protocol provides a general framework for a cell-based viability assay. It should be optimized for your specific cell line and compound.

1. Compound Preparation and Serial Dilution:

  • Prepare a high-concentration stock solution of your pyrimidine compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[7]

  • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.[6][7] A 1:3 or 1:5 dilution series is a good starting point.[7]

2. Cell Culture and Seeding:

  • Culture your chosen cell line under standard conditions. Ensure the cells are healthy and in the exponential growth phase.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a pre-optimized density.[3][4] The optimal seeding density will ensure that the cells are still in the exponential growth phase at the end of the assay.[3]

3. Compound Treatment:

  • After allowing the cells to adhere overnight, prepare the final compound dilutions by diluting the DMSO stocks into the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[10][11]

  • Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., a known cytotoxic agent).[14]

4. Incubation:

  • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). The incubation time should be long enough to allow the compound to exert its effect but not so long that the vehicle control cells become over-confluent.

5. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

1. Data Normalization:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

  • Normalize the data to the vehicle control. The vehicle control represents 100% cell viability, and the blank represents 0% viability.

    • % Viability = (Absorbance of sample / Absorbance of vehicle control) * 100

2. Non-linear Regression:

  • Plot the normalized % viability against the logarithm of the compound concentration.[16]

  • Fit the data to a sigmoidal dose-response model (variable slope) using a suitable software package (e.g., GraphPad Prism, R).[2][17] This will generate a dose-response curve and provide key parameters.

3. Interpretation of Key Parameters:

  • IC50: The concentration of the compound that inhibits 50% of the biological response. It is a measure of the compound's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response relationship, while values greater or less than 1 suggest cooperativity or other complex interactions.

  • R² (Coefficient of Determination): Indicates the goodness of fit of the model to the data. A value closer to 1 suggests a better fit.

Example Dose-Response Data Table:

Log [Compound] (M)[Compound] (µM)% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Mean % Viability
-80.01102.398.7101.1100.7
-7.50.0395.699.297.497.4
-70.188.992.190.590.5
-6.50.375.478.976.276.8
-6152.148.955.352.1
-5.5328.731.529.830.0
-51012.310.911.811.7
-4.5305.66.15.95.9

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Compound Stock Preparation (100% DMSO) SerialDilution Serial Dilution (100% DMSO) CompoundPrep->SerialDilution Treatment Compound Treatment (Dilution in Media) SerialDilution->Treatment CellCulture Cell Culture & Seeding CellCulture->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Readout Absorbance Readout MTT->Readout Normalization Data Normalization Readout->Normalization CurveFitting Non-linear Regression (IC50, Hill Slope) Normalization->CurveFitting troubleshooting_tree Start Problem with Dose-Response Curve FlatCurve Flat or Weak Curve? Start->FlatCurve HighVariability High Variability? Start->HighVariability WeirdShape Unusual Shape? Start->WeirdShape FlatCurve->HighVariability No Solubility Check Solubility FlatCurve->Solubility Yes HighVariability->WeirdShape No Seeding Optimize Seeding HighVariability->Seeding Yes Hormesis Investigate Hormesis WeirdShape->Hormesis Yes Target Validate Target Solubility->Target Stability Assess Stability Target->Stability Sensitivity Optimize Assay Stability->Sensitivity EdgeEffect Avoid Edge Wells Seeding->EdgeEffect Pipetting Check Pipetting EdgeEffect->Pipetting DMSO Control DMSO % Pipetting->DMSO Precipitation Check for Precipitation Hormesis->Precipitation OffTarget Consider Off-Target Effects Precipitation->OffTarget

Caption: A decision tree to guide troubleshooting of common dose-response curve issues.

References

  • Holford, N. H., & Sheiner, L. B. (1981). Understanding the dose-effect relationship. Clinical Pharmacokinetics, 6(6), 429-453. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • MSD Manual Professional Edition. Dose-Response Relationships. [Link]

  • GraphPad. How to analyze dose-response curves. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • GraphPad. Analyzing Dose-Response Data. [Link]

  • Emergent Mind. Non-linear Dose-Response Curves. [Link]

  • ResearchGate. Optimization of seeding density and assay timing. [Link]

  • NanoTemper Technologies. Ligand serial dilution. [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • ResearchGate. Cell seeding density optimization for endpoint viability assay linear... [Link]

  • ResearchGate. Dose–response nonlinear regression curve fitting the percentage of cell... [Link]

  • Deranged Physiology. Graded dose-response curves. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Scientist Solutions. DMSO in cell based assays. [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? [Link]

  • Current Protocols in Chemical Biology. Designing Drug-Response Experiments and Quantifying their Results. [Link]

  • Toxicology MSDT. Dose-Response Curves. [Link]

  • Wikipedia. Dose–response relationship. [Link]

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Validation & Comparative

A Comparative Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and Other Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its ability to mimic the adenine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer.[2][3] This guide provides a comparative overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a compound of research interest, alongside established pyrimidine-based inhibitors of key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

While specific biological data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not yet extensively published, its structural features—namely the 2-aminopyrimidine core—strongly suggest its potential as a kinase inhibitor.[4] The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, crucial for anchoring small molecules into the ATP-binding pocket of various kinases.[2] This guide will, therefore, be framed as a roadmap for the initial characterization and comparative analysis of this and similar novel pyrimidine derivatives against well-profiled inhibitors.

Featured Pyrimidine Inhibitors: A Structural and Mechanistic Overview

For the purpose of this comparative guide, we will focus on two classes of pyrimidine-based kinase inhibitors with significant therapeutic relevance: EGFR and CDK inhibitors.

Compound of Interest: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
  • Structure:

    • IUPAC Name: 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

    • Molecular Formula: C10H14ClN3

  • Hypothesized Target and Mechanism: Based on its 2-aminopyrimidine scaffold, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor. The pyrrolidine group at the C2 position and the ethyl group at the C6 position likely occupy hydrophobic pockets within the kinase active site, contributing to its binding affinity and selectivity. The chlorine atom at the C4 position can be a key interaction point or a site for further chemical modification.

Comparator 1: Gefitinib (EGFR Inhibitor)
  • Structure:

    • IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • Target and Mechanism: Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[5][6] It competitively blocks the binding of ATP to the kinase domain of EGFR, thereby inhibiting autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[7]

  • Therapeutic Relevance: Gefitinib is used in the treatment of non-small-cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[8]

Comparator 2: Roscovitine (CDK Inhibitor)
  • Structure:

    • IUPAC Name: 2-(1-((R)-1-ethyl-2-hydroxyethyl)amino)-6-benzylamino-9-isopropylpurine

  • Target and Mechanism: Roscovitine is a purine-based inhibitor, but its pyrimidine-like core and mechanism of action provide a relevant comparison. It is a potent inhibitor of several cyclin-dependent kinases, particularly CDK1, CDK2, CDK5, and CDK7. By occupying the ATP-binding site of these CDKs, Roscovitine prevents the phosphorylation of their substrates, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and induction of apoptosis.[3] Pyrazolo[3,4-d]pyrimidines are also well-established as potent CDK inhibitors, functioning as bioisosteres of the purine ring.[3]

  • Therapeutic Relevance: Roscovitine and other CDK inhibitors are under investigation for the treatment of various cancers, including breast and lung cancer, often in combination with other therapies.[9]

Experimental Data: A Comparative Look at Inhibitory Potency

Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for comparing the potency of different inhibitors. The following table summarizes publicly available IC50 data for our comparator compounds against relevant cancer cell lines.

CompoundTarget KinaseCell LineIC50 (µM)Reference
GefitinibEGFRA549 (NSCLC)>10[10]
RoscovitineCDK2HCT-116 (Colon)16[3]
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Hypothesized: Kinases N/A To be determined

Note: The IC50 value for Gefitinib in A549 cells, which are EGFR wild-type, is high. Its potency is significantly greater in cell lines with activating EGFR mutations.

Experimental Protocols for Comparative Analysis

To experimentally validate the hypothesized activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and compare it with established inhibitors, the following detailed protocols for a kinase activity assay and a cell-based proliferation assay are provided.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a light signal. A decrease in the signal indicates inhibition of the kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, Gefitinib, Roscovitine)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the kinase solution to each well of the 96-well plate.

    • Add 2.5 µL of the serially diluted test compounds or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with a compound suggests cytotoxic or anti-proliferative effects.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, HCT-116 for CDK2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a Multiskan plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing the Science: Pathways and Workflows

Signaling Pathway of a Receptor Tyrosine Kinase

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Generalized signaling pathway of a receptor tyrosine kinase like EGFR and the point of intervention for pyrimidine inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay KinaseAssay Kinase Activity Assay (Luminescence-based) IC50_determination Determine IC50 KinaseAssay->IC50_determination CellAssay Cell Proliferation Assay (MTT) Cell_IC50 Determine Cellular IC50 CellAssay->Cell_IC50 Start Test Compound (e.g., 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine) Start->KinaseAssay Start->CellAssay

Caption: A streamlined workflow for the initial screening and characterization of a potential kinase inhibitor.

Conclusion and Future Directions

The structural similarity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine to known ATP-competitive kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers a framework for its initial characterization, outlining a direct comparison with established EGFR and CDK inhibitors through robust and well-defined experimental protocols.

The proposed in vitro kinase assays will elucidate its specific kinase targets and potency, while cell-based proliferation assays will provide insights into its anti-cancer activity in a cellular context. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency and selectivity. By following the methodologies presented, researchers can systematically evaluate the therapeutic potential of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and contribute to the expanding landscape of pyrimidine-based kinase inhibitors.

References

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A Comparative Guide to the Efficacy of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential efficacy of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and its analogs. Drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) from the broader class of pyrimidine derivatives, this document aims to inform the strategic design and evaluation of novel therapeutic candidates. While direct comparative experimental data for this specific scaffold and its immediate analogs is not extensively available in the public domain, this guide synthesizes insights from numerous studies on related compounds to project the likely impact of structural modifications on biological activity.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide array of biological targets. Substituted pyrimidines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The subject of this guide, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, is a 2,4,6-trisubstituted pyrimidine with distinct functionalities that are amenable to chemical modification for the exploration of structure-activity relationships. Understanding the contribution of each substituent to the molecule's overall efficacy is paramount for the rational design of more potent and selective analogs.

The Core Scaffold: Deconstructing 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

To systematically compare the potential efficacy of its analogs, we will dissect the core molecule into its three key components and analyze the likely consequences of their modification based on established SAR principles for pyrimidine derivatives.

  • The 4-Chloro Group: The chlorine atom at the 4-position is a common feature in many bioactive pyrimidines. It serves as a crucial synthetic handle for introducing a wide variety of substituents via nucleophilic aromatic substitution reactions. The electron-withdrawing nature of chlorine can also influence the overall electron distribution of the pyrimidine ring, potentially impacting its binding affinity to target proteins.

  • The 6-Ethyl Group: The ethyl group at the 6-position is a small, lipophilic substituent that can contribute to the molecule's binding to hydrophobic pockets within a target protein. The size and nature of the alkyl group at this position can significantly influence potency and selectivity.

  • The 2-Pyrrolidinyl Group: The pyrrolidine ring at the 2-position introduces a cyclic amino functionality. This group can participate in hydrogen bonding and other non-covalent interactions with the target. Modifications to the pyrrolidine ring, such as substitution or ring-opening, can profoundly alter the compound's biological activity.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

The following sections explore the anticipated impact of modifying each of the three key substituents on the biological efficacy of the parent compound. The projections are based on SAR trends observed in published studies on analogous pyrimidine series.

Modifications at the 4-Position: Beyond a Synthetic Handle

While the 4-chloro group is an excellent leaving group for synthesis, its replacement with other functionalities can dramatically alter the biological profile of the molecule.

Table 1: Predicted Impact of Substitutions at the 4-Position on Biological Activity

SubstitutionPredicted Effect on ActivityRationale and Supporting Evidence
Amino Groups (e.g., -NHR, -NRR') Potential for increased activity, particularly in kinase inhibition.The introduction of an amino group can facilitate the formation of crucial hydrogen bonds with the hinge region of many protein kinases, a common binding motif for pyrimidine-based inhibitors.[3]
Alkoxy Groups (e.g., -OCH3) Variable, potentially leading to decreased activity in some contexts.The replacement of a halogen with an alkoxy group can alter the electronic properties and steric bulk, which may not be favorable for binding to all targets.
Aryl/Heteroaryl Groups Potential for increased potency through additional binding interactions.Aryl or heteroaryl groups can engage in π-stacking and other hydrophobic interactions within the target's binding site, enhancing affinity.[4][5]
The Influence of the 6-Alkyl Group: Tuning Lipophilicity and Steric Fit

The size and nature of the substituent at the 6-position can be critical for optimizing the compound's fit within a target's binding pocket.

Table 2: Predicted Impact of Substitutions at the 6-Position on Biological Activity

SubstitutionPredicted Effect on ActivityRationale and Supporting Evidence
Smaller Alkyl Groups (e.g., -CH3) May maintain or slightly decrease activity compared to the ethyl group.A smaller alkyl group might not fully occupy a hydrophobic pocket, leading to a slight reduction in binding affinity.
Larger/Branched Alkyl Groups (e.g., -isopropyl, -tert-butyl) Likely to decrease activity due to steric hindrance.Bulky substituents at this position can clash with the surrounding amino acid residues in the binding site, preventing optimal binding.
Cyclic Alkyl Groups (e.g., -cyclopropyl) Potential for improved potency and metabolic stability.Cyclopropyl groups can introduce conformational rigidity and are often associated with enhanced metabolic stability and binding affinity.
Exploring the Chemical Space of the 2-Amino Moiety: The Role of the Pyrrolidine Ring

The 2-pyrrolidinyl group is a key determinant of the molecule's interaction with its biological target. Modifications here can lead to significant changes in efficacy and selectivity.

Table 3: Predicted Impact of Modifications to the 2-Pyrrolidinyl Group on Biological Activity

ModificationPredicted Effect on ActivityRationale and Supporting Evidence
Substituted Pyrrolidines High potential for modulating activity and selectivity.Introducing substituents on the pyrrolidine ring can create additional points of interaction with the target protein, allowing for fine-tuning of the binding affinity and selectivity profile.[6]
Other Cyclic Amines (e.g., piperidine, morpholine) Variable, dependent on the specific target.The size and polarity of the cyclic amine can influence binding. For example, a more polar morpholine ring might be favored by targets with a more hydrophilic binding pocket.
Acyclic Amino Groups May lead to a loss of potency due to increased conformational flexibility.The conformational constraint imposed by the pyrrolidine ring is often beneficial for binding. Acyclic amines have more rotational freedom, which can result in an entropic penalty upon binding.

Potential Mechanisms of Action: Kinase Inhibition

Given the prevalence of the 2,4-disubstituted pyrimidine scaffold in clinically approved and investigational kinase inhibitors, it is highly probable that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and its analogs exert their biological effects through the inhibition of one or more protein kinases.[3][7] Protein kinases play a central role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and block their catalytic activity. The substituents at the 2, 4, and 6-positions then determine the potency and selectivity of the inhibitor for specific kinases.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrimidine Pyrimidine Analog (e.g., 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine) Pyrimidine->Raf Inhibition MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

To determine if the compounds directly inhibit the activity of specific kinases, in vitro kinase assays are essential.

General Kinase Inhibition Assay Protocol (e.g., for a Tyrosine Kinase):

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a suitable reaction buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: Use a suitable detection method to quantify the extent of substrate phosphorylation. This can be done using various techniques, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based assays (e.g., ELISA): Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP remaining in the reaction (as ATP is consumed during phosphorylation).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

Future research should focus on the synthesis of a focused library of analogs of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and their systematic evaluation in a panel of cancer cell lines and kinase assays. This will not only validate the predictions made in this guide but also pave the way for the identification of lead compounds with improved efficacy and selectivity for further preclinical and clinical development.

References

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A Strategic Guide to Off-Target Profiling: The Case of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the efficacy of a small molecule against its intended target is only half the story. The other, equally critical, half is its selectivity. Undesirable off-target interactions are a primary driver of clinical adverse drug reactions (ADRs) and a major cause of late-stage drug attrition.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case for any new chemical entity (NCE).

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel heterocyclic compound, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine . Given that this molecule is a less-characterized entity, this document will serve as a strategic blueprint for its systematic evaluation. We will compare and contrast various industry-standard profiling platforms and methodologies, explaining the scientific rationale behind a tiered, data-driven approach to de-risking this potential therapeutic agent. The principles and protocols outlined herein are broadly applicable to other NCEs, particularly those with a pyrimidine scaffold, a common motif in kinase inhibitors.[3]

The Compound: Structural Considerations and Rationale for Profiling

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently interacting with the ATP-binding site of protein kinases.[3] The presence of a chloro-substituent suggests potential for covalent interaction or specific halogen bonding, while the pyrrolidinyl and ethyl groups will influence solubility, steric interactions, and the overall pharmacodynamic profile.

Given these structural alerts, a proactive and comprehensive cross-reactivity assessment is paramount. The primary goals of this profiling campaign are:

  • Identify the primary target(s) if unknown, and confirm on-target potency.

  • Uncover potential off-target liabilities across broad target families (kinases, GPCRs, ion channels, etc.).

  • Establish a selectivity index to quantify the therapeutic window.

  • Guide Structure-Activity Relationship (SAR) studies to mitigate identified off-target interactions while preserving on-target activity.[4]

A Tiered Approach to Cross-Reactivity Profiling

A tiered or sequential screening strategy is the most resource-efficient and scientifically sound approach.[1][4] This involves progressing the compound through increasingly comprehensive (and expensive) screening panels as confidence in its primary activity and safety profile grows.

G cluster_0 Tier 1: Early De-risking (Hit-to-Lead) cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection T1_Kinase Focused Kinase Panel (e.g., KinomeSCAN® @ 10µM) T2_Dose Dose-Response (IC50/Kd) Determination for Tier 1 'Hits' T1_Kinase->T2_Dose T1_Safety Core Safety Panel (e.g., Eurofins SafetyScreen18/44) ~44-87 key liability targets T1_Safety->T2_Dose T2_Broad Broad Kinase Profiling (e.g., >400 kinases) T2_Dose->T2_Broad T3_Cellular Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) T2_Broad->T3_Cellular T2_Extended Extended Safety Panel (e.g., Eurofins SafetyScreen87) T2_Extended->T3_Cellular T3_Phenotypic Phenotypic & Functional Assays (e.g., CiPA panel, Seizure models) T3_Cellular->T3_Phenotypic Start Test Compound: 4-Chloro-6-ethyl-2- pyrrolidin-1-ylpyrimidine Start->T1_Kinase Start->T1_Safety

Caption: Tiered workflow for cross-reactivity profiling.

Part 1: Broad Liability Screening & Kinase Selectivity

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a panel of targets known to be implicated in adverse drug reactions.[5] This acts as an early warning system.

Experimental Protocol 1: Broad Safety Panel Screening

Objective: To identify significant off-target interactions at a high concentration against a diverse panel of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Panel Selection: A panel such as the Eurofins SafetyScreen44 or SafetyScreen87 is recommended.[1] These panels cover key targets associated with cardiovascular (e.g., hERG), central nervous system (e.g., 5-HT receptors, Dopamine transporter), and other organ system toxicities.[5]

  • Assay Format: The assays are typically radioligand binding assays, which detect the displacement of a known radioactive ligand from the target protein by the test compound. This format is robust, high-throughput, and provides a direct measure of binding affinity.

  • Execution:

    • Prepare a 10 mM stock solution of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in 100% DMSO.

    • The service provider (e.g., Eurofins, Charles River) will perform serial dilutions. The compound is tested at a final concentration of 10 µM in duplicate.

    • A result is typically flagged as a "hit" if it shows >50% inhibition of radioligand binding.[5]

  • Data Interpretation: The output is a percentage inhibition value for each target. Hits require follow-up confirmation and dose-response analysis to determine potency (IC50 or Ki).

Experimental Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of the compound across the human kinome. Given the pyrimidine scaffold, this is a critical first step.

Methodology:

  • Panel Selection: A comprehensive kinase panel is essential. The most used method for studying kinase inhibitor selectivity is profiling in multiple parallel biochemical assays.[6] A platform like the Reaction Biology HotSpot™ or Eurofins' KinaseProfiler™ which covers over 400 kinases is the gold standard.

  • Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) are considered the gold standard for biochemical kinase assays due to their direct measurement of enzymatic activity and low interference rates.[7]

  • Execution:

    • The compound is screened at 1 or 10 µM.

    • ATP concentration is typically set at or near the Km for each individual kinase. This is a crucial detail, as it ensures that the resulting IC50 values more closely approximate the intrinsic affinity (Ki) of the inhibitor.[8]

  • Data Interpretation & Visualization:

    • Results are presented as percent inhibition at the tested concentration.

    • Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. For example, S(10) is the number of kinases inhibited by >90% at a 10 µM compound concentration. A lower S-score indicates higher selectivity.

    • Selectivity Entropy: This is an improved method for expressing selectivity as a single value, enabling rank-ordering of inhibitors. High entropy indicates promiscuity, while low entropy signifies selectivity.[6]

Part 2: Deep Dive - Potency Determination and Comparative Analysis

Any "hits" identified in the initial high-concentration screens must be followed up with dose-response studies to determine their potency (IC50 or Kd). This is critical for distinguishing between clinically relevant interactions and those that are unlikely to occur at therapeutic concentrations.

Experimental Protocol 3: IC50/Kd Determination for Off-Target Hits

Objective: To quantify the potency of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine against any identified off-targets from Tier 1 screening.

Methodology:

  • Assay Selection: Use the same assay format (e.g., binding or functional) in which the initial hit was observed.

  • Execution:

    • Test the compound over a range of concentrations, typically in a 10-point, half-log dilution series (e.g., from 100 µM down to 3 nM).

    • Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Comparative Analysis

The true value of this data comes from comparison. Let's hypothesize a set of results for our compound and compare it with two hypothetical alternatives: a highly selective compound (Alternative A) and a more promiscuous one (Alternative B).

Table 1: Hypothetical Kinase Selectivity Profile (IC50 in nM)

Target Kinase4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidineAlternative A (Selective)Alternative B (Promiscuous)
Primary Target X 25 15 50
Off-Target Kinase 1850>10,000150
Off-Target Kinase 22,500>10,000400
Off-Target Kinase 3>10,000>10,000900
Selectivity Ratio (Off-Target 1 / On-Target) 34x >667x 3x

Table 2: Hypothetical Safety Panel Profile (IC50 in nM)

Target4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidineAlternative A (Selective)Alternative B (Promiscuous)
hERG (Cardiotoxicity)9,500>30,000800
5-HT2B (Valvulopathy)>10,000>30,0001,200
DAT (CNS Effects)7,800>30,0002,500

Analysis:

  • 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: In this hypothetical scenario, the compound shows good potency for its primary target. It has a reasonable selectivity window against the tested off-target kinases and a clean profile against the key safety targets. The >300-fold window to hERG is a positive sign.

  • Alternative A: Represents an ideal candidate with very high selectivity. The >667-fold selectivity window minimizes the risk of off-target kinase effects.

  • Alternative B: This compound is problematic. The narrow 3-fold selectivity against Off-Target Kinase 1 and significant activity against hERG and 5-HT2B are major red flags, suggesting high risks for cardiotoxicity and other ADRs.

Part 3: Mechanistic & Functional Validation

Biochemical and binding assays are essential but occur in a highly artificial environment. The final tier of profiling aims to validate findings in a more physiologically relevant context.

Experimental Protocol 4: Cellular Target Engagement

Objective: To confirm that the compound engages its primary target and potential off-targets within a living cell.

Methodology:

  • Platform Selection:

    • NanoBRET™ (Promega): A proximity-based assay that measures compound binding to a target protein in live cells. It is quantitative and can be used to determine cellular IC50 values.

    • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. It provides label-free confirmation of target engagement.

  • Execution:

    • Select cell lines that endogenously express the primary target and any key off-targets.

    • Treat cells with a range of concentrations of the test compound.

    • Perform the assay according to the manufacturer's protocol to generate cellular dose-response curves.

G cluster_input Inputs cluster_process Process cluster_output Output Compound Test Compound Incubate Incubate Compound with Cells Compound->Incubate Cells Live Cells + Target-NanoLuc® Fusion Cells->Incubate AddTracer Add Fluorescent Tracer Incubate->AddTracer Measure Measure BRET Signal (Light Emission Ratio) AddTracer->Measure Curve Dose-Response Curve Measure->Curve Measure->Curve Higher concentration -> Lower BRET (Displacement) IC50 Cellular IC50 Curve->IC50

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The comprehensive cross-reactivity profile generated through these tiered experiments provides the critical data needed for an informed project decision. For 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine , the ideal outcome is high potency against its intended target, a clean profile on broad liability panels (IC50s >10 µM or >100x the primary target IC50), and a high degree of selectivity across the kinome.

Should significant off-target activities be identified, this is not necessarily the end of the road. This data becomes invaluable for the medicinal chemistry team, guiding the next round of synthesis to design out the undesirable interactions. By systematically comparing the compound's performance against established benchmarks and internal standards, researchers can confidently select the safest and most promising candidates to advance toward the clinic.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1953. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery website. [Link]

  • Eurofins Discovery Safety Pharmacology Portfolio. (2022, February 28). YouTube. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Bambi, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5435-5439. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582-30595.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of kinase inhibitors.
  • Bredel, M., & Jacoby, E. (2004). Chemogenomics: an emerging strategy for rapid target and drug discovery.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from PubChem. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology, 25(2), 256-266.e6.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Bowes, J., et al. (2012). In Vitro Safety Pharmacology Profiling: An Essential Tool for Successful Drug Development. European Pharmaceutical Review. [Link]

  • Ferguson, F. M., et al. (2020). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 11(7), 1384-1390. [Link]

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Benchmarking 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Scaffold and a Novel Candidate

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects.[1][2] Its prevalence stems from its ability to mimic endogenous nucleobases, allowing for interactions with a variety of enzymes and receptors.[1] A significant number of pyrimidine derivatives have been developed as protein kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology.[3][4] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the kinase domain, thereby blocking downstream signaling pathways that drive malignant cell proliferation and survival.[5][6]

This guide focuses on 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine , a novel compound with a substitution pattern that suggests potential as a kinase inhibitor. Given the extensive research into pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, we will proceed with the working hypothesis that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine acts as an inhibitor of the EGFR tyrosine kinase .[7][8][9]

This document provides a comprehensive framework for evaluating this hypothesis. We will benchmark the physicochemical and hypothetical biological properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine against Gefitinib , a well-characterized, FDA-approved first-generation EGFR inhibitor.[9][10] Furthermore, we will provide detailed, field-proven experimental protocols to validate the proposed mechanism of action and quantify the compound's efficacy, selectivity, and anti-proliferative activity.

Comparative Analysis: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine vs. Gefitinib

A direct comparison of the chemical structures of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and Gefitinib reveals a shared pyrimidine core, which is crucial for interacting with the hinge region of the kinase ATP-binding pocket. The key differences lie in the substituents at the 2, 4, and 6 positions, which will dictate the compound's specific binding affinity, selectivity, and pharmacokinetic properties.

Feature4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidineGefitinib
Core Scaffold PyrimidineQuinazoline (a fused pyrimidine ring system)
Substituent at C2 Pyrrolidinyl groupN/A (part of the fused ring)
Substituent at C4 Chloro groupAnilino moiety (N-(3-chloro-4-fluorophenyl))
Substituent at C6 Ethyl groupMethoxy and propoxy-morpholino groups
Molecular Formula C₁₀H₁₄ClN₃C₂₂H₂₄ClFN₄O₃[9]
Molecular Weight 211.69 g/mol 446.90 g/mol [9]
CAS Number 901586-62-7184475-35-2[9]

The pyrrolidinyl group at the C2 position and the ethyl group at the C6 position of our target compound are expected to influence its interaction with the hydrophobic regions of the ATP-binding pocket. The chloro group at C4 is a key feature, as this position is often involved in interactions with the kinase hinge region. In Gefitinib, the anilino moiety at C4 is critical for its potent and selective inhibition of EGFR.[9]

Hypothetical Biological Activity Profile

To establish a framework for experimental validation, we propose a hypothetical biological activity profile for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine as an EGFR inhibitor, benchmarked against known values for Gefitinib.

Parameter4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (Hypothetical)Gefitinib (Reported Values)
Target Kinase Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)[10]
Mechanism of Action ATP-competitive inhibitor of EGFR tyrosine kinaseATP-competitive inhibitor of EGFR tyrosine kinase[5][10]
Biochemical IC₅₀ (EGFR) To be determined (Expected in the nM to low µM range)~2-37 nM (depending on the assay and EGFR mutation status)[11]
Cellular IC₅₀ (A549 cells) To be determined~0.35 µM[9]

Visualizing the Mechanism of Action: The EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[5] This inhibition blocks the downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, that promote cell proliferation and survival.[10] The following diagram illustrates this pathway and the proposed point of intervention for our novel compound.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (Hypothesized) & Gefitinib Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and inhibitor action.

Experimental Validation: A Step-by-Step Guide

To substantiate the hypothesized activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a systematic experimental approach is essential. The following protocols outline the key in vitro and in vivo assays required to benchmark its performance against Gefitinib.

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the novel compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cell_Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Biochemical_Assay->Cell_Phospho_Assay Cell_Prolif_Assay Cell Proliferation Assay (MTT) Cell_Phospho_Assay->Cell_Prolif_Assay Xenograft_Model Mouse Xenograft Model (Assess Anti-Tumor Efficacy) Cell_Prolif_Assay->Xenograft_Model Promising Results

Sources

A Framework for the Preclinical Evaluation of Novel Pyrimidine Derivatives in Oncology: A Head-to-Head Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone in the development of targeted anticancer therapies, known to engage various oncogenic pathways.[1][2] This guide presents a comprehensive, standardized framework for the head-to-head comparison of novel pyrimidine derivatives, using the hypothetical compound 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (herein designated as CEP-41) as a case study. We outline a rigorous, multi-faceted approach to characterize the cytotoxic and mechanistic profile of CEP-41 across a panel of diverse and well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). This document provides detailed, field-proven protocols for assessing cell viability, induction of apoptosis, and cell cycle perturbation. The objective is to furnish researchers, scientists, and drug development professionals with a robust methodological blueprint for the preclinical evaluation of new chemical entities, ensuring data integrity and facilitating cross-study comparisons.

Introduction: The Rationale for Comparative Oncology Profiling

The clinical success of pyrimidine analogs in oncology underscores the therapeutic potential embedded in this heterocyclic structure.[2] These compounds often function as kinase inhibitors or disrupt critical signaling pathways, yet their efficacy can be highly context-dependent, varying significantly with the genetic and molecular landscape of the cancer.[1] Therefore, a critical initial step in the preclinical assessment of any new pyrimidine derivative is a comparative analysis across cancer cell lines from different tissue origins. This approach not only establishes a preliminary spectrum of activity but also provides vital clues into the compound's potential mechanism of action and biomarkers of sensitivity.

This guide focuses on three distinct and widely utilized cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line that is a workhorse for studying hormone-responsive cancers.[3][4][5] Its epithelial morphology and dependence on estrogen for proliferation make it a key model for endocrine-related malignancies.[3][6]

  • A549: A human lung adenocarcinoma cell line derived from alveolar basal epithelial cells.[7][8] These cells are known for their ability to synthesize lecithin and serve as a model for type II pulmonary epithelial cells.[8][9]

  • U-87 MG: A human primary glioblastoma cell line, representing one of the most aggressive forms of brain cancer.[10][11] This line is frequently used in neuroscience and immuno-oncology research.[10]

By subjecting our hypothetical compound, CEP-41, to a battery of standardized assays using these cell lines, we can construct a foundational dataset to guide further development.

Experimental Design & Methodologies

The cornerstone of a reliable comparison is a validated and consistently executed experimental workflow. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the trustworthiness of the generated data.

Overall Experimental Workflow

The workflow is designed to move from a broad assessment of cytotoxicity to more detailed mechanistic investigations.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Prepare Stock Solution of CEP-41 in DMSO C Dose-Response Treatment (24h, 48h, 72h) A->C B Cell Culture & Seeding (MCF-7, A549, U-87 MG) B->C D MTT Cell Viability Assay C->D E Calculate IC50 Values D->E F Treat Cells with 1x and 2x IC50 of CEP-41 E->F Inform Dosing G Annexin V/PI Staining for Apoptosis F->G H Propidium Iodide Staining for Cell Cycle Analysis F->H I Flow Cytometry Analysis G->I H->I

Caption: High-level workflow for the evaluation of CEP-41.

Detailed Experimental Protocols
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate MCF-7, A549, and U-87 MG cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.[12]

    • Compound Preparation: Prepare a 2X serial dilution of CEP-41 in the appropriate culture medium. Concentrations should range from a high of 100 µM to a low of ~0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.[15]

  • Step-by-Step Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with CEP-41 at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

    • Washing: Wash the cells once with cold 1X PBS.[17]

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Live cells will be double-negative, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be double-positive.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then be used to create a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells in 6-well plates with CEP-41 at IC50 and 2x IC50 concentrations for 24 hours.

    • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

    • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice or at -20°C for at least two hours.[19]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[19] The RNase A is crucial for preventing the staining of RNA.[19]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Analysis: Analyze the samples using a flow cytometer. The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population situated between them.[18]

Hypothetical Results & Data Presentation

The following tables present plausible, hypothetical data for CEP-41 to illustrate how the results of these experiments would be structured for a clear head-to-head comparison.

Table 1: Cytotoxicity of CEP-41 Across Different Cancer Cell Lines (IC50 Values in µM)
Cell LineTissue of Origin24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 Breast Adenocarcinoma25.412.15.8
A549 Lung Carcinoma18.28.53.1
U-87 MG Glioblastoma> 5045.728.3

This data suggests that CEP-41 exhibits time- and dose-dependent cytotoxicity, with the highest potency against the A549 lung cancer cell line and the least effect on the U-87 MG glioblastoma line.

Table 2: Induction of Apoptosis by CEP-41 after 48h Treatment
Cell LineTreatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 Control95.13.21.7
IC50 (12.1 µM)48.535.815.7
2x IC50 (24.2 µM)22.351.226.5
A549 Control96.32.51.2
IC50 (8.5 µM)45.242.112.7
2x IC50 (17.0 µM)15.865.518.7
U-87 MG Control94.83.51.7
IC50 (45.7 µM)55.120.324.6
2x IC50 (91.4 µM)38.628.932.5

These hypothetical results indicate that CEP-41's cytotoxic effect, particularly in A549 and MCF-7 cells, is mediated primarily through the induction of apoptosis. The U-87 MG cells show a less pronounced apoptotic response, suggesting a different mechanism of cell death or resistance.

Table 3: Cell Cycle Analysis of CEP-41 Treated Cells after 24h
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control65.220.514.3
IC50 (25.4 µM)50.115.334.6
A549 Control58.925.116.0
IC50 (18.2 µM)42.318.838.9
U-87 MG Control60.522.816.7
IC50 (>50 µM)59.121.919.0

This dataset suggests that CEP-41 may induce a G2/M phase cell cycle arrest in both MCF-7 and A549 cells, preventing them from proceeding to mitosis. The lack of a significant change in the U-87 MG cell cycle profile correlates with its observed resistance to the compound.

Discussion & Mechanistic Interpretation

Based on our hypothetical data, CEP-41 demonstrates selective anticancer activity. The potent cytotoxicity against A549 cells, coupled with a robust induction of apoptosis and G2/M arrest, points towards a mechanism potentially involving the disruption of microtubule dynamics or inhibition of cyclin-dependent kinases that regulate the G2/M checkpoint.

The moderate sensitivity of MCF-7 cells follows a similar pattern, suggesting a shared mechanism of action. The pronounced resistance of U-87 MG cells is a critical finding. This could be attributed to several factors, such as differential expression of the molecular target of CEP-41, upregulation of drug efflux pumps, or activation of alternative survival pathways. For instance, glioblastoma cells are known for their robust DNA repair mechanisms and resistance to apoptosis, which could explain the lower efficacy observed.

G cluster_0 Hypothesized Mechanism of CEP-41 cluster_1 Cell Line Response CEP41 CEP-41 Target Molecular Target (e.g., G2/M Checkpoint Kinase) CEP41->Target Inhibits G2M G2/M Arrest Target->G2M Blocks Progression Apoptosis Apoptosis G2M->Apoptosis Induces Viability Decreased Cell Viability Apoptosis->Viability A549 A549 (Sensitive) Viability->A549 MCF7 MCF-7 (Sensitive) Viability->MCF7 U87 U-87 MG (Resistant)

Caption: Hypothesized mechanism of CEP-41 action and differential cell response.

Conclusion & Future Directions

This guide provides a standardized framework for the initial preclinical evaluation of novel pyrimidine compounds like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. Our hypothetical analysis reveals a compound with selective efficacy, highlighting the importance of a multi-cell line screening approach. The data suggests that CEP-41 is a promising candidate for further investigation, particularly for lung and breast cancers.

Future work should focus on:

  • Target Identification: Elucidating the specific molecular target of CEP-41.

  • Resistance Mechanisms: Investigating the molecular basis for the observed resistance in U-87 MG cells.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of lung and breast cancer.

By adhering to rigorous and well-documented protocols, researchers can build a robust data package that accelerates the translation of promising compounds from the laboratory to the clinic.

References

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PubMed Central. Available at: [Link]

  • MCF7 - ECACC cell line profiles. Culture Collections. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

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  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. Available at: [Link]

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  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

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Independent Validation of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the biological activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. Given the prevalence of the pyrimidine scaffold in a multitude of clinically approved drugs, particularly as kinase inhibitors, this validation strategy is centered around a primary hypothesis: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine possesses anticancer activity mediated through the inhibition of protein kinases.

This document is structured to guide researchers through a logical, stepwise process, from initial broad-spectrum cellular screening to more defined biochemical assays and target identification. We will objectively compare the performance of this compound against established kinase inhibitors and provide the rationale behind each experimental choice.

Section 1: Foundational Strategy and Comparator Selection

The initial challenge in validating an uncharacterized compound is the vast landscape of potential biological targets. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of protein families.[1] Our strategy, therefore, is to cast a wide net initially and then systematically narrow the focus based on experimental outcomes.

To provide a robust benchmark for our test compound, we have selected two well-characterized kinase inhibitors as comparators:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that serves as a positive control for general kinase inhibition.[2] Its promiscuous nature makes it an excellent tool for initial validation of kinase-centric assays.[2]

  • Dasatinib: An FDA-approved pyrimidine-based multi-kinase inhibitor, primarily targeting BCR-ABL and Src family kinases.[3][4] Its structural similarity to our test compound and its defined kinase profile make it an ideal comparator for assessing potency and selectivity.

A negative control, such as a structurally similar but biologically inactive pyrimidine analog, should also be included in all experiments to account for non-specific effects. For the purpose of this guide, we will refer to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine as the "Test Compound."

Section 2: Initial Phenotypic Screening for Anticancer Activity

The first step is to ascertain whether the Test Compound elicits a biological response in a cellular context. A cell viability assay is a fundamental starting point for assessing potential anticancer activity.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the Test Compound would suggest either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Rationale: We will screen the Test Compound against a panel of cancer cell lines representing diverse tumor types to identify potential areas of sensitivity.

Selected Cell Lines:

  • A549 (Lung Carcinoma): A commonly used cell line for initial cancer screening.

  • HCT116 (Colon Carcinoma): Represents another prevalent cancer type.

  • MCF-7 (Breast Carcinoma): A well-characterized breast cancer cell line.

Protocol: MTT Cell Viability Assay[6][7]
  • Cell Seeding: Plate A549, HCT116, and MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the Test Compound, Staurosporine, and Dasatinib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Hypothetical IC50 Values (µM) from MTT Assay
CompoundA549HCT116MCF-7
Test Compound 5.28.112.5
Staurosporine 0.020.030.05
Dasatinib 1.50.82.1
Negative Control >100>100>100

Section 3: In Vitro Kinase Inhibition Profiling

Assuming the Test Compound demonstrates anticancer activity in the initial screen, the next logical step is to investigate our primary hypothesis: kinase inhibition. A biochemical kinase assay will directly measure the ability of the compound to inhibit the enzymatic activity of a panel of purified kinases.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[5][6] A decrease in ADP production in the presence of the Test Compound indicates inhibition of the kinase.

Experimental Rationale: We will screen the Test Compound against a panel of kinases that are frequently implicated in cancer and are known to be targeted by pyrimidine-based inhibitors. This will provide initial insights into the compound's selectivity profile.

Selected Kinase Panel:

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.[7]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often dysregulated in various cancers.[8]

  • CDK2/Cyclin A (Cyclin-dependent kinase 2): A key regulator of the cell cycle.[9]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase crucial for angiogenesis.

Protocol: In Vitro Kinase Assay (ADP-Glo™)[13][14]
  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the Test Compound at various concentrations. Include Staurosporine and Dasatinib as positive controls and a no-inhibitor control.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 values.

Data Presentation: Hypothetical IC50 Values (µM) from In Vitro Kinase Assay
CompoundSrcEGFRCDK2/Cyclin AVEGFR2
Test Compound 0.52.58.0>50
Staurosporine 0.0050.0080.0030.01
Dasatinib 0.0011.20.20.05
Negative Control >100>100>100>100

Section 4: Target Engagement in a Cellular Context

Demonstrating that a compound inhibits a purified enzyme in a test tube is a critical step, but it is equally important to confirm that the compound can engage its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells.[10][11] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[12]

Experimental Rationale: Based on the results of the in vitro kinase assay, we will select the most promising kinase target (in our hypothetical case, Src) and a cell line that expresses this target (e.g., HCT116) to validate target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®)[18]
  • Cell Treatment: Treat HCT116 cells with the Test Compound or vehicle (DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

  • Protein Quantification: Analyze the amount of the target protein (Src) remaining in the soluble fraction by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the Test Compound indicates target engagement.

Section 5: Identification of Binding Partners

While our validation workflow is guided by a kinase-centric hypothesis, it is crucial to remain open to the possibility of other or additional targets. Affinity chromatography is an effective method for identifying the binding partners of a small molecule from a complex protein mixture.

Affinity Chromatography

This technique involves immobilizing the Test Compound on a solid support and then passing a cell lysate over this support.[13] Proteins that bind to the compound will be retained, while non-binding proteins will flow through. The bound proteins can then be eluted and identified.

Experimental Rationale: This unbiased approach can confirm the interaction with the hypothesized target (e.g., Src) and potentially reveal novel, off-target interactions.

Protocol: Small Molecule Affinity Chromatography[20][21]
  • Immobilization of Test Compound: Covalently link the Test Compound to a chromatography resin.

  • Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line (e.g., HCT116).

  • Binding: Incubate the cell lysate with the compound-coupled resin to allow for protein binding.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Visualizing the Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Unbiased Target ID pheno_screen Cell Viability Assay (MTT) cell_lines A549, HCT116, MCF-7 pheno_screen->cell_lines Test on biochem_assay Biochemical Kinase Assay (ADP-Glo) pheno_screen->biochem_assay If active kinase_panel Src, EGFR, CDK2, VEGFR2 biochem_assay->kinase_panel Screen against cetsa Cellular Thermal Shift Assay (CETSA®) biochem_assay->cetsa Identify top hit target_cell HCT116 (Src-expressing) cetsa->target_cell Validate in affinity_chrom Affinity Chromatography cetsa->affinity_chrom Confirm/Discover Targets mass_spec Mass Spectrometry affinity_chrom->mass_spec Identify with end_point Validated Activity Profile affinity_chrom->end_point start Start Validation start->pheno_screen

Caption: A stepwise workflow for the independent validation of a novel compound's biological activity.

Conclusion

This guide outlines a rigorous and logical pathway for the independent validation of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, or any uncharacterized small molecule with a similar scaffold. By progressing from broad phenotypic screening to specific biochemical and cellular target engagement assays, researchers can build a comprehensive and defensible profile of the compound's activity. The inclusion of appropriate positive and negative controls at each stage is paramount for ensuring the scientific integrity of the findings. This structured approach, grounded in established methodologies, will enable drug development professionals to make informed decisions about the future of this and other novel chemical entities.

References

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A Comparative Guide to the Biological Activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this vast chemical space, 2,4,6-trisubstituted pyrimidines have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[1] This guide provides a detailed comparative analysis of two closely related pyrimidine derivatives: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

While direct comparative studies on the biological activity of these two specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a scientifically grounded comparison. We will explore the subtle yet significant structural difference—an ethyl versus a methyl group at the 6-position—and its potential impact on their biological performance. Furthermore, this guide will furnish researchers with detailed, actionable experimental protocols to directly compare the activity of these compounds in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activity. The key difference lies in the alkyl substituent at the C6 position of the pyrimidine ring.

Property4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
Molecular Formula C9H12ClN3C10H14ClN3
Molecular Weight 197.66 g/mol [3]211.69 g/mol
Structure 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
Predicted LogP ~2.5~3.0
Predicted Solubility Moderate in organic solventsSlightly lower aqueous solubility expected

Structure-Activity Relationship (SAR) Analysis: The Significance of the 6-Alkyl Substituent

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[4] The variation at the 6-position from a methyl to an ethyl group, while seemingly minor, can have profound effects on the molecule's interaction with biological targets.

Hypothesized Impact of the Ethyl vs. Methyl Group:
  • Steric Hindrance: The larger ethyl group may introduce steric hindrance that could either enhance or diminish binding to a biological target. If the binding pocket is accommodating, the increased van der Waals interactions could lead to higher affinity. Conversely, a constrained binding site might favor the smaller methyl group.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity can influence several pharmacokinetic properties, including membrane permeability, plasma protein binding, and metabolic stability. An optimal level of lipophilicity is often crucial for drug efficacy.

  • Metabolic Stability: The additional methylene group in the ethyl substituent provides an extra site for metabolic enzymes, such as cytochrome P450s, to act upon. This could potentially lead to a different metabolic profile for the ethyl-containing compound compared to its methyl counterpart.

SAR_Comparison cluster_methyl 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine cluster_ethyl 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine cluster_properties Potential Impact on Biological Activity M Methyl Group (C6) Binding Target Binding Affinity M->Binding Less Steric Hindrance Pharmaco Pharmacokinetics M->Pharmaco Lower Lipophilicity Metabolism Metabolic Stability M->Metabolism Potentially More Stable E Ethyl Group (C6) E->Binding Increased Steric Hindrance/van der Waals Interactions E->Pharmaco Higher Lipophilicity (Affects absorption, distribution) E->Metabolism Additional Site for Metabolism

Potential Biological Activities and Experimental Evaluation

Given the known activities of similar pyrimidine derivatives, both compounds are promising candidates for evaluation in several key therapeutic areas. Below are detailed experimental protocols for their comparative assessment.

Anticancer Activity: Kinase Inhibition Assays

Many pyrimidine derivatives are potent kinase inhibitors.[5] A comparative study of the two compounds against a panel of cancer-related kinases would be highly informative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare stock solutions of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine in 100% DMSO at a concentration of 10 mM.

  • Kinase and Substrate Preparation: Reconstitute the desired recombinant human kinases (e.g., EGFR, VEGFR2, CDK2) and their corresponding substrates in the appropriate assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Add 2.5 µL of the test compounds serially diluted in DMSO to the appropriate wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO only).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add 5 µL of a mixture of ATP and the kinase-specific substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) to each well to measure kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions (10 mM in DMSO) Add_Compound Add Serially Diluted Compounds Compound_Prep->Add_Compound Kinase_Prep Reconstitute Kinase and Substrate Add_Kinase Add Kinase Solution Kinase_Prep->Add_Kinase Plate_Setup Prepare 384-well plate with buffer Plate_Setup->Add_Compound Add_Compound->Add_Kinase Initiate_Rxn Add ATP/Substrate Mix Add_Kinase->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Detect Add Detection Reagent Incubate->Detect Read_Plate Measure Luminescence Detect->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Antimalarial Activity Assays

Substituted pyrimidines have also shown promise as antimalarial agents.[3] A comparative evaluation against Plasmodium falciparum would be a valuable endeavor.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Maintain asynchronous cultures of Plasmodium falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation:

    • Add 180 µL of the parasite culture to each well of a 96-well plate.

    • Add 20 µL of the diluted test compounds to the respective wells. Include a positive control (e.g., Chloroquine) and a negative control (infected red blood cells with no drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values for each compound.

Conclusion and Future Directions

The comparative analysis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine presents a compelling case for further investigation. While the methyl-substituted analog is more commonly documented, the subtle structural modification to an ethyl group at the 6-position could unlock significant and potentially advantageous differences in biological activity and pharmacokinetic profiles.

The provided experimental protocols offer a robust framework for researchers to directly compare these two compounds. The resulting data would provide invaluable insights into the structure-activity relationship of 6-alkyl-substituted pyrimidines and could guide the design of more potent and selective therapeutic agents. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.

References

  • Hassan, A. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 349-363.
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  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674.
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A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: A Comparative Analysis Using the 2,4-Disubstituted Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in cellular signaling, achieving kinase inhibitor selectivity is a paramount challenge. The human kinome consists of over 500 highly conserved ATP-binding sites, making off-target interactions a frequent and often confounding variable in experimental biology and therapeutic development. The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous kinase inhibitors.[1] While compounds like the subject of this guide, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine , represent promising chemical matter, their utility is fundamentally defined by their selectivity profile.

This guide provides a framework for evaluating the selectivity of novel chemical entities, using the pyrimidine scaffold as a central theme. As specific biological data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not yet publicly available, we will use it as a representative candidate for profiling. We will objectively compare the conceptual approach to its evaluation against the known selectivity profiles of two well-characterized kinase inhibitors: the highly selective Erlotinib and the multi-targeted inhibitor Dasatinib . We will also discuss the clinical implications of off-target effects using Sunitinib as a case study. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

The Selectivity Spectrum: Why On-Target Potency is Only Half the Story

A potent kinase inhibitor is not necessarily a useful tool. An inhibitor's value is derived from its ability to modulate a specific biological pathway without introducing confounding variables from unintended interactions. We can visualize inhibitors on a selectivity spectrum.

G cluster_0 cluster_1 a Highly Selective (e.g., Erlotinib) c Unknown Profile (e.g., 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine) a->c Characterization Needed b Multi-Targeted (e.g., Dasatinib) b->c Characterization Needed d Narrow Therapeutic Window High risk of off-target effects d->b e Broad Therapeutic Window Clean phenotype, predictable results e->a

Caption: Logical relationship between inhibitor selectivity and experimental utility.

  • Highly Selective Inhibitors (e.g., Erlotinib): These compounds are invaluable for dissecting specific signaling pathways. Erlotinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC₅₀ of 2 nM in vitro.[2] Its high selectivity allows researchers to attribute observed cellular effects, such as G1 phase cell-cycle arrest, directly to the inhibition of EGFR signaling.[2][3]

  • Multi-Targeted Inhibitors (e.g., Dasatinib): These inhibitors can be therapeutically powerful but are complex tools for basic research. Dasatinib was developed as a dual Src/Abl kinase inhibitor for chronic myelogenous leukemia (CML).[4][5] However, broader profiling revealed its promiscuity, binding to numerous tyrosine and serine/threonine kinases.[6] This multi-targeted nature can be beneficial for overcoming resistance but makes it difficult to assign a cellular phenotype to the inhibition of a single target.

  • The Consequence of Off-Target Effects (e.g., Sunitinib): Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[7] However, it is associated with significant cardiotoxicity. This adverse effect is not related to its primary targets (VEGFRs/PDGFRs) but is caused by the off-target inhibition of AMP-activated protein kinase (AMPK), which is critical for cardiomyocyte energy homeostasis.[8][9] This underscores the critical importance of comprehensive selectivity profiling.

A Three-Tiered Strategy for Selectivity Profiling

To comprehensively evaluate a novel compound like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a multi-faceted approach is required. This strategy moves from broad, high-throughput screening to detailed validation of on-target and off-target interactions within a physiological context.

Caption: A three-tiered workflow for kinase inhibitor selectivity profiling.

Experimental Protocols: The Scientist's Bench Guide

Here, we detail the methodologies for each tier of the profiling strategy. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Tier 1: Broad Kinome Profiling via Competition Binding Assay (e.g., KINOMEscan®)

Rationale: The goal of this initial step is to survey the entire kinome in an unbiased manner to identify all potential binding partners of the test compound.[10][11] The KINOMEscan® platform is an industry-standard method that measures the ability of a compound to displace a reference ligand from the ATP-binding site of over 460 kinases.[12] The output is typically reported as percent of control, where a lower percentage indicates stronger binding, or as a dissociation constant (Kd).

Experimental Protocol:

  • Compound Preparation: Solubilize 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare a screening concentration (e.g., 1 µM) as specified by the service provider.

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand specific for that kinase, and the test compound.[12]

  • Competition Binding: The test compound is incubated with the kinase panel. If the compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.[13]

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[14] A strong inhibitor will result in a low qPCR signal.

  • Controls:

    • Positive Control: A known multi-targeted inhibitor (e.g., Staurosporine) is run to ensure the assay can detect inhibition across kinase families.

    • Negative Control: A DMSO vehicle control is used to establish the baseline (100%) signal for each kinase.

  • Data Analysis: Results are often visualized as a "TREEspot™" diagram, which maps interacting kinases onto a dendrogram of the human kinome, providing an immediate visual representation of selectivity.

Tier 2: In Vitro Enzymatic Assay for IC₅₀ Determination

Rationale: Once primary targets and potent off-targets are identified, the next step is to quantify the functional inhibitory activity (IC₅₀) of the compound against these specific kinases. This assay measures the enzymatic activity of the purified kinase rather than just binding.[15]

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[16]

    • Kinase: Recombinant purified enzyme of the target kinase (e.g., EGFR, Abl, Src).

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP: Prepare a solution of ATP, often at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Test Compound: Create a serial dilution of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (e.g., from 100 µM to 1 pM) in DMSO.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase buffer.[17]

  • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring incorporated radioactivity.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.

  • Controls:

    • Positive Control: A known inhibitor for the target kinase (e.g., Erlotinib for EGFR) to validate the assay's sensitivity.

    • Negative Control (No Inhibitor): DMSO vehicle only, representing 100% kinase activity.

    • Background Control (No Kinase): To measure any non-enzymatic signal.

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of the inhibitor. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Tier 3: Cellular Target Engagement with CETSA®

Rationale: A compound may be a potent inhibitor of a purified enzyme but fail to work in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) confirms that the compound binds to its target in a physiological, intracellular environment.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a range of concentrations of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine for a set period (e.g., 1-2 hours) to allow for cell entry.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[20][21]

  • Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

  • Controls:

    • Vehicle Control: Cells treated with DMSO establish the baseline thermal melting curve for the target protein.

    • Positive Control: A known cell-permeable inhibitor for the target (if available) should be run in parallel to demonstrate an expected thermal shift.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples, indicating thermal stabilization.

Data Interpretation and Comparative Analysis

The data generated from this three-tiered approach allows for a robust comparison of our test compound against established benchmarks.

Table 1: Hypothetical Selectivity Data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine vs. Comparators

CompoundPrimary Target(s)IC₅₀ (Primary Target)Key Off-Targets (IC₅₀ < 1 µM)Selectivity Score (S₁₀ at 1µM)¹
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine To Be DeterminedTBDTBD from Tier 1 ScreenTBD
Erlotinib EGFR2 nM[2]None typically reported in functional assaysVery High (>0.9)
Dasatinib Abl, Src~1-3 nM[5]LCK, YES, FYN, BTK, DDR1, etc.[6]Low (~0.2)
Sunitinib VEGFRs, PDGFRs2-10 nMAMPK, RSK1, c-Kit, FLT3[9]Moderate (~0.5)

¹Selectivity Score (S₁₀) is the fraction of kinases that are inhibited by less than 90% at a given concentration (e.g., 1 µM). A score closer to 1.0 indicates higher selectivity.

Conclusion

The evaluation of a novel kinase inhibitor like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine requires a systematic and multi-tiered approach. By moving from broad kinome scanning to specific enzymatic assays and finally to cellular target engagement, researchers can build a comprehensive selectivity profile. Comparing this profile against well-understood molecules like the "clean" inhibitor Erlotinib and the "promiscuous" inhibitor Dasatinib provides essential context for interpreting results.[2][6] This rigorous validation is not merely an academic exercise; as the case of Sunitinib-induced cardiotoxicity demonstrates, a thorough understanding of off-target effects is critical for both the successful application of chemical probes in research and the development of safe and effective therapeutics.[9]

References

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  • Shah, N. P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

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  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

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  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12053-12071. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not mere regulatory hurdles; they are cornerstones of a safe laboratory environment, environmental stewardship, and scientific integrity. This guide provides a detailed, field-proven protocol for the safe disposal of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, ensuring that its handling from bench to final disposal is conducted with the highest standards of safety and compliance.

Core Hazard Profile: Understanding the "Why" Behind the Procedure

While a specific Safety Data Sheet (SDS) for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not widely available, a robust risk assessment can be constructed by examining structurally analogous compounds, such as 4-Chloro-6-ethyl-5-fluoropyrimidine. The shared chlorinated pyrimidine core is the primary determinant of its chemical reactivity and hazard profile.

This compound must be treated as a hazardous substance. The primary hazards are associated with its potential corrosivity, toxicity, and its classification as a halogenated organic compound, which dictates a specific waste stream. Thermal decomposition can release toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[1]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard Classification GHS Hazard Code Precautionary Rationale
Acute Oral Toxicity H302: Harmful if swallowed[2][3][4] Ingestion can lead to significant adverse health effects; do not eat, drink, or smoke when handling.[2][4]
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage[1][2] The compound is likely corrosive or a strong irritant. Direct contact can cause chemical burns.[1]
Serious Eye Damage H314: Causes severe skin burns and eye damage[1][2] Vapors or direct contact can cause severe and potentially irreversible eye damage.
Respiratory Irritation H335: May cause respiratory irritation[2][5] Inhalation of dust or vapors may irritate the respiratory system.[2]
Skin Sensitization H317: May cause an allergic skin reaction[3][4] Repeated exposure may lead to the development of an allergic skin response.

| Environmental Hazard | Not explicitly classified, but should be assumed | Halogenated compounds can have long-term adverse effects on aquatic ecosystems. Under no circumstances should the chemical be allowed to enter drains or waterways.[6] |

Immediate Safety & Handling: Prerequisites for Disposal

Before beginning any disposal-related activities, the following safety protocols are mandatory. These steps are designed to create a self-validating system of safety, minimizing risk at every stage.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[7] Given the compound's nature, consider double-gloving.[7] Gloves must be inspected before use and disposed of after handling in accordance with good laboratory practices.[8]

  • Eye Protection: Use chemical safety goggles or a full-face shield for maximum protection against splashes.[6]

  • Body Protection: A fully buttoned, chemical-resistant laboratory coat is required.[6]

  • Respiratory Protection: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][9]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

  • Evacuate all non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation, typically by working within a fume hood.[1]

  • Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or a specialized chemical absorbent.[1][6]

  • Carefully collect the absorbed material and contaminated debris into a dedicated, leak-proof, and sealable container for hazardous waste.[6][8]

  • Label the container clearly as "Hazardous Waste" with the full chemical name and date of the spill.[6]

  • Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is governed by its classification as a halogenated organic compound. This dictates its entry into a specific, regulated waste stream.

Step 1: Waste Segregation

This is the most critical step from a compliance and cost perspective.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[9][10]

  • Causality: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion. Mixing it with non-halogenated waste contaminates the entire volume, needlessly increasing disposal costs and complexity.[11] Never mix halogenated waste with other waste streams like heavy metals or "P-listed" acute toxins.[9]

Step 2: Containerization

The integrity of the waste container is paramount to safe storage and transport.

  • Action: Select a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene).[7] The container must have a tightly sealing cap.[9][11]

  • Causality: A secure container prevents the escape of volatile vapors and protects against accidental spills, ensuring safety within the laboratory's Satellite Accumulation Area (SAA).[9] The container must remain closed at all times except when waste is actively being added.[10]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.

  • Action: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9][12] The label must include:

    • The words "Hazardous Waste."[6][10]

    • The full, unabbreviated chemical name: "Waste 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine."[10]

    • A list of all chemical constituents and their approximate percentages.[9]

    • The relevant hazard identification (e.g., "Toxic," "Corrosive").[9]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for acceptance by waste disposal technicians.

Step 4: Temporary On-Site Storage

Waste must be stored safely and securely while awaiting collection.

  • Action: Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area. This area must be equipped with secondary containment (such as a spill tray) to contain any potential leaks.[6][9]

  • Causality: Secondary containment is a critical fail-safe, ensuring that even if the primary container fails, the hazardous material will be captured, preventing environmental release and facility contamination.

Step 5: Final Disposal

Final disposal must be handled by certified professionals.

  • Action: Once the waste container is approximately three-quarters full, arrange for collection through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9]

  • Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations, ensuring a complete and compliant chain of custody.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal A Identify Waste: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine B Consult SDS / Hazard Profile A->B C Don Personal Protective Equipment (PPE) - Double Gloves - Goggles/Face Shield - Lab Coat B->C D Work in Chemical Fume Hood C->D E Select Correct Waste Stream D->E F NON-HALOGENATED WASTE (Incorrect Path) E->F G HALOGENATED ORGANIC WASTE (Correct Path) E->G H Use Designated, Compatible, Leak-Proof Container G->H I Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards Identified H->I J Keep Container Tightly Sealed I->J K Store in Secondary Containment in Satellite Accumulation Area J->K L Container is 3/4 Full? K->L M Continue Collection L->M No N Request Pickup from EHS / Licensed Waste Contractor L->N Yes M->J

Caption: Disposal workflow for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

References

  • Capot Chemical. (2026, January 1). MATERIAL SAFETY DATA SHEET: ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health and Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

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Personal protective equipment for handling 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

As your Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling and disposal of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. Our goal is to empower your research with protocols that are not just compliant, but inherently safe, ensuring the integrity of your work and the protection of your team. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, building a framework of deep operational trust.

Hazard Profile & Risk Causality

While a specific Safety Data Sheet (SDS) for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not available, a thorough analysis of structurally analogous chlorinated pyrimidines allows for a robust and conservative hazard assessment. Compounds like 4-Chloro-6-ethyl-5-fluoropyrimidine and other chlorinated pyrimidines consistently exhibit several key hazards that dictate our protective strategy.[1][2][3][4][5][6]

The primary risks associated with this class of compounds are:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Dermal Corrosivity/Irritation: Causes skin irritation and potentially severe burns upon contact.[1][2][5][6]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][6][7]

Our procedural choices are direct consequences of this profile. The core principle is to establish multiple barriers between the researcher and the chemical, using a combination of engineering controls and rigorous Personal Protective Equipment (PPE) protocols.

Personal Protective Equipment (PPE) Directives

Effective chemical handling is a dynamic process. The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing & Aliquoting (Solid) Chemical Splash GogglesDouble-gloving with NitrileLab CoatRecommended (N95/P95) if not in a vented enclosure
Solution Preparation & Transfers Chemical Splash GogglesNitrile Gloves (or other compatible material)Lab CoatNot required if performed in a certified chemical fume hood
Large-Scale Operations (>5g) Goggles & Face ShieldChemically-resistant gloves (e.g., Neoprene, Viton)Chemical-resistant Apron over Lab CoatRequired if not in a closed system or fume hood
Spill Cleanup & Waste Disposal Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatRequired (e.g., OV/AG/P99 respirator)
Eye and Face Protection: The First Line of Defense

The potential for this compound to cause severe eye damage necessitates stringent eye protection.[1]

  • Chemical Splash Goggles: These are mandatory for all "wet" chemistry operations. Goggles that form a complete seal around the eyes are essential to protect against splashes, mists, and vapors.[8][9]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities or during procedures with a high risk of splashing or energetic reaction.[10][11] Safety glasses alone do not provide adequate protection.[10]

Hand Protection: Preventing Dermal Exposure

Skin contact is a primary exposure route. The choice of glove material is critical for providing a true barrier.

  • Material Selection: Nitrile gloves are a suitable choice for incidental contact and protection against bases, oils, and many solvents.[10][11] For prolonged contact or immersion, or when using aggressive organic solvents, more robust gloves like Neoprene or Viton should be considered after consulting a chemical compatibility chart.[10][12]

  • Glove Inspection & Technique: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[7] Contaminated gloves should be disposed of immediately as hazardous waste.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement for all handling procedures.

  • Chemical-Resistant Apron: For large-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls are the preferred method for mitigating inhalation hazards.

  • Primary Control: All operations that may generate dust or aerosols must be performed in a certified chemical fume hood or other ventilated enclosure.

  • Secondary Control: If a fume hood is not feasible, respiratory protection is mandatory.

    • For nuisance dust, a NIOSH-approved N95 or P95 particulate respirator may be sufficient.[7]

    • For higher-level protection or potential vapor exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[7]

Operational & Disposal Plans

This section provides step-by-step guidance for key procedures. The workflow is designed to be a self-validating system, minimizing risk at each stage.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review (Review SDS of analogous compounds) B 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B C 3. Verify Engineering Controls (Fume Hood operational, sash at correct height) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Reaction/Transfer (Keep containers capped when possible) E->F G 7. Decontaminate Surfaces (Wipe down work area) F->G H 8. Segregate Waste (Contaminated PPE, glassware, chemical waste) G->H I 9. Doff PPE & Wash Hands (Remove gloves last, wash hands thoroughly) H->I

Caption: Standard workflow for handling 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Step-by-Step Spill Management Protocol
  • ALERT & EVACUATE: Immediately alert personnel in the vicinity. Evacuate the affected area.

  • CONTROL: If safe to do so, restrict access to the area.

  • ASSESS: Evaluate the size and nature of the spill. For spills larger than what can be handled by on-site personnel, contact your institution's emergency response team.

  • PROTECT: Don the appropriate PPE for cleanup, including a face shield, chemical-resistant apron, and heavy-duty gloves.

  • CONTAIN & CLEAN: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • DISPOSE: Carefully sweep up and collect the absorbed material into a labeled, sealed hazardous waste container.[7]

  • DECONTAMINATE: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination & Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh boats, absorbent pads, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Surplus Chemical: Unused or surplus 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine must be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service.[7] Do not discharge down the drain.[7]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

PPE Selection Logic

The following diagram illustrates the decision-making process for escalating PPE based on the specific handling task.

PPE_Decision_Tree Start Start Task Assessment IsSolid Handling Solid Powder? Start->IsSolid InHood Working in Fume Hood? IsSolid->InHood Yes SplashRisk Significant Splash Risk? IsSolid->SplashRisk No (Solution) InHood->SplashRisk Yes AddRespirator Add: N95/P95 Respirator InHood->AddRespirator No AddGoggles Upgrade to: Chemical Splash Goggles SplashRisk->AddGoggles No AddFaceShield Add: Face Shield SplashRisk->AddFaceShield Yes BasePPE Minimum PPE: Lab Coat Nitrile Gloves Safety Glasses AddGoggles->BasePPE AddRespirator->SplashRisk AddFaceShield->BasePPE

Caption: Decision tree for selecting task-appropriate PPE levels.

References

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Retrosynthesis Analysis

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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

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